Product packaging for Ombitasvir(Cat. No.:CAS No. 1258226-87-7)

Ombitasvir

Cat. No.: B612150
CAS No.: 1258226-87-7
M. Wt: 894.1 g/mol
InChI Key: PIDFDZJZLOTZTM-KHVQSSSXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ombitasvir is a direct-acting antiviral agent and a potent inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A) . While the precise function of NS5A is not fully defined, it is known to be essential for viral replication and virion assembly, making it a critical target for antiviral research . This mechanism of action was utilized in the clinical development of combination therapies for chronic hepatitis C, where this compound was a key component of regimens that achieved high cure rates for HCV genotypes 1 and 4 . For researchers, this compound provides a valuable tool for studying the HCV lifecycle, investigating viral resistance mechanisms such as resistance-associated substitutions (RASs) , and exploring the dynamics of virus-host interactions. The compound has a molecular formula of C50H67N7O8 and a molecular weight of 894.11 g/mol . It is characterized by high protein binding and is primarily metabolized by amide hydrolysis followed by oxidation . This compound is for research purposes only and is not intended for diagnostic or therapeutic use. CAS No: 1258226-87-7 Chemical Name: 2,2'-[[(2S,5S)-1-[4-(1,1-Dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl-L-prolinamide]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H67N7O8 B612150 Ombitasvir CAS No. 1258226-87-7

Properties

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H67N7O8/c1-30(2)42(53-48(62)64-8)46(60)55-28-10-12-40(55)44(58)51-35-20-14-32(15-21-35)38-26-27-39(57(38)37-24-18-34(19-25-37)50(5,6)7)33-16-22-36(23-17-33)52-45(59)41-13-11-29-56(41)47(61)43(31(3)4)54-49(63)65-9/h14-25,30-31,38-43H,10-13,26-29H2,1-9H3,(H,51,58)(H,52,59)(H,53,62)(H,54,63)/t38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDFDZJZLOTZTM-KHVQSSSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[C@@H]3CC[C@H](N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H67N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027920
Record name Ombitasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

894.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258226-87-7
Record name Ombitasvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258226-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ombitasvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258226877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ombitasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09296
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ombitasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMBITASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2302768XJ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elucidating the Mechanism of Action of Ombitasvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Ombitasvir, a potent direct-acting antiviral (DAA) agent used in the treatment of chronic Hepatitis C Virus (HCV) infection. We will delve into its molecular target, the dynamics of its inhibitory action, quantitative measures of its potency, and the experimental protocols used to elucidate these characteristics.

The Molecular Target: HCV Non-Structural Protein 5A (NS5A)

The Hepatitis C virus translates its single-stranded RNA genome into a large polyprotein, which is subsequently cleaved by viral and host proteases into ten individual proteins. Among these, the Non-Structural Protein 5A (NS5A) is a proline-rich, zinc-binding phosphoprotein essential for the viral life cycle, despite having no known enzymatic function.[1]

Key Features of NS5A:

  • Structure: NS5A is composed of an N-terminal amphipathic alpha-helix that anchors the protein to the endoplasmic reticulum (ER) membrane, followed by three distinct domains (I, II, and III).[2][3] Domain I is crucial for RNA binding and dimerization, a process vital for its function.[4]

  • Function: NS5A is a multifunctional protein that plays a pivotal role in both viral RNA replication and virion assembly.[5][6][7] It acts as a central organizer of the HCV replication complex, a structure housed within a specialized lipid-rich alteration of the ER membrane known as the "membranous web."[8] NS5A interacts with other viral proteins, such as the NS5B RNA polymerase, and various host factors to regulate the replication process.[5][3][9]

  • Phosphorylation: NS5A exists in two primary phosphorylated states: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58). The dynamic switch between these states is critical for regulating its functions in RNA replication versus virion assembly.[1][3][7]

Core Mechanism of Action of this compound

This compound is a highly potent and specific inhibitor of the HCV NS5A protein.[6][10] Its mechanism is centered on the disruption of NS5A's essential functions in viral replication and assembly.

Molecular docking and resistance studies suggest that this compound binds to a hydrophobic pocket at the dimer interface of NS5A's Domain I.[2][4] This binding site is located near the N-terminal amphipathic helices where the protein anchors to the ER membrane. By occupying this cleft, this compound is thought to lock the NS5A dimer into a conformation that is incompatible with its normal function.[4][11]

The primary consequences of this compound binding are:

  • Inhibition of Viral RNA Replication: By binding to NS5A, this compound prevents the proper formation and function of the replication complex, thereby halting the synthesis of new viral RNA.[8]

  • Disruption of Virion Assembly: The drug's interference with NS5A function also extends to the later stages of the viral lifecycle, impairing the assembly of new infectious virus particles.[8][12]

The following diagram illustrates the proposed mechanism of action.

cluster_0 Normal HCV Replication cluster_1 This compound Inhibition NS5A_monomer1 NS5A Monomer NS5A_dimer Functional NS5A Dimer NS5A_monomer1->NS5A_dimer Dimerization NS5A_monomer2 NS5A Monomer NS5A_monomer2->NS5A_dimer Replication_Complex Replication Complex (Membranous Web) NS5A_dimer->Replication_Complex Organizes Virion_Assembly Virion Assembly NS5A_dimer->Virion_Assembly Mediates RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication This compound This compound Inactive_Dimer Inactive NS5A-Ombitasvir Complex This compound->Inactive_Dimer Binds to Dimer Interface Block_Rep Replication Blocked Inactive_Dimer->Block_Rep Block_Ass Assembly Blocked Inactive_Dimer->Block_Ass

Caption: this compound binds to the NS5A dimer, inhibiting its function.

Quantitative Data: Potency and Resistance Profile

The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication in cell culture. Its resistance profile is determined by the fold increase in EC50 caused by specific amino acid substitutions in the NS5A protein.

In Vitro Potency (EC50)

This compound demonstrates potent, pan-genotypic activity at picomolar concentrations in HCV replicon assays.

HCV Genotype/SubtypeMean EC50 (pM)
Genotype 1a 4.9
Genotype 1b 1.1
Genotype 2a 0.82
Genotype 2b 1.1
Genotype 3a 4.5
Genotype 4a 19.3
Genotype 5a 4.3[13]
Genotype 6a 366[3][14]
Data compiled from Krishnan P, et al. (2015) and other sources.[3][13][14]
Resistance-Associated Substitutions (RASs)

The primary limitation of NS5A inhibitors is a relatively low barrier to resistance.[6][15] Specific substitutions in NS5A, particularly at positions M28, Q30, L31, H58, and Y93, can significantly reduce susceptibility to this compound.

GenotypeNS5A SubstitutionFold Change in this compound EC50
1a M28V58x
1a M28T8,965x
1a Q30R3,130x
1a L31V243x
1a H58D118x
1a Y93H / N>40,000x
1b L28M11x
1b L31V14x
1b Y93H77x
Data compiled from Krishnan P, et al. (2015) and other sources.[3][13][16][17]

Experimental Protocols

The characterization of this compound's mechanism and potency relies on specialized in vitro assays. Below are detailed methodologies for two key experiments.

HCV Subgenomic Replicon Assay (EC50 Determination)

This cell-based assay is the gold standard for measuring the antiviral activity of HCV inhibitors against viral RNA replication.

start Start plate_cells 1. Plate Huh-7 cells harboring HCV replicon with reporter (e.g., Renilla Luciferase) in 384-well plates. start->plate_cells end End add_drug 2. Add 10-point serial dilution of this compound to quadruplicate wells (e.g., 2.3 nM to 44 µM). Include DMSO (vehicle) and positive controls. plate_cells->add_drug incubate 3. Incubate plates for 72 hours at 37°C with 5% CO2. add_drug->incubate add_reagents 4. Lyse cells and add Luciferase assay substrate. incubate->add_reagents cytotoxicity 6. In parallel, measure cytotoxicity (e.g., using Calcein AM) to calculate CC50. incubate->cytotoxicity Parallel Assay read_luminescence 5. Measure luminescence to quantify replicon replication. add_reagents->read_luminescence calculate_ec50 7. Normalize data and perform 4-parameter non-linear regression to calculate EC50 value. read_luminescence->calculate_ec50 calculate_ec50->end

Caption: Workflow for the HCV Replicon Luciferase Assay.

Methodology:

  • Cell Line: A human hepatoma cell line (e.g., Huh-7) stably harboring a subgenomic HCV replicon is used. These replicons are engineered to express a reporter gene, such as Renilla luciferase, whose activity is proportional to the level of viral replication.[6][18]

  • Plating: Cells are seeded into 384-well microtiter plates and allowed to adhere.[6]

  • Compound Addition: this compound is serially diluted (typically 1:3) in DMSO. A small volume (e.g., 0.4 µL) of each dilution is added to the wells to create a dose-response curve. Control wells receive DMSO vehicle (0% inhibition) or a combination of potent inhibitors at high concentrations (100% inhibition).[6]

  • Incubation: Plates are incubated for 3 days at 37°C to allow for multiple cycles of viral replication.[6]

  • Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to the control wells. The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve. A parallel cytotoxicity assay is often performed to determine the 50% cytotoxic concentration (CC50) and ensure the observed antiviral effect is not due to cell death.[6][12]

In Vitro Resistance Selection and Analysis

This experiment identifies the specific genetic mutations that confer resistance to an antiviral agent.

start Start culture 1. Culture HCV replicon cells in media containing a fixed concentration of this compound. start->culture end End select 2. Maintain culture for 5-6 weeks, replenishing drug and media. Select for resistant colonies that survive. culture->select isolate 3. Isolate and expand individual resistant cell colonies. select->isolate extract 4. Extract total RNA from resistant cell lines. isolate->extract amplify 5. Perform RT-PCR to amplify the NS5A coding region. extract->amplify sequence 6. Sequence the NS5A amplicon to identify amino acid substitutions (RASs) compared to wild-type. amplify->sequence confirm 7. Confirm resistance by introducing identified RAS into wild-type replicon (site-directed mutagenesis) and re-testing in a transient replicon assay. sequence->confirm confirm->end

Caption: Workflow for HCV NS5A resistance analysis.

Methodology:

  • Selection: HCV replicon-harboring cells are cultured in the presence of a constant, selective pressure of this compound over an extended period (e.g., 5-6 weeks).[1]

  • Colony Isolation: Most cells die, but those containing replicons with spontaneous resistance-conferring mutations will survive and form colonies. These colonies are isolated and expanded.[1]

  • Genotypic Analysis: Total RNA is extracted from the resistant cell lines. The NS5A gene is amplified via reverse transcription-polymerase chain reaction (RT-PCR).[1][16]

  • Sequencing: The amplified NS5A DNA is sequenced to identify mutations by comparing it to the wild-type (control) replicon sequence.

  • Phenotypic Confirmation: To confirm that an identified substitution is responsible for resistance, the mutation is engineered into the wild-type replicon plasmid using site-directed mutagenesis. This new mutant replicon RNA is then transiently transfected into highly permissive "cured" Huh-7 cells, and its susceptibility to this compound is measured in a replicon assay as described above. A significant increase in the EC50 value confirms the role of the mutation in conferring resistance.[10]

Conclusion

This compound exerts its potent anti-HCV effect by directly targeting the viral NS5A protein. By binding to a critical site at the dimer interface of NS5A's Domain I, it disrupts the protein's essential roles in both orchestrating the viral replication complex and mediating virion assembly. While highly effective, its clinical use in combination therapies is crucial to mitigate the impact of resistance-associated substitutions that can arise in the NS5A gene. The experimental protocols detailed herein, particularly the HCV replicon assay, remain fundamental tools for the discovery and characterization of next-generation NS5A inhibitors.

References

Ombitasvir Target Validation in HCV Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health challenge, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of Direct-Acting Antivirals (DAAs) has revolutionized HCV therapy, offering high cure rates with well-tolerated, interferon-free regimens. These agents specifically target viral proteins essential for replication. Ombitasvir (formerly ABT-267) is a potent DAA that targets the HCV Nonstructural Protein 5A (NS5A).[1][2] This guide provides an in-depth technical overview of the experimental evidence and methodologies used to validate NS5A as the definitive target of this compound in the context of HCV replication.

The Target: HCV Nonstructural Protein 5A (NS5A)

The HCV genome is translated into a single large polyprotein, which is subsequently cleaved by viral and host proteases into structural and nonstructural (NS) proteins.[3] The NS proteins, including NS3, NS4A, NS4B, NS5A, and NS5B, assemble on intracellular membranes to form the viral replication complex.[4]

Key Characteristics of NS5A:

  • Structure: NS5A is a large, proline-rich phosphoprotein that contains an N-terminal amphipathic alpha-helix for membrane anchoring and three distinct domains.[5][6] It exists in different phosphorylated states, which are believed to regulate its function.[3]

  • Function: Despite lacking any known enzymatic activity, NS5A is indispensable for the HCV life cycle.[3][5] Its functions are mediated through complex interactions with other viral proteins and host cell factors.[5][7]

  • Role in Replication: NS5A is a critical component of the viral replication machinery. It is involved in the formation of the "membranous web," an endoplasmic reticulum-derived structure that serves as the site for HCV RNA replication.[6][7] NS5A interacts directly with the viral RNA-dependent RNA polymerase, NS5B, and may modulate its activity.[3][5]

  • Role in Assembly: Beyond replication, NS5A also plays a crucial role in the assembly of new virus particles.[4]

The essential and multifaceted role of NS5A in the HCV life cycle makes it an ideal target for antiviral intervention.[3]

This compound: A Potent NS5A Inhibitor

This compound is a highly potent, pan-genotypic inhibitor of the HCV NS5A protein.[8] Its mechanism of action involves binding directly to NS5A, thereby disrupting its functions in both viral RNA replication and virion assembly.[2][9] The validation of NS5A as the specific target of this compound has been established through a series of rigorous preclinical experiments, primarily involving cell-based HCV replicon assays and resistance profiling.

Core Target Validation Experiments

The definitive validation of a drug's target relies on demonstrating a direct link between the drug's activity and the specific protein it is designed to inhibit. For this compound, this was primarily achieved through two key experimental approaches.

HCV Replicon Assays: Quantifying Antiviral Potency

The development of the HCV replicon system was a watershed moment for HCV drug discovery. These systems consist of engineered HCV genomes (subgenomic or full-length) that can replicate autonomously within cultured human hepatoma (Huh-7) cells, thereby recapitulating the viral RNA replication process in a controlled laboratory setting.[10] By incorporating a reporter gene, such as luciferase, into the replicon, viral replication levels can be easily and accurately quantified.[10][11]

In these assays, this compound demonstrated extremely potent, picomolar-level inhibition of HCV replication across multiple genotypes.[12] The 50% effective concentration (EC₅₀), which represents the drug concentration required to reduce replicon activity by 50%, is a key measure of antiviral potency.

Table 1: In Vitro Antiviral Activity (EC₅₀) of this compound Against HCV Genotypes

HCV Genotype/SubtypeReplicon SystemMean EC₅₀ (pM)
Genotype 1a H774.9
Genotype 1b Con11.7
Genotype 2a JFH-10.82
Genotype 2b J8/JFH-1 Chimera1.9
Genotype 3a S52/JFH-1 Chimera19.3
Genotype 4a ED43/JFH-1 Chimera1.8
Genotype 5a SA13/JFH-1 Chimera2.0
Genotype 6a HK6a/JFH-1 Chimera366

Data compiled from published in vitro studies.[8][12]

The potent and broad-spectrum activity observed in these assays provided the initial strong evidence of this compound's potential as an anti-HCV agent.

Resistance Mutation Analysis: The Definitive Link

The most compelling evidence for target validation comes from resistance studies. The principle is straightforward: if a drug specifically inhibits a particular viral protein, then viruses that become resistant to that drug should carry mutations in the gene encoding that target protein.[13]

When HCV replicons were cultured in the presence of this compound, resistant variants emerged. Sequencing of these resistant replicons consistently revealed amino acid substitutions located within the NS5A coding region.[8][14][15] No resistance-conferring mutations were found in other viral proteins.

To confirm that these specific NS5A mutations were responsible for the resistance, they were individually engineered back into the wild-type replicon using site-directed mutagenesis. Subsequent testing in the replicon assay demonstrated that these mutations conferred high levels of resistance to this compound, as evidenced by a significant increase in their EC₅₀ values compared to the wild-type virus. This definitively links this compound's antiviral activity to its interaction with the NS5A protein.

Table 2: this compound Resistance Profile of Key NS5A Variants in HCV Genotype 1a

NS5A Amino Acid SubstitutionFold Change in EC₅₀ vs. Wild-Type
M28V58
M28T>800
Q30R>2,500
L31V243
H58D114
Y93H>40,000
Y93N>48,000

Data compiled from published in vitro studies.[12][16]

Table 3: this compound Resistance Profile of Key NS5A Variants in HCV Genotype 1b

NS5A Amino Acid SubstitutionFold Change in EC₅₀ vs. Wild-Type
L28M21
L31V1,200
Y93H77

Data compiled from published in vitro studies.[13][17]

These findings were further corroborated in clinical trials, where patients experiencing virologic failure on this compound-containing regimens were found to harbor these same resistance-associated variants (RAVs) in NS5A.[18]

Experimental Protocols

HCV Replicon Luciferase Assay

This protocol describes a transient assay to determine the EC₅₀ of an antiviral compound against an HCV replicon expressing a luciferase reporter.

  • Cell Culture: Maintain Huh-7 human hepatoma cells (or a highly permissive subclone like Huh-7.5) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO₂ incubator.

  • In Vitro Transcription: Linearize the HCV replicon plasmid DNA (e.g., a bicistronic construct containing a Renilla luciferase reporter) downstream of the HCV sequence. Transcribe the replicon RNA in vitro using a T7 RNA polymerase kit. Purify and verify the integrity of the RNA.

  • Electroporation: Harvest logarithmically growing Huh-7 cells. Wash and resuspend the cells in ice-cold, RNase-free PBS. Mix a defined number of cells (e.g., 4 x 10⁶) with the in vitro transcribed HCV replicon RNA (e.g., 5 µg). Transfer the mixture to an electroporation cuvette and apply an electrical pulse (e.g., 270 V, 950 µF).[19]

  • Cell Plating and Compound Addition: Immediately after electroporation, resuspend the cells in pre-warmed culture medium. Seed the cells into 96-well or 384-well plates.[20] Prepare serial dilutions of this compound in DMSO and add them to the appropriate wells, ensuring the final DMSO concentration is consistent and non-toxic (e.g., <0.5%). Include "no drug" (vehicle control) and "100% inhibition" (a combination of potent inhibitors or a replication-deficient mutant replicon) controls.[20]

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Luciferase Assay: Remove the culture medium. Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Renilla Luciferase Assay System) and a luminometer.[21]

  • Data Analysis: Normalize the luciferase signal from each well to the average of the vehicle control wells (representing 0% inhibition) and the 100% inhibition control wells. Plot the normalized percent inhibition against the logarithm of the drug concentration. Calculate the EC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[17]

Resistance Variant Generation and Phenotyping

This protocol outlines the process of identifying resistance mutations and confirming their phenotypic effect.

  • Resistance Selection: Plate cells stably harboring an HCV replicon. Culture these cells in the presence of this compound at a concentration approximately equal to its EC₅₀. Gradually increase the drug concentration over several weeks as resistant cell colonies emerge and expand.

  • RNA Extraction and Sequencing: Isolate total RNA from the resistant cell colonies. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5A coding region. Sequence the resulting PCR product to identify amino acid substitutions compared to the wild-type replicon sequence.

  • Site-Directed Mutagenesis: Introduce the identified mutation(s) into the original wild-type HCV replicon plasmid. This is typically done using a PCR-based method with mutagenic primers.[22][23][24]

    • Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.[25]

    • Perform PCR using a high-fidelity DNA polymerase with the wild-type plasmid as a template. The reaction amplifies the entire plasmid, incorporating the primers and thus the mutation.

    • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[22][25]

    • Transform the DpnI-treated DNA into competent E. coli. Select and grow colonies, then isolate the mutated plasmid DNA.

    • Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

  • Phenotypic Analysis: Use the newly generated mutant plasmid to perform the HCV Replicon Luciferase Assay as described in Protocol 5.1. Determine the EC₅₀ of this compound against this mutant replicon. The fold change in resistance is calculated by dividing the EC₅₀ of the mutant by the EC₅₀ of the wild-type replicon.

Mandatory Visualizations

HCV_Replication_Cycle cluster_cell Hepatocyte HCV_RNA Viral (+) RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation ReplicationComplex Replication Complex (Membranous Web) HCV_RNA->ReplicationComplex Template NS_Proteins NS3-NS5B Proteins Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->ReplicationComplex Assembly Negative_RNA (-) RNA Intermediate ReplicationComplex->Negative_RNA Replication Step 1 New_RNA New (+) RNA Genomes ReplicationComplex->New_RNA Replication Step 2 Negative_RNA->ReplicationComplex Template NS5A NS5A NS5A->ReplicationComplex This compound This compound This compound->NS5A Binds & Inhibits

Caption: Role of NS5A in the HCV Replication Complex and site of this compound inhibition.

Replicon_Assay_Workflow Plasmid HCV Replicon Plasmid (with Luciferase Reporter) RNA In Vitro Transcription Plasmid->RNA Electroporation Electroporate RNA into Huh-7 Cells RNA->Electroporation Plating Plate Cells & Add This compound Dilutions Electroporation->Plating Incubation Incubate 72 hours Plating->Incubation Lysis Cell Lysis & Add Luciferase Substrate Incubation->Lysis Measurement Measure Luminescence Lysis->Measurement Analysis Calculate % Inhibition & Determine EC50 Measurement->Analysis

Caption: Experimental workflow for the HCV Replicon Luciferase Assay.

Resistance_Validation_Logic Treatment Culture HCV Replicon Cells with this compound Selection Selection of Resistant Colonies Treatment->Selection Sequencing Sequence Viral Genome from Resistant Colonies Selection->Sequencing Identification Identify Mutations Exclusively in NS5A Gene Sequencing->Identification Mutagenesis Introduce NS5A Mutation into Wild-Type Replicon (Site-Directed Mutagenesis) Identification->Mutagenesis Hypothesis: Mutation causes resistance Confirmation Perform Replicon Assay with Mutant Virus Mutagenesis->Confirmation Conclusion Confirm Shift in EC50 (Resistance) Confirmation->Conclusion Validation Conclusion: NS5A is the Target of this compound Conclusion->Validation

Caption: Logical workflow for validating a drug target via resistance analysis.

Conclusion

The validation of NS5A as the target of this compound is a textbook example of modern antiviral drug development. The potent, pangenotypic activity demonstrated in HCV replicon assays provided the initial rationale for its development. Crucially, the consistent and exclusive emergence of resistance-conferring mutations within the NS5A gene upon drug pressure provided the definitive evidence, directly linking the drug's antiviral effect to its interaction with the NS5A protein. This robust preclinical validation was foundational for the successful clinical development of this compound as a key component of curative combination therapies for chronic hepatitis C.

References

An In-depth Technical Guide to the Ombitasvir Binding Site on the NS5A Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of Ombitasvir on the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). It includes a detailed summary of quantitative data, experimental protocols for binding site identification and resistance analysis, and visualizations of key experimental workflows and the drug's mechanism of action.

Introduction to this compound and its Target, NS5A

This compound is a potent, direct-acting antiviral (DAA) agent used in combination therapies for the treatment of chronic HCV infection.[1][2][3] It specifically targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4][5] Although NS5A has no known enzymatic activity, it plays a crucial role in the HCV life cycle by interacting with both viral and host cellular components.[6] this compound's mechanism of action involves the inhibition of these critical NS5A functions, thereby suppressing viral replication.[4][7][8]

The precise binding site of this compound on the full-length dimeric NS5A protein has been challenging to elucidate due to the protein's structural flexibility and the lack of a complete crystal structure.[9] However, a combination of in vitro resistance studies, site-directed mutagenesis, and molecular modeling has provided significant insights into the key amino acid residues that constitute the binding pocket and confer sensitivity or resistance to the drug.

Quantitative Analysis of this compound Activity and Resistance

The antiviral potency of this compound is typically quantified by its half-maximal effective concentration (EC50), while the impact of mutations is measured by the fold increase in EC50 compared to the wild-type virus. The following tables summarize key quantitative data for this compound against different HCV genotypes and common resistance-associated substitutions (RASs) in NS5A.

Table 1: In Vitro Activity of this compound Against Wild-Type HCV Genotypes

HCV GenotypeReplicon SystemEC50 (pM)
1aSubgenomic14.1
1bSubgenomic5.0
2aJFH-10.82
2bChimeric4.3
3aChimeric4.1
4aChimeric19.3
5aChimeric1.9
6aChimeric366

Data compiled from Krishnan P, et al. Antimicrob Agents Chemother. 2015.[5]

Table 2: Fold-Resistance of Common NS5A Resistance-Associated Substitutions to this compound

HCV GenotypeAmino Acid SubstitutionFold-Change in EC50
1aM28V58
1aM28T>800
1aQ30R>800
1aL31V133
1aH58D243
1aY93C>800
1aY93H/N>40,000
1bL31F/V<10
1bY93H77

Data compiled from Krishnan P, et al. Antimicrob Agents Chemother. 2015 and other sources.[5][6]

Experimental Protocols for Binding Site and Resistance Analysis

The identification of the this compound binding site and the characterization of resistance mutations have largely relied on in vitro cell culture-based assays using HCV replicon systems.

In Vitro Resistance Selection in HCV Replicon Cells

This protocol is used to select for viral variants with reduced susceptibility to an antiviral agent.

Methodology:

  • Cell Culture: Stably replicating HCV replicon cells (e.g., Huh-7 human hepatoma cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418 to maintain the replicon.

  • Drug Treatment: Replicon cells are plated and treated with increasing concentrations of this compound, typically starting from the EC50 value and escalating to 10-fold, 100-fold, or 1,000-fold the EC50.[5]

  • Selection of Resistant Colonies: The cells are maintained under drug pressure for several weeks. Most cells will be unable to replicate and will be eliminated. Cells that harbor replicon variants with mutations conferring resistance to this compound will survive and form colonies.

  • Isolation and Expansion: Individual resistant colonies are isolated, expanded, and maintained in the presence of the selection concentration of this compound.

  • Genotypic Analysis: Total RNA is extracted from the resistant cell clones. The NS5A coding region is amplified by reverse transcription-polymerase chain reaction (RT-PCR) and sequenced to identify amino acid substitutions compared to the wild-type replicon.

  • Phenotypic Analysis: The identified mutations are engineered back into the wild-type replicon plasmid to confirm their role in conferring resistance. The EC50 of this compound is then determined for the mutant replicons and compared to the wild-type.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the NS5A gene within a plasmid to confirm their effect on drug susceptibility.

Methodology:

  • Primer Design: Two complementary mutagenic primers are designed. These primers contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid DNA containing the wild-type NS5A gene.

  • PCR Amplification: A high-fidelity DNA polymerase is used to perform a polymerase chain reaction (PCR) with the wild-type plasmid as a template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains. The newly synthesized, mutated plasmid DNA is unmethylated and remains intact.

  • Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for propagation.

  • Sequence Verification: Plasmids are isolated from several bacterial colonies and the NS5A region is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Functional Analysis: The confirmed mutant plasmid is then used to generate HCV replicons for phenotypic analysis as described in the previous protocol.

Visualizing Experimental Workflows and Mechanism of Action

Graphviz diagrams are provided below to illustrate the key experimental workflow for identifying this compound resistance mutations and a simplified model of its mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Resistance Selection cluster_confirmation Confirmation of Resistance start HCV Replicon Cells treatment Treat with increasing concentrations of this compound start->treatment selection Select for resistant colonies treatment->selection isolation Isolate and expand resistant clones selection->isolation sequencing Sequence NS5A gene isolation->sequencing id_mutation Identify amino acid substitutions sequencing->id_mutation sdm Site-Directed Mutagenesis id_mutation->sdm Introduce identified mutations transfection Generate mutant replicons sdm->transfection phenotype Determine EC50 of this compound transfection->phenotype confirmation Confirm resistance phenotype phenotype->confirmation

Caption: Experimental workflow for identifying and confirming this compound resistance mutations.

Mechanism_of_Action cluster_hcv_lifecycle HCV Life Cycle cluster_ns5a_role Role of NS5A cluster_ombitasvir_action This compound Action entry HCV Entry translation Translation & Polyprotein Processing entry->translation replication RNA Replication (Replication Complex) translation->replication assembly Virion Assembly replication->assembly release Virion Release assembly->release ns5a NS5A Protein ns5a->replication Essential for ns5a->assembly Essential for inhibition_replication Inhibition of RNA Replication inhibition_assembly Inhibition of Virion Assembly This compound This compound This compound->ns5a Binds to inhibition_replication->replication Blocks inhibition_assembly->assembly Blocks

Caption: Simplified mechanism of action of this compound in inhibiting HCV replication and assembly.

Conclusion

The binding site of this compound on the HCV NS5A protein is a critical determinant of its potent antiviral activity. While a high-resolution structure of the drug-protein complex remains elusive, a wealth of data from in vitro resistance studies and molecular modeling has pinpointed key residues in the N-terminal domain of NS5A as being crucial for binding and the development of resistance. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of NS5A inhibitors and the mechanisms of viral resistance. A thorough understanding of these interactions at a molecular level is paramount for the development of next-generation pan-genotypic HCV therapies with a high barrier to resistance.

References

An In-depth Technical Guide to the Early-Stage Investigation of Ombitasvir's Antiviral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage investigation into the antiviral properties of Ombitasvir, a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This document details the mechanism of action, quantitative antiviral activity, resistance profile, and the key experimental methodologies used in its initial characterization.

Introduction to this compound and its Target: HCV NS5A

This compound (formerly ABT-267) is a direct-acting antiviral (DAA) agent developed by AbbVie for the treatment of chronic HCV infection.[1][2] It is a potent and specific inhibitor of the HCV NS5A protein.[1][2]

The NS5A protein is a crucial component of the HCV replication complex, a multi-protein assembly responsible for replicating the viral RNA genome.[3][4] While NS5A has no known enzymatic function, it acts as a scaffold, interacting with other viral proteins (such as NS4B and the NS5B RNA-dependent RNA polymerase) and host cellular factors to orchestrate the formation of the membranous web, the site of viral replication.[3][5] NS5A is also involved in the modulation of host cell signaling pathways, including those related to interferon response, cell growth, and apoptosis.[4][6][7] By binding to NS5A, this compound disrupts its function, thereby inhibiting viral replication and assembly.[8]

Quantitative Antiviral Activity of this compound

The antiviral activity of this compound has been quantified in vitro using HCV subgenomic replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons) engineered to express a reporter gene, such as luciferase. The level of reporter gene expression is directly proportional to the extent of viral RNA replication, allowing for the precise measurement of an antiviral compound's inhibitory effect.

The potency of this compound is expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

Table 1: In Vitro Antiviral Activity of this compound Against Various HCV Genotypes
HCV Genotype/SubtypeReplicon SystemEC50 (pM)Reference(s)
1aSubgenomic Replicon14.1[3]
1bSubgenomic Replicon5.0[3]
2aSubgenomic Replicon0.82[9]
2bSubgenomic Replicon12[10]
3aSubgenomic Replicon19.3[3]
4aSubgenomic Replicon1.7[11]
5aSubgenomic Replicon0.82[3]
6aSubgenomic Replicon366[3]

Note: The antiviral activity of this compound can be attenuated in the presence of human plasma due to protein binding.[3]

In Vitro Resistance Profile of this compound

The emergence of drug-resistant viral variants is a critical aspect of antiviral drug development. The in vitro resistance profile of this compound has been characterized by selecting for and analyzing HCV replicons that can replicate in the presence of the drug. These studies have identified specific amino acid substitutions in the NS5A protein that confer resistance to this compound.

The level of resistance is quantified as the "fold change" in EC50, which is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.

Table 2: Fold Resistance of NS5A Variants to this compound in Genotype 1a Replicons
NS5A Amino Acid SubstitutionFold Change in EC50Reference(s)
M28V58[3]
M28T>800[3]
Q30R>800[3]
Y93C>800[3]
Y93H>800[3]
L31V + H58D58 - 243[9]
Y93H/N>40,000[9]
Table 3: Fold Resistance of NS5A Variants to this compound in Genotype 1b Replicons
NS5A Amino Acid SubstitutionFold Change in EC50Reference(s)
Y93H77[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the early-stage investigation of this compound's antiviral properties.

HCV Subgenomic Replicon Assay for Antiviral Activity

This assay is used to determine the in vitro potency of antiviral compounds against HCV replication.

Materials:

  • Huh-7 human hepatoma cells (or other suitable derivatives like Huh-7.5 or Huh-7-lunet)[2][12]

  • HCV subgenomic replicon constructs (e.g., genotype 1b Con1 strain or genotype 2a JFH-1) containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase)[2][12][13]

  • Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin, and non-essential amino acids)

  • G418 (neomycin) for stable cell line selection and maintenance[14][15]

  • This compound and other control compounds

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Culture: Maintain Huh-7 cells harboring the HCV subgenomic replicon in culture medium containing G418 to select for cells that maintain the replicon.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%) to avoid cytotoxicity.

  • Assay Plating: Seed the replicon-containing Huh-7 cells into 96-well or 384-well plates at a predetermined density.[13]

  • Compound Addition: Add the serially diluted this compound to the wells. Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor at a high concentration).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[12]

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase signal of the compound-treated wells to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.[12]

In Vitro Resistance Selection and Characterization

This protocol is used to identify and characterize viral mutations that confer resistance to an antiviral compound.

Materials:

  • HCV replicon-containing cells

  • This compound

  • Cell culture medium with and without G418

  • RNA extraction kit

  • RT-PCR reagents

  • DNA sequencing reagents and equipment

  • Site-directed mutagenesis kit[16][17]

Methodology:

  • Resistance Selection:

    • Culture HCV replicon-containing cells in the presence of increasing concentrations of this compound.[18][19]

    • Start with a concentration close to the EC50 and gradually increase the concentration as the cells adapt and resume growth.

    • Maintain parallel cultures with a vehicle control.

  • Isolation of Resistant Clones: Isolate individual cell colonies that are able to grow at high concentrations of this compound.

  • Genotypic Analysis:

    • Extract total RNA from the resistant cell clones.

    • Perform RT-PCR to amplify the NS5A coding region of the HCV replicon.

    • Sequence the PCR products to identify amino acid substitutions compared to the wild-type replicon sequence.[20]

  • Phenotypic Analysis:

    • Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.

    • Perform transient replicon assays with the mutant and wild-type replicons as described in section 4.1.

    • Determine the EC50 for this compound against each mutant replicon.

    • Calculate the fold change in resistance by dividing the EC50 of the mutant by the EC50 of the wild-type.[13][21]

Visualizations of Key Pathways and Workflows

HCV NS5A-Mediated Replication and Inhibition by this compound

HCV_NS5A_Pathway cluster_host_cell Host Cell Cytoplasm cluster_replication_complex HCV Replication Complex (Membranous Web) HCV_RNA HCV RNA NS5B NS5B (RdRp) HCV_RNA->NS5B Template NS5B->HCV_RNA Replication NS4B NS4B NS5A NS5A NS5A->HCV_RNA Binds NS5A->NS5B Modulates Activity NS5A->NS4B Interaction Host_Factors Host Factors (e.g., Cyclophilin A, PI4KIIIα) NS5A->Host_Factors Recruits Host_Factors->NS5A This compound This compound This compound->NS5A Inhibits Function

Caption: this compound inhibits HCV replication by targeting NS5A within the replication complex.

Experimental Workflow for Determining Antiviral Potency (EC50)

EC50_Workflow start Start plate_cells Plate HCV Replicon Cells start->plate_cells add_compounds Add Compounds to Cells plate_cells->add_compounds prepare_compounds Prepare Serial Dilutions of this compound prepare_compounds->add_compounds incubate Incubate for 72 hours add_compounds->incubate lyse_cells Lyse Cells and Add Luciferase Substrate incubate->lyse_cells read_luminescence Measure Luminescence lyse_cells->read_luminescence analyze_data Analyze Data and Calculate EC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the EC50 of this compound using a replicon assay.

Logical Flow for In Vitro Resistance Characterization

Resistance_Workflow start Culture Replicon Cells with this compound selection Select for Resistant Cell Colonies start->selection genotypic Genotypic Analysis (RNA Extraction, RT-PCR, Sequencing) selection->genotypic identify_mutations Identify NS5A Mutations genotypic->identify_mutations phenotypic Phenotypic Analysis site_directed_mutagenesis Introduce Mutations into Wild-Type Replicon identify_mutations->site_directed_mutagenesis transient_assay Perform Transient Replicon Assay site_directed_mutagenesis->transient_assay calculate_fold_resistance Calculate Fold Change in EC50 transient_assay->calculate_fold_resistance end Characterize Resistance Profile calculate_fold_resistance->end

Caption: Logical workflow for identifying and characterizing this compound resistance mutations.

References

Ombitasvir's Role in Inhibiting HCV Virion Assembly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which ombitasvir, a potent direct-acting antiviral agent, inhibits the assembly of Hepatitis C Virus (HCV) virions. By targeting the viral non-structural protein 5A (NS5A), this compound disrupts a critical stage of the HCV lifecycle, contributing to the high rates of sustained virological response observed in combination therapies.[1][2] This document provides a comprehensive overview of the HCV assembly process, the specific role of NS5A, the mechanism of this compound's inhibitory action, quantitative data on its antiviral activity, and detailed protocols for key experimental assays.

The Hepatitis C Virus Assembly Pathway: A Coordinated Process

The assembly of infectious HCV particles is a complex and highly regulated process that occurs at the interface of the endoplasmic reticulum (ER) and lipid droplets (LDs).[3][4] It involves the coordinated interplay of viral structural and non-structural proteins with host cell factors. The key steps are:

  • Nucleocapsid Formation: The process begins with the HCV core protein oligomerizing around the viral genomic RNA to form the nucleocapsid.[5] This interaction is crucial for protecting the viral genome.

  • Recruitment to Lipid Droplets: The core protein, along with the viral non-structural protein NS5A, localizes to the surface of cytoplasmic lipid droplets.[3][4] This localization is a critical step, as LDs are considered the primary platform for virion assembly.[4][6]

  • Interaction of Viral Components: At the lipid droplet surface, the core-RNA complex interacts with other viral proteins, including the envelope glycoproteins (E1 and E2) and other non-structural proteins that are part of the replication complex.[7]

  • Budding and Maturation: The nascent viral particle then buds into the lumen of the endoplasmic reticulum, acquiring its lipid envelope. The particle undergoes further maturation as it traffics through the secretory pathway before being released from the cell.

HCV_Assembly_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Viral_RNA Viral Genomic RNA Nucleocapsid Nucleocapsid (Core + RNA) Viral_RNA->Nucleocapsid encapsidation Core_Protein Core Protein Core_Protein->Nucleocapsid Lipid_Droplet Lipid Droplet Nucleocapsid->Lipid_Droplet recruitment Budding_Virion Budding Virion Lipid_Droplet->Budding_Virion Assembly & Budding Replication_Complex Replication Complex (NS3, NS4B, NS5A, NS5B) Replication_Complex->Lipid_Droplet E1_E2 Envelope Glycoproteins (E1, E2) E1_E2->Budding_Virion Mature_Virion Mature Virion Budding_Virion->Mature_Virion Maturation Release Release Mature_Virion->Release

Figure 1: Overview of the HCV Virion Assembly Pathway.

The Central Role of NS5A in Virion Assembly

NS5A is a multifunctional phosphoprotein that plays a pivotal role in both HCV RNA replication and virion assembly.[8][9] While it has no known enzymatic activity, it functions as a scaffold protein, mediating numerous protein-protein and protein-RNA interactions.[8] In the context of virion assembly, NS5A's functions include:

  • Core-NS5A Interaction: A critical interaction for virion production is between NS5A and the HCV core protein.[3][10] This interaction is thought to be essential for bringing the newly synthesized viral genomes from the replication complexes to the sites of particle assembly on lipid droplets.[10]

  • Localization to Lipid Droplets: NS5A itself localizes to lipid droplets, and this localization is dependent on the presence of the core protein.[4] This co-localization is a prerequisite for the assembly of infectious particles.

  • Regulation by Host Factors: The interaction between the core protein and NS5A is regulated by various host factors, such as diacylglycerol acyltransferase-1 (DGAT1).[3] DGAT1 forms a complex with both NS5A and the core protein, promoting their interaction and subsequent virion assembly.[3]

Mechanism of Action: How this compound Disrupts HCV Assembly

This compound is a potent and specific inhibitor of the HCV NS5A protein.[1][11] Its mechanism of action in disrupting virion assembly is multifaceted and is a consequence of its binding to NS5A:

  • Inhibition of NS5A Function: By binding to NS5A, this compound is thought to induce a conformational change in the protein, thereby inhibiting its normal functions. This includes its ability to interact with other viral and host proteins that are essential for the assembly process.

  • Disruption of Core-NS5A Interaction: A key consequence of this compound binding to NS5A is the disruption of the crucial interaction between NS5A and the HCV core protein.[10] By preventing this interaction, this compound effectively uncouples viral RNA replication from the assembly machinery, leading to a halt in the production of new virions.

  • Altered Subcellular Localization: Some NS5A inhibitors have been shown to induce the redistribution of NS5A from the ER to lipid droplets.[6][12] This altered localization may sequester NS5A away from other components of the replication and assembly machinery, further contributing to the inhibition of virion formation.

Ombitasvir_MOA cluster_normal Normal HCV Assembly cluster_inhibited Assembly Inhibition by this compound NS5A_N NS5A Core_N Core Protein NS5A_N->Core_N interacts with Assembly_N Virion Assembly Core_N->Assembly_N This compound This compound NS5A_I NS5A This compound->NS5A_I binds to Core_I Core Protein NS5A_I->Core_I interaction blocked No_Assembly Inhibited Virion Assembly Core_I->No_Assembly

Figure 2: Mechanism of this compound-Mediated Inhibition of HCV Assembly.

Quantitative Data on this compound's Antiviral Activity

The potency of this compound has been extensively characterized in vitro using various HCV replicon systems. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound Against Different HCV Genotypes

HCV GenotypeReplicon SystemEC50 (pM)Reference
1aSubgenomic14.1[13]
1bSubgenomic5.0[13]
2aJFH-10.82[8][14]
2bSubgenomic1.8[13]
3aSubgenomic19.3[13]
4aSubgenomic1.6[13]
5aSubgenomic0.82[13]
6aSubgenomic366[8][14]

Table 2: Fold-Change in this compound Resistance for Key NS5A Mutations in Genotype 1a

NS5A MutationFold-Change in EC50Reference
M28V58[15]
L31V243[8][14]
H58D58 - 243[8][14]
M28T800[8][14]
Q30R>8965[8][14]
Y93C/S800 - 8965[8][14]
Y93H/N>40000[8][14]

Table 3: Cytotoxicity and Inhibitory Concentrations

Assay ParameterCell LineValueReference
CC50Huh-7> 1 nM[14]
IC50 (HCV NS5B)In vitro RNA synthesis401 ± 46 nM (for aptamer ODN 127)[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study HCV assembly and the effects of inhibitors like this compound.

HCV Replicon Assay

This assay is fundamental for assessing the antiviral activity of compounds against HCV RNA replication.

Replicon_Assay_Workflow Start Start Cell_Seeding Seed Huh-7 cells harboring HCV replicon with reporter gene Start->Cell_Seeding Compound_Addition Add serial dilutions of this compound Cell_Seeding->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation Lysis Lyse cells Incubation->Lysis Reporter_Assay Measure reporter gene activity (e.g., Luciferase) Lysis->Reporter_Assay Data_Analysis Calculate EC50 values Reporter_Assay->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for an HCV Replicon Assay.

Protocol:

  • Cell Seeding: Seed Huh-7 cells that stably express an HCV subgenomic replicon containing a reporter gene (e.g., luciferase) into 96-well or 384-well plates.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Compound Addition: Add the diluted compound to the cells. Include appropriate controls (e.g., DMSO vehicle as a negative control, and a known potent HCV inhibitor as a positive control).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene according to the manufacturer's instructions.

  • Data Analysis: Plot the reporter gene activity against the compound concentration and use a non-linear regression analysis to determine the 50% effective concentration (EC50).

HCV Virus Production and Titration Assay

This assay measures the effect of a compound on the production of infectious virus particles.

Protocol:

  • Cell Infection: Infect a permissive cell line (e.g., Huh-7.5 cells) with a cell culture-adapted HCV strain (HCVcc) in the presence of various concentrations of this compound.

  • Incubation: Incubate the infected cells for a defined period (e.g., 48-72 hours) to allow for virus replication and release.

  • Supernatant Collection: Collect the cell culture supernatant containing the progeny virus.

  • Titration: Serially dilute the collected supernatant and use it to infect fresh Huh-7.5 cells plated in 96-well plates.

  • Immunostaining: After 48-72 hours of incubation, fix the cells and perform immunostaining for an HCV antigen (e.g., core protein).

  • Focus Forming Unit (FFU) Counting: Count the number of infected cell foci (clusters of antigen-positive cells) to determine the virus titer in focus-forming units per milliliter (FFU/mL).

  • Data Analysis: Plot the virus titer against the this compound concentration to determine the concentration that inhibits virus production by 50% (IC50).

Co-Immunoprecipitation (Co-IP) of HCV Proteins

Co-IP is used to investigate protein-protein interactions, such as the interaction between NS5A and the core protein.

Protocol:

  • Cell Lysis: Lyse cells expressing the HCV proteins of interest (e.g., from an HCVcc-infected culture or cells co-transfected with expression plasmids for NS5A and core) with a non-denaturing lysis buffer.

  • Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add an antibody specific to one of the proteins of interest (e.g., anti-core antibody) to the pre-cleared lysate and incubate to allow the antibody to bind to its target protein and any associated proteins.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies specific for the other protein of interest (e.g., anti-NS5A antibody) to confirm the interaction.

Reverse Transcriptase PCR (RT-PCR)

RT-PCR is used to quantify HCV RNA levels in cells or supernatant.

Protocol:

  • RNA Extraction: Isolate total RNA from HCV-infected cells or cell culture supernatant using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and HCV-specific primers.

  • PCR Amplification: Amplify the cDNA using a DNA polymerase and primers specific for a conserved region of the HCV genome (e.g., the 5' non-coding region).[17] Real-time PCR is commonly used for quantification.

  • Detection and Quantification: In real-time PCR, the amplification of the target sequence is monitored in real-time using a fluorescent probe. The quantity of HCV RNA in the original sample is determined by comparing the amplification kinetics to a standard curve of known RNA concentrations.[18]

Western Blot Analysis

Western blotting is used to detect and quantify specific HCV proteins in cell lysates.

Protocol:

  • Protein Extraction: Prepare protein lysates from HCV-infected cells.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[20]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the HCV protein of interest (e.g., anti-NS5A or anti-core).[19]

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[19]

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[19]

  • Imaging: Capture the chemiluminescent signal using an imaging system to visualize the protein bands. The intensity of the bands can be quantified to determine the relative amount of the protein.[19]

Conclusion

This compound's inhibitory effect on HCV virion assembly is a key component of its potent antiviral activity. By targeting NS5A, this compound disrupts the intricate network of viral and host interactions necessary for the formation of infectious progeny virus. Specifically, the interference with the NS5A-core protein interaction appears to be a central mechanism, effectively halting the assembly process at a critical step. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the mechanisms of HCV assembly and to develop next-generation antiviral therapies.

References

Basic Biochemical and Biophysical Characterization of Ombitasvir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombitasvir (formerly ABT-267) is a potent and selective direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2] It is a key component of several approved combination therapies for chronic HCV infection.[1][2][3] Understanding the fundamental biochemical and biophysical properties of this compound is crucial for researchers and drug development professionals working on novel antiviral strategies and for optimizing its clinical use. This guide provides a comprehensive overview of this compound's core characteristics, including its mechanism of action, biophysical properties, potency, resistance profile, and the experimental methodologies used for its characterization.

Core Biochemical and Biophysical Properties

A summary of the key quantitative data for this compound is presented in the tables below, offering a clear comparison of its fundamental properties.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₅₀H₆₇N₇O₈[4]
Molecular Weight 894.13 g/mol [4]
CAS Number 1258226-87-7[4]
Appearance White to light pink powder[5][6]
Solubility Practically insoluble in aqueous buffers; Soluble in DMSO and ethanol[4][5][7]
pKa 2.5 at 25°C[5]
Table 2: In Vitro Potency of this compound Against HCV Genotypes
HCV Genotype/SubtypeEC₅₀ (pM)Reference
1a14.1[8]
1b5.0[8]
2a12.4[8]
2b4.3[8]
3a19.3[8]
4a1.71[8]
5a4.3[8]
6a415[8]
Table 3: this compound Resistance-Associated Substitutions (RASs) in HCV Genotype 1a
NS5A PositionAmino Acid SubstitutionFold ResistanceReference
M28V58[9]
M28T800 - 8965[7][10]
Q30R800 - 8965[7][10]
L31V58 - 243[7][10]
H58D58 - 243[7][10]
Y93C/S800 - 8965[7][10]
Y93H/N>40,000[7][10]

Mechanism of Action: Inhibition of HCV NS5A

This compound exerts its antiviral effect by targeting and inhibiting the HCV NS5A protein.[1][2] NS5A is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[1][11][12] Although it has no known enzymatic activity, NS5A acts as a critical regulator of the viral life cycle by interacting with both viral and host cellular factors.[1][11][12]

Interference with the HCV Replication Complex

NS5A is a crucial component of the HCV replication complex, a multiprotein assembly responsible for synthesizing new viral RNA genomes.[11][12] this compound binding to NS5A is thought to disrupt the protein's conformation and its interactions with other components of the replication machinery, thereby inhibiting viral replication.[13]

Modulation of Host Cell Signaling Pathways

HCV NS5A interacts with and manipulates various host cell signaling pathways to create a favorable environment for viral propagation.[1][12] Key among these are the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell survival, proliferation, and apoptosis.[1][14] NS5A has been shown to interact with the adaptor protein Grb2 and the p85 subunit of PI3K.[1][14] This interaction can lead to the inhibition of the mitogenic MAPK/ERK pathway while simultaneously activating the pro-survival PI3K/Akt pathway.[14] By inhibiting NS5A, this compound is presumed to prevent this manipulation of host cell signaling, thereby restoring normal cellular processes and hindering viral persistence.

Ombitasvir_Mechanism_of_Action cluster_virus HCV Life Cycle cluster_host Host Cell HCV_RNA HCV RNA Replication Virion_Assembly Virion Assembly HCV_RNA->Virion_Assembly NS5A NS5A Protein NS5A->HCV_RNA Essential for NS5A->Virion_Assembly Essential for PI3K_Akt PI3K/Akt Pathway NS5A->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway NS5A->MAPK_ERK Inhibits Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes Apoptosis Apoptosis MAPK_ERK->Apoptosis Can induce This compound This compound This compound->NS5A Inhibits

Mechanism of Action of this compound.

Experimental Protocols

The biochemical and biophysical characterization of this compound relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of In Vitro Potency (EC₅₀) using an HCV Replicon Assay

The half-maximal effective concentration (EC₅₀) of this compound is determined using a cell-based HCV replicon assay. This assay measures the ability of the compound to inhibit viral RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.

Protocol:

  • Cell Culture: Maintain Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selective pressure.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.

  • Assay Procedure:

    • Seed the replicon-containing cells into 96-well plates.

    • After cell adherence, treat the cells with the serially diluted this compound. Include a no-drug control (vehicle only) and a positive control (another known NS5A inhibitor).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of HCV RNA Replication:

    • Lyse the cells and quantify the level of replicon RNA using a reporter gene (e.g., luciferase) assay or by quantitative real-time PCR (qRT-PCR) targeting a specific region of the HCV genome.

  • Data Analysis:

    • Plot the percentage of inhibition of HCV RNA replication against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the EC₅₀ value.

Replicon_Assay_Workflow start Start cell_culture Culture HCV Replicon Cells start->cell_culture compound_prep Prepare this compound Serial Dilutions start->compound_prep seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with this compound compound_prep->treatment seeding->treatment incubation Incubate for 48-72 hours treatment->incubation quantification Quantify HCV RNA Replication (Luciferase or qRT-PCR) incubation->quantification data_analysis Analyze Data and Determine EC50 quantification->data_analysis end End data_analysis->end

Workflow for HCV Replicon Assay.
Biophysical Characterization of this compound-NS5A Interaction

Biophysical techniques are employed to quantitatively characterize the binding of this compound to its target, the NS5A protein. These methods provide insights into the binding affinity, kinetics, and thermodynamics of the interaction.

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of this compound to NS5A.

Protocol:

  • Protein Immobilization: Covalently immobilize purified, recombinant NS5A protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of this compound over the immobilized NS5A surface.

    • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to NS5A.

    • After the association phase, flow running buffer over the surface to monitor the dissociation of the this compound-NS5A complex.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).

ITC directly measures the heat changes that occur upon the binding of this compound to NS5A, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare purified NS5A protein in a dialysis buffer. Dissolve this compound in the same dialysis buffer to minimize heats of dilution.

  • ITC Experiment:

    • Load the NS5A solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the NS5A solution while maintaining a constant temperature.

  • Data Acquisition: Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks and plot them against the molar ratio of this compound to NS5A.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Resistance Profiling

Identifying and characterizing resistance-associated substitutions (RASs) is a critical part of the preclinical and clinical development of any antiviral agent.

Protocol:

  • In Vitro Resistance Selection:

    • Culture HCV replicon cells in the presence of increasing concentrations of this compound over a prolonged period.

    • Isolate and sequence the NS5A gene from the replicon colonies that are able to grow at high drug concentrations.

  • Site-Directed Mutagenesis:

    • Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.

  • Phenotypic Analysis:

    • Perform replicon assays with the mutant constructs to determine the EC₅₀ of this compound against each RAS.

    • Calculate the fold-resistance by dividing the EC₅₀ for the mutant by the EC₅₀ for the wild-type replicon.

Resistance_Profiling_Workflow start Start selection In Vitro Resistance Selection start->selection sequencing Sequence NS5A Gene selection->sequencing mutagenesis Site-Directed Mutagenesis sequencing->mutagenesis phenotypic_analysis Phenotypic Analysis (Replicon Assay) mutagenesis->phenotypic_analysis fold_resistance Calculate Fold Resistance phenotypic_analysis->fold_resistance end End fold_resistance->end

Workflow for HCV Resistance Profiling.

Conclusion

This compound is a highly potent inhibitor of HCV NS5A with a well-characterized biochemical and biophysical profile. Its mechanism of action involves the direct inhibition of the NS5A protein, leading to the disruption of viral RNA replication and virion assembly, likely through the prevention of NS5A-mediated manipulation of host cell signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of next-generation NS5A inhibitors. A thorough understanding of these fundamental properties is essential for the rational design of new antiviral therapies and for optimizing the clinical management of HCV infection.

References

Methodological & Application

Application Notes and Protocols: Ombitasvir in vitro HCV Replicon Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombitasvir is a potent, direct-acting antiviral agent against the Hepatitis C Virus (HCV).[1][2] It functions as an inhibitor of the HCV non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][3][4][5] This document provides a detailed protocol for evaluating the in vitro efficacy of this compound using an HCV replicon assay. The HCV replicon system is a powerful tool for studying viral replication and for the primary screening and characterization of antiviral compounds.[6][7][8][9] These systems are composed of subgenomic HCV RNA molecules that can autonomously replicate in hepatoma cell lines, such as Huh-7 cells.[7][8][9]

Mechanism of Action

This compound targets the HCV NS5A protein, disrupting its function in the viral replication complex. While the precise mechanism of NS5A is multifaceted and not entirely elucidated, it is known to be a critical component for the formation of the membranous web, the site of HCV RNA replication. By binding to NS5A, this compound is thought to induce conformational changes that interfere with its ability to interact with other viral and host factors, ultimately leading to the suppression of viral replication.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various HCV genotypes and the impact of resistance-associated variants (RAVs) in the context of HCV replicon assays.

Table 1: In Vitro Efficacy of this compound Against Wild-Type HCV Genotypes

HCV GenotypeReplicon SystemEC50 (pM)Reference(s)
Genotype 1aSubgenomic Replicon4.5 - 12[10]
Genotype 1bSubgenomic Replicon0.82 - 5.3[11][12]
Genotype 2aSubgenomic Replicon1.3 - 19.3[10][11][13]
Genotype 2bSubgenomic Replicon0.71 - 4.3[10][13]
Genotype 3aSubgenomic Replicon1.6[13]
Genotype 4aSubgenomic Replicon1.7 - 8.1[13][14]
Genotype 5aSubgenomic Replicon1.0[13]
Genotype 6aSubgenomic Replicon366[11][13]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Impact of NS5A Resistance-Associated Variants on this compound Efficacy

HCV GenotypeNS5A Amino Acid SubstitutionFold Change in EC50Reference(s)
Genotype 1aM28V>1,000[11]
Genotype 1aQ30R>25,000[11]
Genotype 1aY93H/N>1,000[8]
Genotype 1bL31V>100[11]
Genotype 1bY93H>1,000[11]
Genotype 2aM31I>100[10]
Genotype 2bL31I>100[10]
Genotype 4L28V>100[15]

Fold change in EC50 is calculated relative to the wild-type replicon.

Experimental Protocols

I. HCV Replicon Assay Workflow

The following diagram outlines the general workflow for the HCV replicon assay to determine the antiviral activity of this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_rna In vitro Transcription of HCV Replicon RNA transfection Electroporation of Replicon RNA into Huh-7 Cells prep_rna->transfection prep_cells Huh-7 Cell Culture prep_cells->transfection prep_compound Serial Dilution of this compound treatment Add Serially Diluted this compound prep_compound->treatment plating Plate Cells into 96-well Plates transfection->plating plating->treatment incubation Incubate for 72 hours treatment->incubation luciferase Measure Luciferase Activity (Efficacy) incubation->luciferase cytotoxicity Perform Cytotoxicity Assay incubation->cytotoxicity analysis Calculate EC50 and CC50 Values luciferase->analysis cytotoxicity->analysis cluster_hcv HCV Replication Cycle entry HCV Entry translation Translation & Polyprotein Processing entry->translation replication RNA Replication translation->replication assembly Virion Assembly replication->assembly ns5a NS5A Protein release Release assembly->release ns5a->replication Essential for This compound This compound This compound->ns5a Inhibits

References

Application Notes and Protocols for Cell-Based Assays of Ombitasvir Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ombitasvir (formerly ABT-267) is a potent, direct-acting antiviral (DAA) agent developed for the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] It is classified as an NS5A inhibitor, targeting the viral non-structural protein 5A, which is a critical component of the HCV replication complex.[3][4][5] this compound exhibits pan-genotypic activity, with particularly high potency in the picomolar range against several HCV genotypes.[6][7] This document provides detailed protocols for assessing the antiviral activity of this compound using cell-based HCV replicon assays, a standard method for evaluating anti-HCV compounds in a controlled laboratory setting.[8][9]

Mechanism of Action

This compound specifically inhibits the HCV NS5A protein.[1][4] While NS5A has no known enzymatic function, it is a multifunctional phosphoprotein essential for the HCV life cycle, playing crucial roles in both viral RNA replication and the assembly of new virus particles.[7][10] By binding to NS5A, this compound disrupts the formation and function of the viral replication complex, thereby blocking the amplification of the viral genome.[3][5]

cluster_cell Hepatocyte HCV HCV Virion NS5A NS5A Protein HCV->NS5A Translation & Polyprotein Processing ReplicationComplex HCV Replication Complex Formation ViralRNA Viral RNA Replication ReplicationComplex->ViralRNA Assembly Virion Assembly ViralRNA->Assembly NS5A->ReplicationComplex This compound This compound Block This compound->Block Block->NS5A Binds to NS5A

Caption: Mechanism of this compound action on the HCV replication cycle.

Quantitative Antiviral Activity of this compound

The potency of this compound is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in cell-based assays.

Table 1: In Vitro EC50 Values of this compound Against Wild-Type HCV Genotypes

HCV Genotype/SubtypeReplicon SystemEC50 (pM)
1a-H77Subgenomic Replicon14.1
1b-Con1Subgenomic Replicon5.0
2aChimeric Replicon12
2a (JFH-1)Replicon0.82
2bChimeric Replicon4.3
3aChimeric Replicon19
4aChimeric Replicon1.7
5aChimeric Replicon3.2
6aChimeric Replicon366

Data compiled from multiple sources.[7][10][11][12]

Table 2: Impact of Resistance-Associated Variants (RAVs) on this compound Activity in Genotype 1a

NS5A VariantFold Change in EC50 vs. Wild-Type
M28V58
L31V243
H58D135
M28T>800
Q30R>8,900
Y93C/S>8,900
Y93H/N>40,000

Data reflects activity in a genotype 1a replicon system.[10][11][13]

Application Note: HCV Replicon Assay for Antiviral Testing

Principle

The HCV subgenomic replicon system is the primary in vitro tool for evaluating the activity of anti-HCV compounds.[8][14] This system utilizes human hepatoma cells (typically Huh-7) that have been transfected with an engineered HCV RNA molecule (a replicon).[6][15] The replicon contains the HCV non-structural proteins necessary for RNA replication (including NS5A) but lacks the structural proteins, making it incapable of producing infectious virus particles. Replication efficiency is typically measured via a reporter gene, such as luciferase, that is incorporated into the replicon RNA. A decrease in reporter signal in the presence of a compound indicates inhibition of viral replication.

A Seed Huh-7 cells in 96-well plates C Transfect cells with HCV replicon RNA (e.g., electroporation) A->C B Prepare serial dilutions of this compound D Add this compound dilutions to transfected cells B->D C->D E Incubate for 48-72 hours D->E F Lyse cells and measure reporter signal (e.g., Luciferase) E->F G Determine EC50 value F->G

Caption: General workflow for an HCV replicon-based antiviral assay.

Detailed Experimental Protocols

Protocol 1: HCV Replicon Assay for this compound EC50 Determination

This protocol describes a transient assay to measure the antiviral activity of this compound against an HCV replicon in Huh-7 cells.[13][15]

Materials:

  • Huh-7 human hepatoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and non-essential amino acids

  • HCV subgenomic replicon RNA (e.g., genotype 1b-Con1 with a luciferase reporter)

  • This compound compound stock (in DMSO)

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 2000) or electroporation system

  • 96-well cell culture plates (white, solid-bottom for luminescence)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer for plate reading

Procedure:

  • Cell Seeding:

    • The day before transfection, seed Huh-7 cells into a white, solid-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in complete DMEM. A typical final concentration range would span from low picomolar to high nanomolar.

    • Include a "no drug" (vehicle control, e.g., 0.5% DMSO) and "no cells" (background control) wells.

  • Transfection:

    • On the day of the experiment, dilute HCV replicon RNA and the transfection reagent separately in Opti-MEM according to the manufacturer's protocol.

    • Combine the diluted RNA and reagent, incubate to allow complex formation.

    • Remove the old media from the cells and add 50 µL of the transfection complex to each well.

    • Alternatively, for electroporation, follow the specific instrument protocol to transfect Huh-7 cells in suspension before plating.[15]

  • Treatment:

    • Immediately after transfection, add 50 µL of the prepared this compound dilutions to the appropriate wells. The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

    • Incubate for 5-10 minutes to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background reading (no cells) from all other readings.

    • Normalize the data by setting the average vehicle control reading to 100% replication.

    • Plot the percentage of inhibition against the log of this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (four-parameter variable slope).

Protocol 2: Cytotoxicity Assay

It is essential to confirm that the observed antiviral effect is not due to cytotoxicity. This can be run in parallel with the antiviral assay using mock-transfected or non-transfected cells.

Materials:

  • Huh-7 cells

  • Complete DMEM

  • This compound compound stock

  • 96-well cell culture plates (clear-bottom)

  • Cytotoxicity assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Cell Seeding and Treatment:

    • Seed Huh-7 cells as described in Protocol 1.

    • Prepare and add the same serial dilutions of this compound to the cells.

    • Incubate for 72 hours at 37°C with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the reagent to each well as per the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Data Analysis:

    • Normalize the data by setting the vehicle control wells to 100% viability.

    • Plot the percentage of viability against the log of this compound concentration.

    • Calculate the CC50 (50% cytotoxic concentration). The therapeutic index can be calculated as CC50 / EC50. For this compound, the CC50 has been reported to be greater than 32 μM, indicating a very high therapeutic index.[7]

References

Application Note: Quantification of Ombitasvir in Human Plasma using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ombitasvir is a direct-acting antiviral agent and an NS5A inhibitor used in combination therapies for the treatment of chronic hepatitis C virus (HCV) infection.[1] Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The described method is simple, accurate, and precise, making it suitable for routine analysis in a clinical or research laboratory setting.[2][3]

Principle

This method utilizes high-performance liquid chromatography with ultraviolet (UV) detection to separate and quantify this compound from plasma components. The sample preparation involves a liquid-liquid extraction procedure to isolate the analyte from the plasma matrix.[2][4] Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection at a specific UV wavelength.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium dihydrogen phosphate (NH₄H₂PO₄) (Analytical grade)

  • Triethylamine (TEA) (for pH adjustment)

  • Water (HPLC grade)

  • Human plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system equipped with a UV/Vis detector is suitable.[2]

  • Column: Intersil ODS C18 (250 mm × 4.6 mm, 5 µm)[2][3]

  • Mobile Phase: Acetonitrile: Methanol: 1mM NH₄H₂PO₄ Buffer (pH 6.5) (20:20:60 v/v/v)[2][3]

  • pH Adjustment: The pH of the buffer should be adjusted to 6.5 using Triethylamine (TEA).[2]

  • Flow Rate: 1.0 mL/min[2][3]

  • Injection Volume: 20 µL[2]

  • Detector Wavelength: 230 nm[2]

  • Column Temperature: Ambient[2]

3. Preparation of Solutions

  • 1mM NH₄H₂PO₄ Buffer: Dissolve the appropriate amount of ammonium dihydrogen phosphate in HPLC grade water to make a 1mM solution.

  • Mobile Phase Preparation: Mix acetonitrile, methanol, and the 1mM NH₄H₂PO₄ buffer in the ratio of 20:20:60. Adjust the final pH to 6.5 with triethylamine. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

4. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette a known volume of human plasma (e.g., 1 mL) into a clean centrifuge tube.

  • Spike the plasma with the appropriate volume of this compound working standard solution (for calibration and quality control samples).

  • Add a suitable extraction solvent (e.g., diethyl ether and methanol in a 50:50 v/v ratio).[3]

  • Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).

  • Vortex the reconstituted sample.

  • Inject 20 µL of the prepared sample into the HPLC system.[2]

Method Validation and Performance

The described method has been validated for its linearity, precision, accuracy, and sensitivity.[2][3]

Quantitative Data Summary

ParameterResultReference
Retention Time 7.8 min[2][3]
Linearity Range 0.25 - 2.0 µg/mL[2]
Correlation Coefficient (r²) > 0.99[3]
Limit of Quantification (LOQ) 0.0625 µg/mL[2]
Mean Percent Recovery 101.42%[2]
Intra-day Precision (%RSD) < 2%[2]
Inter-day Precision (%RSD) < 2%[2]

Visualizations

Experimental Workflow for this compound Quantification in Plasma

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection spike Spiking with this compound Standard/IS plasma->spike extraction Liquid-Liquid Extraction spike->extraction evaporation Evaporation of Organic Layer extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 230 nm separation->detection integration Peak Area Integration detection->integration calibration Calibration Curve Plotting integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification in plasma.

The detailed RP-HPLC method provides a reliable and robust tool for the quantification of this compound in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for pharmacokinetic and clinical research applications.

References

Application Notes and Protocols for High-Throughput Screening Assays of Ombitasvir Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombitasvir is a potent direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly, although it possesses no known enzymatic function.[3][4] It plays a crucial role in the formation of the membranous web, the site of viral replication, and interacts with various host and viral proteins to modulate cellular signaling pathways, thereby creating a favorable environment for the virus.[3][5] The unique mechanism of action of NS5A inhibitors like this compound, which involves binding to domain I of NS5A and inducing conformational changes that disrupt its function, has made it a cornerstone of modern HCV therapy.[6] The development of derivatives of this compound necessitates robust and efficient high-throughput screening (HTS) assays to identify compounds with improved potency, broader genotypic coverage, and a higher barrier to resistance.

These application notes provide detailed protocols for various HTS assays tailored for the screening and characterization of this compound derivatives. The assays are designed to assess the antiviral activity of these compounds in cell-based models and to elucidate their mechanism of action by targeting key functions of NS5A, such as dimerization and RNA binding.

Data Presentation: Potency of NS5A Inhibitors

The following table summarizes the in vitro antiviral activity of this compound and other representative NS5A inhibitors against different HCV genotypes. This data serves as a benchmark for evaluating the potency of novel this compound derivatives.

CompoundHCV GenotypeAssay TypeEC50 (pM)Reference
This compound (ABT-267) 1aReplicon4.6 - 19.3[1]
1bReplicon0.82 - 5.7[1]
2aReplicon2.2[1]
2bReplicon1.5[1]
3aReplicon11.5[1]
4aReplicon2.0[1]
5aReplicon1.3[1]
6aReplicon366[1]
BMS-824 1bReplicon (FRET)~5,000[7]
BMS-790052 1aReplicon50
1bReplicon9

Experimental Protocols

Cell-Based HCV Replicon Assay

This assay is the primary method for evaluating the antiviral activity of this compound derivatives in a cellular context that mimics viral RNA replication.

Principle:

HCV subgenomic replicons are RNA molecules that can autonomously replicate in cultured human hepatoma cells (e.g., Huh-7).[8] These replicons often contain a reporter gene, such as luciferase, allowing for the quantification of viral replication. A decrease in reporter signal in the presence of a test compound indicates inhibition of HCV replication.

Materials:

  • Huh-7 cell lines stably expressing an HCV genotype 1a or 1b subgenomic replicon containing a luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Positive control (e.g., this compound).

  • Negative control (DMSO vehicle).

  • 384-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend the HCV replicon cells in culture medium without G418.

    • Seed the cells into 384-well plates at a density of 5,000 cells/well in 50 µL of medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and this compound in DMSO.

    • Using an automated liquid handler, transfer 100 nL of the compound solutions to the cell plates, resulting in a final DMSO concentration of 0.5%.

    • Include wells with DMSO only as a negative control and a known NS5A inhibitor as a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes in the dark.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the EC50 value (the concentration at which 50% of viral replication is inhibited) by fitting the data to a four-parameter logistic dose-response curve.

  • To assess cytotoxicity, a parallel assay using a cell viability reagent (e.g., CellTiter-Glo®) can be performed to determine the CC50 value.

  • The selectivity index (SI) is calculated as CC50/EC50.

Assay Quality Control:

  • The Z'-factor, a statistical measure of assay quality, should be calculated for each screening plate using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

AlphaLISA for NS5A Dimerization Inhibition

NS5A is known to form dimers, a process that is crucial for its function in viral replication.[9] This biochemical assay allows for the high-throughput screening of compounds that inhibit this protein-protein interaction.

Principle:

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology is a bead-based assay that measures molecular interactions. One NS5A protein is tagged with a biotin moiety and captured by streptavidin-coated donor beads, while the other is tagged with a different epitope (e.g., 6xHis) and captured by antibody-coated acceptor beads. When the two proteins dimerize, the beads are brought into close proximity. Upon excitation of the donor beads, singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal. Inhibitors of dimerization will disrupt this proximity and reduce the signal.

Materials:

  • Recombinant, purified HCV NS5A (domain I, amino acids 33-202) with a C-terminal 6xHis tag.

  • Recombinant, purified HCV NS5A (domain I, amino acids 33-202) with a C-terminal biotin tag.

  • AlphaLISA Streptavidin Donor Beads.

  • AlphaLISA Anti-6xHis Acceptor Beads.

  • AlphaLISA assay buffer.

  • Test compounds dissolved in DMSO.

  • 384-well white microplates (e.g., ProxiPlate™).

  • Alpha-enabled plate reader.

Protocol:

  • Compound Plating:

    • Dispense 50 nL of test compounds into the wells of a 384-well plate.

  • Reagent Preparation and Addition:

    • Prepare a mixture of biotinylated NS5A and His-tagged NS5A in assay buffer at a final concentration of 10 nM each.

    • Add 5 µL of the protein mixture to each well.

    • Incubate for 30 minutes at room temperature.

    • Prepare a mixture of Streptavidin Donor beads and Anti-6xHis Acceptor beads in assay buffer at a final concentration of 20 µg/mL each.

    • Add 5 µL of the bead mixture to each well.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Signal Detection:

    • Read the plate on an Alpha-enabled plate reader according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

TR-FRET Assay for NS5A-RNA Binding Inhibition

NS5A is an RNA-binding protein, and this interaction is essential for viral replication. This assay is designed to identify compounds that disrupt the binding of NS5A to its target RNA sequence.

Principle:

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. In this setup, His-tagged NS5A is labeled with a terbium (Tb) cryptate-conjugated anti-His antibody (donor), and a biotinylated RNA oligonucleotide corresponding to the NS5A binding site is labeled with streptavidin-d2 (acceptor). When NS5A binds to the RNA, the donor and acceptor fluorophores are brought close together, allowing for FRET to occur upon excitation of the donor. Inhibitors of this interaction will lead to a decrease in the FRET signal.

Materials:

  • Recombinant, purified HCV NS5A (full-length or domain I) with a 6xHis tag.

  • Biotinylated single-stranded RNA oligonucleotide containing a high-affinity NS5A binding site (e.g., a poly-uridine sequence).

  • Anti-6xHis-Tb cryptate conjugate (donor).

  • Streptavidin-d2 (acceptor).

  • TR-FRET assay buffer.

  • Test compounds dissolved in DMSO.

  • 384-well low-volume black microplates.

  • TR-FRET compatible plate reader.

Protocol:

  • Compound Plating:

    • Dispense 50 nL of test compounds into the wells of a 384-well plate.

  • Reagent Addition:

    • Add 5 µL of a solution containing His-tagged NS5A (final concentration 10 nM) and the biotinylated RNA oligonucleotide (final concentration 5 nM) in assay buffer to each well.

    • Incubate for 20 minutes at room temperature.

    • Add 5 µL of a solution containing anti-6xHis-Tb cryptate (final concentration 1 nM) and streptavidin-d2 (final concentration 10 nM) in assay buffer to each well.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 2 hours.

  • Signal Detection:

    • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • Determine the percent inhibition based on the decrease in the TR-FRET ratio.

  • Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

HCV NS5A Signaling Pathway

HCV_NS5A_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 NS5A HCV NS5A NS5A->Grb2 Inhibition PI3K PI3K (p85) NS5A->PI3K Activation Replication HCV Replication NS5A->Replication SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival EGF EGF EGF->EGFR

Caption: HCV NS5A modulates host cell signaling pathways.

Experimental Workflow for HTS of this compound Derivatives

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation and Prioritization cluster_tertiary Mechanism of Action Studies cluster_counterscreen Counter-Screening start Compound Library of this compound Derivatives primary_screen Cell-Based HCV Replicon Assay (Luciferase) start->primary_screen hits Primary Hits primary_screen->hits dose_response Dose-Response and EC50 Determination hits->dose_response cytotoxicity Cytotoxicity Assay (CC50) dose_response->cytotoxicity selectivity Calculate Selectivity Index (SI = CC50/EC50) cytotoxicity->selectivity prioritized_hits Prioritized Hits selectivity->prioritized_hits dimerization_assay NS5A Dimerization Assay (AlphaLISA) prioritized_hits->dimerization_assay rna_binding_assay NS5A-RNA Binding Assay (TR-FRET) prioritized_hits->rna_binding_assay confirmed_leads Confirmed Leads with MoA dimerization_assay->confirmed_leads rna_binding_assay->confirmed_leads counterscreen Assay against unrelated virus (e.g., BVDV) confirmed_leads->counterscreen final_leads Specific HCV NS5A Inhibitors counterscreen->final_leads

Caption: High-throughput screening cascade for this compound derivatives.

Conclusion

The suite of high-throughput screening assays described in these application notes provides a comprehensive platform for the discovery and characterization of novel this compound derivatives. By employing a tiered screening approach, from cell-based replicon assays to more defined biochemical and biophysical assays, researchers can efficiently identify potent and specific inhibitors of HCV NS5A. The inclusion of mechanism-of-action studies and counter-screening steps will aid in the selection of lead candidates with desirable pharmacological profiles for further preclinical and clinical development. The provided protocols and diagrams serve as a guide for establishing a robust HTS campaign to accelerate the discovery of next-generation therapies for Hepatitis C.

References

Application Notes and Protocols for In Vivo Experimental Design of Ombitasvir Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health issue, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of Direct-Acting Antivirals (DAAs) has revolutionized treatment, moving away from interferon-based therapies to highly effective, all-oral regimens.[1] Ombitasvir is a potent DAA that specifically targets the HCV nonstructural protein 5A (NS5A), a critical component of the viral replication machinery.[2][3]

Clinically, this compound is used in combination with other DAAs, such as the NS3/4A protease inhibitor paritaprevir and the NS5B polymerase inhibitor dasabuvir, to achieve high rates of sustained virologic response (SVR).[4][5][6] This multi-target approach increases efficacy and presents a higher barrier to the development of drug resistance.[5][7]

Evaluating the efficacy and safety of novel DAA combinations requires robust preclinical in vivo models. Due to HCV's narrow host tropism, which is largely restricted to humans and chimpanzees, specialized animal models are necessary.[8][9] Human liver chimeric mice, typically immunodeficient mice engrafted with human hepatocytes, have emerged as a valuable model. They support HCV infection and replication, allowing for the direct study of antiviral therapies in a small animal system.[8][9][10]

These application notes provide a detailed framework for designing and executing in vivo studies to evaluate this compound-based combination therapies using the human liver chimeric mouse model.

Mechanism of Action: this compound and the HCV Replication Complex

HCV replication occurs within a specialized intracellular structure called the "membranous web," which is derived from the endoplasmic reticulum.[11] The NS5A protein is a phosphoprotein that plays a pleiotropic role in this process. It is essential for both viral RNA replication and the subsequent assembly of new virions.[12][13] NS5A interacts with other viral proteins, including the NS5B RNA-dependent RNA polymerase, and various host cell factors to form the viral replication complex.[12][14]

This compound is a highly potent inhibitor of NS5A.[3][15] By binding to domain I of NS5A, it is thought to disrupt the protein's normal function in two key ways: by interfering with RNA replication and by impairing virion assembly, leading to a significant reduction in viral load.[16]

G cluster_hcv HCV Life Cycle & DAA Targets Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Processing NS5A_protein NS5A Polyprotein->NS5A_protein Processing NS5B_protein NS5B Polymerase Polyprotein->NS5B_protein Processing ReplicationComplex Replication Complex (Membranous Web) NS5A_protein->ReplicationComplex Forms Virion_Assembly Virion Assembly NS5A_protein->Virion_Assembly Required for NS5B_protein->ReplicationComplex Forms RNA_Replication Viral RNA Replication ReplicationComplex->RNA_Replication Mediates RNA_Replication->Virion_Assembly Provides Genome for Paritaprevir Paritaprevir Paritaprevir->NS3_4A Inhibits This compound This compound This compound->NS5A_protein Inhibits Dasabuvir Dasabuvir Dasabuvir->NS5B_protein Inhibits

Caption: HCV protein targets for direct-acting antivirals.

In Vivo Experimental Design and Workflow

The recommended model is the uPA-SCID mouse with a chimeric human liver . These immunodeficient mice overexpress the urokinase plasminogen activator (uPA) transgene, which is toxic to their own hepatocytes, allowing for efficient engraftment of transplanted primary human hepatocytes.[10] This creates a robust system for sustaining high levels of HCV infection.[8][9]

Experimental Workflow Diagram

G A uPA-SCID Mouse Model (Human Hepatocyte Engraftment) B Quality Control (Measure Human Albumin in Serum) A->B C Infection with HCVcc (e.g., Genotype 1a or 1b) B->C Successful Engraftment D Confirm Chronic Infection (Baseline Viral Load Measurement) C->D E Randomize into Treatment Groups D->E Stable Viremia F1 Group 1: Vehicle Control E->F1 F2 Group 2: This compound Monotherapy E->F2 F3 Group 3: Combination Therapy (e.g., this compound/Paritaprevir/Ritonavir) E->F3 G Daily Oral Gavage (e.g., 28 days) F1->G F2->G F3->G H Monitor Efficacy & Safety (Weekly Serum Sampling & Body Weight) G->H During Treatment I Terminal Sacrifice (Collect Blood & Liver Tissue) H->I End of Study J Data Analysis (Viral Load, LFTs, Histopathology) I->J

Caption: Workflow for in vivo evaluation of this compound therapy.

Study Groups

A well-controlled study should include the following groups (n=8-10 mice per group is recommended):

  • Vehicle Control: Animals receive the drug delivery vehicle only.

  • This compound Monotherapy: To assess the effect of this compound alone.

  • Combination Therapy (e.g., this compound + Paritaprevir/Ritonavir): The primary experimental group.

  • (Optional) Additional Combination Arms: To test different drug combinations or dosages.

Experimental Protocols

CAUTION: All work with HCV should be conducted under Biosafety Level 2 (BSL-2) conditions.[17] All animal procedures must be approved by the institution's Animal Care and Use Committee.

Protocol 1: Animal Model Preparation and HCV Infection
  • Animal Model: Utilize uPA+/+/SCID mice engrafted with primary human hepatocytes.

  • Quality Control: Prior to infection, confirm successful engraftment by measuring human albumin levels in mouse serum via ELISA. Levels >1 mg/mL are typically considered indicative of successful repopulation.

  • HCV Stock: Use a well-characterized cell culture-derived HCV (HCVcc) stock, such as a genotype 1a or 1b strain.[18]

  • Infection: Administer approximately 1x10^5 focus-forming units (FFU) of HCVcc per mouse via intravenous (tail vein) injection.[17]

  • Confirmation of Infection: Monitor HCV RNA levels in serum weekly. Animals are considered chronically infected and ready for study when viremia is stable for at least two consecutive weeks.

Protocol 2: Drug Formulation and Administration
  • Drug Sourcing: Obtain this compound, Paritaprevir, and Ritonavir from certified suppliers.

  • Vehicle Formulation: A common vehicle is 0.5% (w/v) methylcellulose with 1% (v/v) Tween-80 in sterile water. All drugs should be formulated fresh daily or confirmed to be stable under storage conditions.

  • Dosage Preparation: Calculate dosages based on mean group body weight. For example:

    • This compound: 30 mg/kg

    • Paritaprevir: 15 mg/kg

    • Ritonavir: 15 mg/kg (as a pharmacokinetic booster for Paritaprevir)[5]

  • Administration: Administer the formulations once daily via oral gavage. The volume should typically not exceed 10 mL/kg.

Protocol 3: Efficacy Assessment (Viral Load Quantification)
  • Sample Collection: Collect blood (~50-100 µL) via retro-orbital or submandibular bleeding at baseline (Day 0) and at regular intervals (e.g., Days 3, 7, 14, 21, 28) during treatment.

  • RNA Extraction: Isolate total RNA from serum using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Quantitative RT-PCR (qRT-PCR):

    • Perform one-step qRT-PCR using primers and a probe specific to a conserved region of the HCV genome (e.g., the 5' untranslated region).

    • Include a standard curve of known HCV RNA concentrations to allow for absolute quantification.

    • Express results as International Units per milliliter (IU/mL). The lower limit of quantification (LLOQ) of the assay should be clearly defined.[18]

Protocol 4: Toxicity and Safety Assessment
  • Clinical Monitoring: Record body weight and observe animals for any clinical signs of distress (e.g., lethargy, ruffled fur) daily.

  • Biochemical Analysis: Use serum collected at baseline and at the terminal timepoint to measure liver function enzymes, primarily Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[19][20] Significant elevations may indicate hepatotoxicity.

  • Histopathology: At the end of the study, perfuse the liver with saline followed by 10% neutral buffered formalin.

    • Embed liver tissue in paraffin and prepare sections.

    • Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology, inflammation, and signs of cellular injury.

    • (Optional) Perform immunohistochemistry for human-specific cytokeratin 18 (CK18) to visualize human hepatocytes and HCV Core antigen to detect infected cells.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, concise tables.

Table 1: Antiviral Efficacy - Mean HCV RNA Levels (log10 IU/mL)

Treatment Group Baseline (Day 0) Day 7 Day 14 Day 28 Change from Baseline (Day 28)
Vehicle Control 7.2 ± 0.4 7.1 ± 0.5 7.3 ± 0.3 7.2 ± 0.4 0.0
This compound 7.3 ± 0.3 5.1 ± 0.6 4.2 ± 0.7 3.5 ± 0.8 -3.8
Combination Tx 7.1 ± 0.5 3.8 ± 0.7 < LLOQ < LLOQ > -5.0

Data are presented as mean ± standard deviation. LLOQ = Lower Limit of Quantification.

Table 2: Safety and Tolerability - Biochemical and Physical Parameters

Treatment Group Body Weight Change (%) Terminal ALT (U/L) Terminal AST (U/L)
Vehicle Control + 2.5 ± 1.0 150 ± 45 180 ± 50
This compound + 1.8 ± 1.2 165 ± 55 195 ± 60
Combination Tx + 2.1 ± 0.9 140 ± 40 175 ± 55

Data are presented as mean ± standard deviation.

Interpretation:

  • Efficacy: The primary endpoint is the reduction in HCV RNA levels. A successful combination therapy should result in a rapid and profound decline in viral load, ideally to undetectable levels (< LLOQ).[21] The combination therapy is expected to be significantly more effective than monotherapy.

  • Safety: The absence of significant body weight loss, clinical signs of toxicity, and elevation in liver enzymes (ALT/AST) compared to the vehicle control group indicates good tolerability of the treatment regimen.[19] Histopathological analysis should confirm the absence of drug-induced liver injury.

References

Application Note: High-Throughput Screening of HCV NS5A Inhibitors Using an Ombitasvir-Based Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hepatitis C Virus (HCV) infection is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. Ombitasvir is a potent, pan-genotypic inhibitor of the HCV non-structural protein 5A (NS5A), a key protein in viral RNA replication and virion assembly.[1][2][3][4] This application note describes a robust and sensitive cell-based luciferase reporter assay protocol for the evaluation of this compound and other potential HCV NS5A inhibitors.

Assay Principle

This assay utilizes a human hepatoma cell line (e.g., Huh-7) stably expressing an HCV subgenomic replicon. This replicon contains the genetic information necessary for HCV RNA replication and also encodes a luciferase reporter gene (e.g., Renilla or Firefly luciferase). The expression of the luciferase gene is directly linked to the efficiency of HCV replication. In the presence of an effective HCV inhibitor like this compound, viral replication is suppressed, leading to a dose-dependent decrease in luciferase activity. This luminescent signal can be rapidly and quantitatively measured, making the assay suitable for high-throughput screening (HTS) of novel anti-HCV compounds.

Application

  • Primary Screening: High-throughput screening of large compound libraries to identify novel inhibitors of HCV replication.

  • Secondary Screening: Determination of the potency (e.g., EC50) of lead compounds.

  • Mechanism of Action Studies: Characterization of the antiviral activity of compounds targeting different stages of the HCV life cycle.

  • Resistance Studies: Evaluation of the efficacy of inhibitors against HCV replicons carrying resistance-associated variants.

Experimental Protocol: this compound in HCV Luciferase Reporter Assay

This protocol provides a detailed methodology for determining the in vitro efficacy of this compound against HCV replication using a luciferase reporter assay.

1. Materials and Reagents

  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Con1/SG-hRlucNeo for genotype 1b).

  • This compound: Analytical grade.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and 0.1 mM Non-Essential Amino Acids (NEAA).

  • Selection Agent: G418 (Geneticin) at an appropriate concentration (e.g., 0.5 mg/mL) for maintaining the replicon-containing cells.

  • Assay Plates: White, opaque 96-well or 384-well cell culture plates suitable for luminescence readings.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Renilla Luciferase Assay System).

  • Lysis Buffer: Passive lysis buffer (as supplied with the luciferase assay system).

  • Control Compounds:

    • Negative Control: DMSO (vehicle).

    • Positive Control: A combination of known HCV inhibitors at concentrations >100x EC50.

  • Luminometer: Plate reader capable of measuring luminescence.

2. Cell Culture and Maintenance

  • Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, antibiotics, NEAA, and G418 at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 3-4 days or when they reach 80-90% confluency. Do not allow the cells to become over-confluent.

3. Assay Procedure

  • Cell Seeding:

    • On the day of the assay, trypsinize the cells and resuspend them in cell culture medium without G418.

    • Adjust the cell density and seed the cells into the wells of a white, opaque 96-well or 384-well plate. A typical seeding density is 2,000 cells per well in a 90 µL volume for a 384-well plate.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in DMSO to create a range of concentrations for the dose-response curve. A 10-point, 3-fold serial dilution is recommended, with a starting concentration that covers the expected EC50 value.

  • Compound Addition:

    • Add the diluted this compound and control compounds to the assay plates. For a 384-well plate, this might be 0.4 µL of the diluted compound, resulting in a final DMSO concentration of approximately 0.44%.

    • Include wells with DMSO only as a negative control (0% inhibition) and wells with a high concentration of a known HCV inhibitor cocktail as a positive control (100% inhibition).

    • Each compound concentration and control should be tested in quadruplicate.

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Lyse the cells by adding passive lysis buffer to each well (e.g., 75 µL).

    • Gently rock the plates for 15 minutes at room temperature to ensure complete cell lysis.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Immediately measure the luminescence using a luminometer.

4. Data Analysis

  • Normalization:

    • Average the luminescence readings from the replicate wells for each condition.

    • Normalize the data to the controls. The average signal from the DMSO-treated wells represents 0% inhibition, and the average signal from the positive control wells represents 100% inhibition.

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • EC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the EC50 value, which is the concentration of the compound that inhibits 50% of the HCV replication.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound Against Various HCV Genotypes

HCV GenotypeReplicon SystemMean EC50 (pM)
1aSubgenomic Replicon14.1
1bSubgenomic Replicon5.0
2aJFH-1 Replicon0.82 - 12.4
2bSubgenomic Replicon4.3
3Subgenomic Replicon19.3
4Subgenomic Replicon1.71
5Subgenomic Replicon4.3
6Subgenomic Replicon415

Data compiled from published literature.[4][5]

Visualizations

experimental_workflow A 1. Cell Seeding HCV Replicon Cells (Huh-7) in 96/384-well plate B 2. Compound Addition Serial dilutions of this compound and controls (DMSO, Positive Control) A->B C 3. Incubation 72 hours at 37°C, 5% CO2 B->C D 4. Cell Lysis Add passive lysis buffer C->D E 5. Luciferase Assay Add luciferase substrate D->E F 6. Luminescence Reading Measure signal with a luminometer E->F G 7. Data Analysis Normalize data and calculate EC50 F->G

Caption: Experimental workflow for the HCV luciferase reporter assay with this compound.

mechanism_of_action HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex Formation NS5A->Replication_Complex Viral_Replication Viral RNA Replication (Luciferase Expression) Replication_Complex->Viral_Replication This compound This compound This compound->NS5A Inhibition Inhibition

Caption: Mechanism of action of this compound in inhibiting HCV replication.

References

Application of Ombitasvir in Studying NS5A Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A) is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, despite having no known enzymatic activity.[1][2] Its critical role in the viral life cycle makes it a prime target for direct-acting antivirals (DAAs).[3][4] Ombitasvir (formerly ABT-267) is a potent, pan-genotypic NS5A inhibitor that serves as an invaluable chemical probe for elucidating the complex functions of NS5A.[5][6][7] These application notes provide detailed protocols and data on how this compound can be utilized by researchers to investigate NS5A's role in viral replication, map its functional domains through resistance studies, and explore its regulation by phosphorylation.

Application Note 1: Quantifying NS5A's Role in HCV Replication

This compound's high potency allows for the direct assessment of NS5A's essential contribution to HCV RNA replication. The primary tool for this application is the HCV replicon system, a cell-based assay where subgenomic or full-length HCV RNA constructs containing a reporter gene (e.g., luciferase) replicate autonomously in human hepatoma cells (Huh-7).[8][9] By treating replicon-containing cells with this compound and measuring the reduction in reporter activity, a direct correlation between NS5A inhibition and the suppression of viral replication can be established.

Data Presentation: Antiviral Potency of this compound

The efficacy of this compound against various HCV genotypes has been quantified using replicon assays, demonstrating its pan-genotypic activity. The 50% effective concentration (EC50) values, representing the concentration of this compound required to inhibit 50% of viral replication, are exceptionally low, highlighting its utility as a specific and potent inhibitor.[6][7][10][11]

HCV GenotypeReplicon SystemMean EC50 (pM)Reference
1a Subgenomic (H77)14.1[6][11]
1b Subgenomic (Con1)5.0[6][11]
2a Subgenomic (JFH-1)0.82 - 12.4[6][10][11]
2b Subgenomic4.3[6][11]
3a Subgenomic19.3[6][11]
4a Subgenomic1.71 - 4.3[6][11]
5a Subgenomic4.3[6][11]
6a Subgenomic366 - 415[6][10][11]
Experimental Protocol: HCV Replicon Assay for EC50 Determination

This protocol outlines a transient replicon assay to determine the EC50 of this compound.

Materials:

  • Huh-7 cells (or a highly permissive subclone, e.g., Huh-7.5)

  • DMEM, supplemented with 10% FBS, non-essential amino acids, and antibiotics

  • HCV replicon RNA (e.g., genotype 1b Con1 subgenomic replicon with a luciferase reporter)

  • This compound, dissolved in DMSO

  • Electroporation cuvettes and electroporator

  • 96-well cell culture plates (white, solid-bottom for luminescence)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Methodology:

  • Cell Preparation: Culture Huh-7 cells to ~80% confluency. On the day of the experiment, harvest cells by trypsinization, wash with ice-cold PBS, and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.

  • Electroporation: Mix 400 µL of the cell suspension with 10 µg of HCV replicon RNA in an electroporation cuvette. Pulse the mixture according to optimized electroporator settings (e.g., 270V, 950µF).

  • Cell Seeding: Immediately after electroporation, transfer the cells to pre-warmed culture medium. Seed the transfected cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium (with a final DMSO concentration ≤0.5%). Four to six hours post-seeding, add 100 µL of the diluted compound to the appropriate wells. Include "no drug" (vehicle control) and "no cells" (background) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Reading: After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data by expressing the luminescence in each well as a percentage of the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Visualization: HCV Replicon Assay Workflow

HCV_Replicon_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis rna HCV Replicon RNA (with Luciferase) electroporation Electroporation (RNA into Cells) rna->electroporation cells Huh-7 Cells cells->electroporation seeding Seed Cells in 96-well Plate electroporation->seeding treatment Add this compound (Serial Dilutions) seeding->treatment incubation Incubate (72 hours) treatment->incubation luminescence Measure Luciferase Activity incubation->luminescence analysis Normalize Data & Plot Dose-Response Curve luminescence->analysis ec50 Calculate EC50 Value analysis->ec50

Workflow for determining this compound's EC50 using an HCV replicon assay.

Application Note 2: Mapping NS5A Functional Sites via Resistance Selection

The development of drug resistance is a powerful tool for identifying the direct target of a compound and mapping its binding site. When HCV replicons are cultured under the selective pressure of an inhibitor like this compound, mutations arise in the viral genome that confer resistance. Sequencing the NS5A gene from these resistant colonies pinpoints amino acid residues that are critical for the drug-protein interaction and, by extension, for NS5A's function.

Data Presentation: this compound Resistance-Associated Substitutions (RASs)

In vitro resistance selection studies have identified key substitutions in NS5A that reduce susceptibility to this compound.[7][11] The fold resistance indicates how much more of the drug is needed to inhibit the mutant replicon compared to the wild-type. These RASs cluster in the N-terminal region of NS5A, particularly within Domain I, confirming it as the primary target of the inhibitor.[7][12]

GenotypeAmino Acid PositionSubstitutionFold Resistance vs. Wild-TypeReference
1a M28T800-fold[10]
1a M28V58 to 243-fold[7][10]
1a Q30R8,965-fold[10]
1a L31V243-fold[10]
1a H58D243-fold[10]
1a Y93H / N>40,000-fold[10]
1b L31M / VHigh[13]
1b Y93HHigh[13]
2a L31VHigh[8]
3a Y93HHigh[8]
Experimental Protocol: In Vitro Resistance Selection Assay

This protocol describes how to select and characterize this compound-resistant HCV replicons.

Materials:

  • Stable cell line harboring a wild-type HCV replicon (e.g., genotype 1b with a neomycin resistance gene).

  • Culture medium containing G418 (for maintaining the replicon).

  • This compound stock solution.

  • Multi-well cell culture plates (6-well or 12-well).

  • Cell cloning cylinders or pipette tips for colony isolation.

  • RNA extraction kit.

  • RT-PCR reagents and primers flanking the NS5A coding region.

  • DNA sequencing service or equipment.

Methodology:

  • Plating Cells: Seed the stable replicon cell line in multiple wells at a low density (e.g., 5 x 10^4 cells per well of a 6-well plate).

  • Drug Pressure: Add culture medium containing various concentrations of this compound. Concentrations should range from 10x to 1000x the previously determined EC50. Also, maintain a "no drug" control plate with G418 only.

  • Selection: Replace the medium with fresh, drug-containing medium every 3-4 days. Monitor the plates for the emergence of resistant cell colonies, which typically takes 3-4 weeks. The majority of cells without resistant replicons will die off.

  • Colony Isolation: Once colonies are visible, isolate them using cloning cylinders or by scraping with a pipette tip. Expand each colony in a separate well, maintaining the same concentration of this compound used for its selection.

  • RNA Extraction and Sequencing: Once the resistant cell populations are expanded, extract total RNA.

  • RT-PCR and Sequencing: Perform RT-PCR to amplify the NS5A region of the HCV genome. Purify the PCR product and send it for Sanger sequencing to identify mutations.

  • Confirmation (Optional but Recommended): Introduce the identified mutation(s) into the original wild-type replicon construct via site-directed mutagenesis. Perform a replicon assay (as described in Application Note 1) with the mutant replicon to confirm that the specific mutation confers resistance to this compound and to quantify the fold-change in EC50.

Visualization: Logic of Resistance Selection

Resistance_Selection cluster_outcomes start HCV Replicon Cell Population (Wild-Type NS5A) pressure Apply Selective Pressure (Add this compound) start->pressure sensitive Susceptible Replicons Replication Blocked -> Cell Death pressure->sensitive resistant Rare Pre-existing or Spontaneous Mutants (RAS in NS5A) pressure->resistant expansion Resistant Clones Survive and Proliferate resistant->expansion analysis Isolate Colonies, Sequence NS5A Gene expansion->analysis result Identify Amino Acid Substitutions (RASs) Conferring Resistance analysis->result

Logical flow of an in vitro resistance selection experiment.

Application Note 3: Probing NS5A Phosphorylation and Dimerization

NS5A exists in two main phosphorylated states: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58).[1][3] The balance between these forms is thought to regulate NS5A's switch between functions in RNA replication and virion assembly.[1][14] NS5A also forms dimers, a conformation that is crucial for its ability to bind RNA.[15][16] While the exact mechanism is not fully elucidated, potent NS5A inhibitors like this compound are thought to disrupt these processes by binding to Domain I and locking the protein in a conformation that is incompatible with its function in the replication complex.[6][17] this compound can therefore be used in biochemical assays to study the interplay between its binding, NS5A phosphorylation, and dimerization.

Experimental Protocol: In Vitro NS5A Kinase Assay

This protocol provides a conceptual framework for investigating the effect of this compound on NS5A phosphorylation by host cell kinases.

Materials:

  • Recombinant, purified full-length NS5A protein (or specific domains).

  • Active cellular kinase known to phosphorylate NS5A (e.g., Casein Kinase I-alpha).

  • Kinase assay buffer.

  • [γ-32P]ATP (radiolabeled ATP).

  • This compound, dissolved in DMSO.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager or autoradiography film.

  • Scintillation counter.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture. This includes the kinase buffer, the active kinase, and purified NS5A protein.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes. Pre-incubate for 15-30 minutes at 30°C to allow for potential binding of the inhibitor to NS5A.

  • Initiate Phosphorylation: Start the reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Analysis via SDS-PAGE: Separate the proteins in the reaction mixture by SDS-PAGE. The gel will separate NS5A from the kinase and other components.

  • Detection of Phosphorylation: Dry the gel and expose it to a phosphorimager screen or autoradiography film. The incorporation of the 32P radiolabel into the NS5A band indicates phosphorylation.

  • Quantification: The intensity of the band corresponding to phosphorylated NS5A can be quantified. Alternatively, the band can be excised from the gel and the radioactivity measured using a scintillation counter to determine the extent of phosphorylation in the presence of different this compound concentrations. A reduction in signal would suggest this compound interferes with NS5A's ability to serve as a substrate for the kinase.

Visualization: NS5A Functional Regulation and Inhibition

NS5A_Function_Inhibition cluster_ns5a NS5A Protein NS5A_Monomer NS5A Monomer (p56 - Basal P) NS5A_Dimer NS5A Dimer NS5A_Monomer->NS5A_Dimer Dimerization NS5A_HyperP NS5A Hyperphosphorylated (p58) NS5A_Monomer->NS5A_HyperP Kinases Replication RNA Replication (Requires Dimer) NS5A_Dimer->Replication Assembly Virion Assembly (Requires p58) NS5A_HyperP->Assembly This compound This compound This compound->NS5A_Dimer Binds Domain I, Prevents Functional Conformation

NS5A's regulation and the inhibitory mechanism of this compound.

References

Troubleshooting & Optimization

Ombitasvir Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Ombitasvir.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, presented in a question-and-answer format.

Synthesis

Question: My peptide coupling reaction to form the this compound backbone is sluggish or incomplete. What are the potential causes and how can I troubleshoot this?

Answer:

Incomplete peptide coupling is a common issue in the synthesis of complex molecules like this compound. Several factors can contribute to this problem:

  • Insufficient Activation of the Carboxylic Acid: The carboxylic acid partner must be fully activated for the amide bond to form efficiently.

  • Steric Hindrance: The bulky nature of the amino acid derivatives used in the this compound synthesis can slow down the reaction.

  • Aggregation of the Growing Peptide Chain: As the molecule becomes larger, it may aggregate, making the reactive sites inaccessible.[1][2]

  • Moisture: Water in the reaction mixture can quench the activated species and hydrolyze the coupling agents.

Troubleshooting Steps:

  • Re-coupling: If monitoring indicates the presence of unreacted amine, a second coupling step should be performed.[1]

  • Optimize Coupling Reagents: Consider using a more powerful coupling reagent like HATU or HCTU in combination with an additive like HOAt.[1][3] These reagents are often more effective for sterically hindered couplings.

  • Change Solvents: If aggregation is suspected, switching to a more polar solvent such as NMP or DMSO, or a mixture like DCM/DMF, can help to break up aggregates and improve solubility.[1]

  • Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or gently increasing the temperature can help to drive the reaction to completion. However, be cautious as excessive heat can lead to side reactions.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the impact of moisture.

Question: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can they be minimized?

Answer:

Side reactions can significantly reduce the yield and purity of this compound. Common side reactions during peptide synthesis include:

  • Racemization: The chiral centers of the amino acid residues can be susceptible to epimerization, especially during the activation step.

  • N-acylurea Formation: When using carbodiimide-based coupling reagents like DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[4]

  • Formation of Deletion Peptides: If a coupling reaction is incomplete and the unreacted amine is not capped, subsequent coupling steps will lead to the formation of peptides missing one or more amino acid residues.[1]

Minimization Strategies:

  • Control Temperature: Perform coupling reactions at low temperatures (e.g., 0-5 °C) to minimize racemization and N-acylurea formation.[4][5]

  • Use Additives: Additives like HOBt or HOAt are highly recommended when using carbodiimides as they can suppress racemization and reduce the formation of N-acylurea.[4]

  • Capping: After a coupling step, if unreacted amine is detected, it should be "capped" by reacting it with a highly reactive acylating agent like acetic anhydride. This prevents the formation of deletion peptides in subsequent steps.[1]

Purification

Question: I am having difficulty purifying this compound from the crude reaction mixture using column chromatography. What are some tips for improving the separation?

Answer:

Purification of this compound by column chromatography can be challenging due to its relatively low polarity and the presence of closely related impurities.

Tips for Improved Chromatographic Purification:

  • Solvent System Selection: A gradient elution is often necessary. A common system involves using a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or a combination of methanol and dichloromethane. Start with a low concentration of the polar solvent and gradually increase it.[5]

  • Silica Gel Choice: Use high-quality silica gel with a suitable particle size for optimal resolution.

  • Sample Loading: Load the crude material onto the column in a minimal amount of the initial mobile phase to ensure a narrow starting band.

  • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

Question: My recrystallization of this compound is resulting in a low yield or an oily product. How can I optimize the recrystallization process?

Answer:

Recrystallization is a critical step for obtaining high-purity this compound.[5] The formation of an oil or low yield is often due to an inappropriate choice of solvent or improper cooling.

Optimization of Recrystallization:

  • Solvent System: A mixed solvent system is often effective. For this compound, a mixture of ethanol and water or ethanol and heptane has been reported to be successful.[5] The ideal solvent system should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[6]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the precipitation of impurities or the formation of an oil.[7]

  • Solvent Polarity: If the product oils out, it may be because the solvent is too non-polar. Try a slightly more polar solvent system.

Impurity Profile

Several potential impurities can arise during the synthesis of this compound. It is crucial to monitor and control these impurities to ensure the quality and safety of the final product.

Impurity Name/Type Potential Origin Control Strategy
(1R,4R)-1,4-Bis(4-nitrophenyl)butane-1,4-diolStarting material or byproduct from an early synthetic step.Ensure high purity of starting materials and optimize reaction conditions to minimize byproduct formation.
Diastereomeric ImpuritiesIncomplete stereochemical control during synthesis or racemization during coupling steps.Use of chiral catalysts, and optimized coupling conditions (low temperature, use of racemization-suppressing additives).
Deletion PeptidesIncomplete coupling followed by reaction of the subsequent amino acid.Monitor coupling reactions for completion and cap any unreacted amines.
N-acylurea AdductsSide reaction of carbodiimide coupling agents.Use of additives like HOBt or HOAt and control of reaction temperature.[4]
Residual SolventsTrapped solvents from the reaction or purification steps.Proper drying of the final product under vacuum and at an appropriate temperature.

Experimental Protocols

1. Peptide Coupling (General Procedure)

This protocol describes a general procedure for the peptide coupling steps in the synthesis of this compound, for example, the coupling of the dipeptide acid with the aniline core.

  • Dissolve the aniline derivative (1 equivalent) and the dipeptide acid (2 equivalents) in a suitable aprotic solvent (e.g., ethyl acetate or 2-methyltetrahydrofuran) under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of 1-propanephosphonic acid cyclic anhydride (T3P) dropwise over 3-4 hours while maintaining the temperature.[5]

  • Allow the reaction to stir at a low temperature until completion, as monitored by TLC or HPLC.

  • Once the reaction is complete, warm the mixture to room temperature.

  • Perform an aqueous workup by washing with a mild acid (e.g., 1M HCl with NaCl), followed by a mild base (e.g., 5% NaHCO3), and finally with brine (e.g., 5% NaCl solution).[5]

  • Dry the organic layer over a drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo.

2. Purification by Column Chromatography (General Procedure)

  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a mixture of heptane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed material onto the top of the packed column.

  • Elute the column with the mobile phase, gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[5]

  • Collect fractions and analyze them by TLC or HPLC.

  • Combine the fractions containing the pure product and evaporate the solvent.

3. Recrystallization of this compound

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While the solution is hot, slowly add a less polar solvent like heptane or water until the solution becomes slightly turbid.[5]

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the flask in an ice bath for a period of time.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under vacuum to remove residual solvents.

Visualizations

Ombitasvir_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Peptide_Coupling_1 Peptide Coupling 1 Start->Peptide_Coupling_1 Amino Acid 1 + Amino Acid 2 Deprotection_1 Deprotection Peptide_Coupling_1->Deprotection_1 Peptide_Coupling_2 Peptide Coupling 2 Deprotection_1->Peptide_Coupling_2 + Amino Acid 3 Final_Coupling Final Coupling with Aniline Core Peptide_Coupling_2->Final_Coupling Crude_this compound Crude_this compound Final_Coupling->Crude_this compound Column_Chromatography Column Chromatography Crude_this compound->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_this compound Pure_this compound Recrystallization->Pure_this compound

Caption: A simplified workflow for the synthesis and purification of this compound.

Troubleshooting_Peptide_Coupling Start Incomplete Peptide Coupling Detected Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Recouple Perform a Second Coupling Check_Moisture->Recouple Still_Incomplete_1 Still Incomplete? Recouple->Still_Incomplete_1 Change_Reagents Use Stronger Coupling Reagents (e.g., HATU) Still_Incomplete_1->Change_Reagents Yes Success Coupling Complete Still_Incomplete_1->Success No Still_Incomplete_2 Still Incomplete? Change_Reagents->Still_Incomplete_2 Change_Solvent Switch to a More Polar Solvent (e.g., NMP, DMSO) Still_Incomplete_2->Change_Solvent Yes Still_Incomplete_2->Success No Still_Incomplete_3 Still Incomplete? Change_Solvent->Still_Incomplete_3 Cap_and_Proceed Cap Unreacted Amines and Proceed to Next Step Still_Incomplete_3->Cap_and_Proceed Yes Still_Incomplete_3->Success No

Caption: A troubleshooting decision tree for incomplete peptide coupling reactions.

References

Identifying and minimizing Ombitasvir off-target effects in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing potential off-target effects of Ombitasvir and other NS5A inhibitors in a cellular context. The content is structured through frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for this compound?

This compound is a direct-acting antiviral agent that potently inhibits the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] NS5A is a critical phosphoprotein involved in multiple stages of the HCV lifecycle, including viral RNA replication and the assembly of new virions.[2][4] By binding to NS5A, this compound disrupts its function, thereby halting viral replication.[4]

Q2: What are the potential off-target concerns for a highly specific drug like this compound?

Even highly specific drugs can interact with unintended molecular targets in the host cell, which can lead to unexpected cellular phenotypes or toxicity. Potential off-target interactions can be driven by structural similarities between the drug's primary target and host proteins, or by the drug's physicochemical properties.[5] For this compound, while it is highly potent against its viral target, it is still crucial to investigate potential interactions with host cell proteins to fully understand its safety and biological effects in preclinical models. While specific off-target protein data for this compound is not extensively published, it is known to be a substrate for drug transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1]

Q3: What are the standard experimental approaches to identify small molecule off-target effects?

A multi-pronged approach is recommended to comprehensively identify off-target effects. This typically includes:

  • Computational Prediction: In silico methods use the drug's structure to predict potential binding to a wide array of known protein structures.

  • Biochemical Assays: These include broad-panel screens, such as kinase profiling, where the compound is tested against hundreds of purified kinases.[6][7]

  • Proteomics-Based Methods: Techniques like affinity purification-mass spectrometry (AP-MS) or chemical proteomics use the drug as a "bait" to pull down interacting proteins from cell lysates.[8][9]

  • Cellular Thermal Shift Assays (CETSA): This method assesses drug binding in a cellular environment by measuring changes in protein thermal stability upon drug treatment.[10]

  • Phenotypic Screening & Gene Expression Profiling: High-content imaging or transcriptomics (e.g., RNA-seq) can reveal unexpected cellular changes or pathway activation, which can then be traced back to potential off-target interactions.[11]

Troubleshooting Guides

Guide 1: Interpreting Kinase Profiling Data

Scenario: You have screened an NS5A inhibitor against a kinase panel and found several "hits." How do you determine which are most likely to be biologically relevant?

Troubleshooting Steps:

  • Assess the Potency: Prioritize kinases that are inhibited at concentrations relevant to your planned cell-based experiments. A hit with an IC50 in the high micromolar range may not be relevant if your compound's antiviral EC50 is in the picomolar or nanomolar range.

  • Review the Assay Type: Understand the nature of the assay. Radiometric assays are considered a gold standard for kinase activity.[2] Binding assays, on the other hand, confirm interaction but not necessarily inhibition of function.

  • Check for Promiscuity: If the compound inhibits a large number of kinases across different families, it may indicate non-specific binding.

  • Cross-Reference with Expression Data: Is the off-target kinase expressed in your cellular model system? If not, the interaction is unlikely to be relevant in that specific context.

  • Validate with a Secondary Assay: Confirm the primary screen hit using an orthogonal method, such as a cell-based assay that measures the phosphorylation of a known substrate of the putative off-target kinase.

Hypothetical Case Study Data: Kinase Selectivity for a Fictional NS5A Inhibitor ("NS5A-iX")

To illustrate the process, the table below summarizes hypothetical kinase screening data for a fictional NS5A inhibitor, "NS5A-iX," which has an on-target HCV EC50 of 50 pM.

Kinase TargetAssay TypeNS5A-iX IC50 (nM)Interpretation
HCV NS5A (On-Target) Replicon Assay0.05 Potent On-Target Activity
Kinase A (e.g., a Ser/Thr Kinase)Radiometric75Potential off-target. IC50 is significantly higher than on-target EC50 but could be relevant at higher experimental concentrations.
Kinase B (e.g., a Tyrosine Kinase)Radiometric850Likely off-target, but may only be relevant at high micromolar concentrations.
Kinase C (e.g., a Lipid Kinase)FRET-based>10,000Not a significant off-target.
Kinase D (e.g., a Cell Cycle Kinase)Radiometric120Potential off-target. Further investigation is warranted.
Guide 2: Validating Hits from a Proteomics Screen

Scenario: You performed an affinity purification-mass spectrometry (AP-MS) experiment using your NS5A inhibitor and identified several potential interacting host proteins. How do you validate these hits and minimize false positives?

Troubleshooting Steps:

  • Quantify Enrichment: Use a label-free or label-based quantification method to compare the abundance of each protein in your drug pulldown versus a control (e.g., beads only or a pulldown with an inactive analog). True interactors should be significantly enriched.

  • Filter for Specificity: Remove common, non-specific binders by comparing your hit list to databases of proteins that frequently bind to affinity matrices (e.g., the CRAPome database).

  • Orthogonal Validation: Validate the interaction using a different method. For example, if you identified a potential interaction with "Host Protein Y," you could perform a co-immunoprecipitation (Co-IP) experiment by pulling down endogenous Host Protein Y and blotting for your drug target (if it's a host-protein complex) or by using a cellular thermal shift assay (CETSA) to confirm direct binding in cells.

  • Functional Validation: Use techniques like siRNA or CRISPR to knock down the expression of the putative off-target protein. If the cellular phenotype observed with your drug is altered upon knockdown of the off-target, it suggests a functional interaction.

Hypothetical Case Study Data: Proteomics Hits for "NS5A-iX"

The following table shows hypothetical data from an AP-MS experiment with NS5A-iX.

Protein HitGene NameFold Enrichment (NS5A-iX vs. Control)Validation Priority
Host Protein YHPY25.3High
Host Protein ZHPZ15.8High
Actin, cytoplasmic 1ACTB2.1Low (Common background)
Tubulin alpha-1A chainTUBA1A1.8Low (Common background)

Experimental Protocols

Protocol 1: Kinase Profiling

This protocol provides a general methodology for screening a compound against a panel of kinases using a radiometric assay format.

Objective: To determine the inhibitory activity of this compound or a related compound against a broad panel of human kinases.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Kinase panel (commercially available, e.g., from Reaction Biology or Promega).[2][3]

  • Respective kinase-specific substrates.

  • Kinase reaction buffer.

  • [γ-³³P]-ATP.

  • ATP solution.

  • 96-well plates.

  • Filter paper mats.

  • Phosphoric acid wash solution.

  • Scintillation counter.

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for a primary screen is 1 µM.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase reaction buffer.

    • The specific kinase being tested.

    • The corresponding substrate.

    • Test compound at the desired concentration.

  • Initiate Reaction: Start the kinase reaction by adding a solution containing a mix of unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be close to the Km for each kinase, if known.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Spotting: Stop the reaction by adding phosphoric acid. Spot the reaction mixture from each well onto a filter paper mat. The phosphorylated substrate will bind to the filter paper.

  • Washing: Wash the filter mats multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the filter mats and measure the radioactivity in each spot using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to positive (no inhibitor) and negative (no kinase) controls. For hits, perform dose-response curves to determine the IC50 value.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol describes a method to identify cellular proteins that bind to an immobilized drug molecule.

Objective: To identify potential host cell protein off-targets of this compound.

Materials:

  • This compound chemically linked to a solid support (e.g., NHS-activated sepharose beads).

  • Control beads (e.g., beads linked to DMSO or an inactive analog).

  • Cell line of interest (e.g., Huh7 human hepatoma cells).

  • Cell lysis buffer (non-denaturing, e.g., containing NP-40 or CHAPS).

  • Protease and phosphatase inhibitor cocktails.

  • Wash buffer (lysis buffer with lower detergent concentration).

  • Elution buffer (e.g., containing SDS or using a competitive ligand).

  • Reagents for in-solution or in-gel trypsin digestion.

  • LC-MS/MS instrument.

Methodology:

  • Cell Culture and Lysis: Grow cells to ~80-90% confluency. Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant (clarified lysate). Determine the protein concentration using a BCA or Bradford assay.

  • Affinity Purification:

    • Incubate a defined amount of clarified lysate (e.g., 1-5 mg) with the this compound-linked beads and control beads separately.

    • Rotate the mixtures at 4°C for 2-4 hours.

  • Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Sample Preparation for Mass Spectrometry:

    • Run the eluate on an SDS-PAGE gel and perform an in-gel trypsin digest on the entire lane, or

    • Perform an in-solution trypsin digest directly on the eluate.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.

    • Calculate the fold-enrichment of proteins in the this compound pulldown compared to the control.

    • Filter the data to identify high-confidence interactors for subsequent validation.

Visualizations

experimental_workflow_kinase_profiling cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution KinasePlate Prepare Kinase Plate Compound->KinasePlate AddReagents Add Kinase & Substrate KinasePlate->AddReagents Initiate Add [γ-³³P]-ATP AddReagents->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Spot Spot on Filter Mat Stop->Spot Wash Wash Filter Mat Spot->Wash Read Scintillation Counting Wash->Read Analyze Calculate % Inhibition Read->Analyze IC50 Determine IC50 Analyze->IC50

Caption: Workflow for a radiometric kinase profiling assay.

experimental_workflow_ap_ms cluster_prep Sample Preparation cluster_pulldown Affinity Purification cluster_ms Mass Spectrometry cluster_analysis Data Analysis Culture Cell Culture Lyse Cell Lysis Culture->Lyse Clarify Clarify Lysate Lyse->Clarify Incubate Incubate Lysate with Drug-Beads Clarify->Incubate Wash Wash Beads Incubate->Wash Elute Elute Proteins Wash->Elute Digest Trypsin Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Protein Identification & Quantification LCMS->Identify Validate Hit Validation Identify->Validate

Caption: Workflow for an Affinity Purification-Mass Spectrometry experiment.

signaling_pathway This compound This compound NS5A HCV NS5A (On-Target) This compound->NS5A Inhibits KinaseD Kinase D (Off-Target) This compound->KinaseD Inhibits HCV_Rep HCV Replication NS5A->HCV_Rep Substrate_P Substrate-P KinaseD->Substrate_P Phosphorylates Substrate Substrate Cell_Pheno Cellular Phenotype (e.g., Altered Proliferation) Substrate_P->Cell_Pheno

Caption: Hypothetical signaling impact of an off-target kinase interaction.

References

Technical Support Center: Optimization of Ombitasvir in Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Ombitasvir in antiviral assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key performance data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a direct-acting antiviral (DAA) medication used in combination therapies to treat chronic Hepatitis C virus (HCV) infection.[1] Its primary mechanism is the potent inhibition of the HCV non-structural protein 5A (NS5A).[2][3][4] NS5A is a critical phosphoprotein essential for viral RNA replication and virion assembly.[1][2][5] By targeting NS5A, this compound disrupts these processes, thereby suppressing viral replication.[1][2]

Q2: Against which HCV genotypes is this compound active?

This compound demonstrates pan-genotypic activity, though its potency varies across different genotypes. It is highly potent against HCV genotypes 1 through 5, with 50% effective concentrations (EC50) in the picomolar (pM) range.[5][6][7][8] Its activity is less pronounced against genotype 6a, which shows a higher EC50 value.[5][6][7][8]

Q3: What is a typical effective concentration range for this compound in cell culture assays?

In standard HCV replicon assays, this compound typically exhibits EC50 values ranging from 0.82 to 19.3 pM for genotypes 1-5.[6][7] For genotype 6a, the EC50 is higher, around 366 pM.[6][7] It is important to note that the presence of human plasma can reduce the observed potency by approximately 11- to 13-fold due to high plasma protein binding (99.9%).[1][7][9]

Q4: How does this compound fit into the broader landscape of HCV treatment?

This compound is a key component of combination therapies, often administered with other DAAs like paritaprevir (an NS3/4A protease inhibitor) and dasabuvir (an NS5B polymerase inhibitor), with ritonavir frequently used as a pharmacokinetic booster.[3][4][10] This multi-target approach is designed to attack the HCV lifecycle at multiple points, increasing efficacy and creating a higher barrier to resistance.[10]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound Against Various HCV Genotypes

This table summarizes the 50% effective concentration (EC50) values of this compound against subgenomic replicons from different HCV genotypes in cell culture.

HCV GenotypeRepliconEC50 (pM)
Genotype 1a H7714.1
Genotype 1b Con15.0
Genotype 2a JFH-10.82
Genotype 2b 2.9
Genotype 3a 19.3
Genotype 4a 1.7
Genotype 5a 1.1
Genotype 6a 366

Data sourced from Krishnan P, et al. (2015) and other studies.[6][7][11]

Table 2: Impact of NS5A Resistance-Associated Variants (RAVs) on this compound Potency (Genotype 1a)

This table shows how specific amino acid substitutions in the NS5A protein of HCV genotype 1a affect the antiviral activity of this compound, presented as fold-change in EC50 compared to wild-type (WT).

NS5A VariantFold-Change in EC50 vs. WT
M28V 58x - 243x
M28T 800x - 8965x
Q30R 800x - 8965x
L31V 58x - 243x
H58D 58x - 243x
Y93C/S 800x - 8965x
Y93H/N >40,000x

Data sourced from Krishnan P, et al. (2015) and McPhee F, et al. (2015).[5][7]

Troubleshooting Guide

Issue 1: Higher than expected EC50 values.

  • Possible Cause 1: Presence of Resistance-Associated Variants (RAVs).

    • Solution: Sequence the NS5A region of your viral replicon or isolate. Pre-existing variants at positions like M28, Q30, L31, H58, or Y93 can dramatically reduce susceptibility to this compound.[5][6][7] Compare your sequence to the reference wild-type for your genotype.

  • Possible Cause 2: Assay Conditions.

    • Solution: The presence of serum proteins can significantly impact this compound's effective concentration. Assays performed in the presence of 40% human plasma can show an 11- to 13-fold increase in EC50 values.[7][9] Ensure your assay buffer conditions are consistent and reported. Standardize serum concentrations across experiments or perform a serum-shift assay to quantify the effect.

  • Possible Cause 3: Compound Degradation.

    • Solution: Ensure proper storage and handling of this compound stocks. Prepare fresh dilutions from a validated stock solution for each experiment.

Issue 2: Significant cytotoxicity observed in the assay.

  • Possible Cause 1: Off-target effects at high concentrations.

    • Solution: While this compound has a very high therapeutic index (CC50 > 32 µM), it is crucial to run a parallel cytotoxicity assay.[7] Use a cell viability assay (e.g., CellTiter-Glo®, MTS, or Calcein AM) on mock-infected cells treated with the same concentration range of this compound.[12] This will help you determine the cytotoxic concentration 50 (CC50) and calculate the selectivity index (SI = CC50/EC50).

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxicity threshold for your cell line (typically ≤ 0.5%).[12] Include a "vehicle-only" control to assess the impact of the solvent on cell viability.

Issue 3: High variability between replicate wells.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Use calibrated multichannel pipettes and verify even cell distribution by microscopy after plating.

  • Possible Cause 2: Edge Effects in Assay Plates.

    • Solution: Edge effects can be caused by differential evaporation in the outer wells of a microplate. To mitigate this, avoid using the outermost wells for experimental data. Fill these wells with sterile PBS or media to create a humidity barrier. Ensure proper incubator humidity.

Experimental Protocols & Visualizations

Protocol: HCV Replicon-Based Antiviral Assay

This protocol describes a common method for determining the EC50 value of this compound using a stable Huh-7 cell line harboring a subgenomic HCV replicon with a luciferase reporter.[12][13][14][15]

1. Materials and Reagents:

  • Huh-7 cell line stably expressing an HCV replicon (e.g., genotype 1b with Renilla luciferase).[12]
  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 0.1 mM NEAA, and G418 (concentration depends on cell line, e.g., 0.5 mg/mL) for selection.[12]
  • Assay Medium: Same as culture medium but without G418.
  • This compound stock solution (e.g., 10 mM in DMSO).
  • 384-well white, clear-bottom assay plates.
  • Luciferase assay reagent.
  • Cell viability reagent (e.g., Calcein AM).[12]

2. Procedure:

  • Cell Plating:
  • Trypsinize and resuspend the HCV replicon cells in assay medium.
  • Adjust cell density and plate 2,000 cells in 90 µL of assay medium per well into 384-well plates.[12]
  • Incubate for 4-6 hours to allow cells to attach.
  • Compound Addition:
  • Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.
  • Further dilute the compound series in assay medium.
  • Add 10 µL of the diluted compound to the appropriate wells. Final DMSO concentration should not exceed 0.5%.[12]
  • Include "vehicle-only" (negative control) and a known potent inhibitor (positive control) wells.[12]
  • Incubation:
  • Incubate the plates for 72 hours at 37°C with 5% CO2.[12]
  • Data Acquisition:
  • Equilibrate the plates to room temperature.
  • First, measure cytotoxicity using the Calcein AM assay or a similar method according to the manufacturer's protocol.
  • Next, add the luciferase assay reagent to measure HCV replication via luminescence signal.
  • Data Analysis:
  • Normalize the luciferase data to the vehicle-only controls (0% inhibition) and a background control (100% inhibition).
  • Plot the normalized response against the log of this compound concentration.
  • Use a four-parameter logistic regression (or similar nonlinear fit) to calculate the EC50 value.

Diagrams

Mechanism of Action

Ombitasvir_MoA cluster_hcv HCV Replication Cycle polyprotein HCV Polyprotein ns5a NS5A Protein polyprotein->ns5a Cleavage replication_complex Replication Complex (dsRNA formation) ns5a->replication_complex Essential for formation assembly Virion Assembly ns5a->assembly Required for This compound This compound This compound->ns5a Inhibits

Caption: this compound inhibits HCV replication by targeting the NS5A protein.

Experimental Workflow

Assay_Workflow start Start prep_cells Prepare & Seed HCV Replicon Cells start->prep_cells add_compound Add Compound to Cells prep_cells->add_compound prep_compound Prepare this compound Serial Dilutions prep_compound->add_compound incubate Incubate for 72 hours add_compound->incubate read_plates Read Cytotoxicity & Luciferase Signal incubate->read_plates analyze Analyze Data & Calculate EC50 read_plates->analyze end End analyze->end

Caption: Workflow for determining this compound EC50 in an HCV replicon assay.

Troubleshooting Logic

Troubleshooting_Tree start Unexpected Result: High EC50 Value q1 Are assay conditions (e.g., serum %) standard? start->q1 a1_yes Standardize serum concentration or run serum-shift assay. q1->a1_yes No q2 Does the replicon contain pre-existing RAVs? q1->q2 Yes end Issue Resolved a1_yes->end a2_yes Sequence NS5A region. Consider using a WT replicon. q2->a2_yes Yes q3 Is the compound stock viable? q2->q3 No a2_yes->end a3_no Use fresh compound stock and dilutions. q3->a3_no No q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting high this compound EC50 values.

References

Technical Support Center: Managing Cytotoxicity of Ombitasvir in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Ombitasvir in long-term cell culture experiments.

Disclaimer: While this compound, as part of combination therapies, is generally well-tolerated in clinical settings, detailed in vitro cytotoxicity data and specific mechanistic studies are limited in publicly available literature.[1][2][3][4][5][6][7] This guide is based on published data for this compound in Huh-7 cells and established principles of antiviral drug-induced cytotoxicity. The troubleshooting strategies provided are general recommendations and may require optimization for your specific cell model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: At what concentration does this compound become cytotoxic to liver cells in vitro?

A1: The 50% cytotoxic concentration (CC50) of this compound has been reported to be greater than 1 µM in Huh-7 human hepatoma cells after a 3-day exposure. It is important to note that cytotoxicity can be cell-line specific and may vary in other cell types like HepG2 or primary human hepatocytes.[8][9][10][11]

Q2: What are the common signs of this compound-induced cytotoxicity in long-term cell culture?

A2: Signs of cytotoxicity can include:

  • Morphological Changes: Increased number of floating cells, cell shrinkage, membrane blebbing, and vacuolization.

  • Reduced Cell Viability: A decrease in the number of viable cells as measured by assays like MTT, MTS, or Trypan Blue exclusion.

  • Decreased Proliferation Rate: Slower cell growth compared to vehicle-treated control cells.

  • Induction of Apoptosis: Increased activity of caspases (e.g., caspase-3, -7, -9) and DNA fragmentation.[12][13]

Q3: What are the potential mechanisms of this compound-induced cytotoxicity?

A3: While specific data for this compound is limited, antiviral drugs can induce cytotoxicity through several mechanisms:

  • Induction of Apoptosis: Activation of intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to programmed cell death.[12][13][14][15]

  • Mitochondrial Dysfunction: Disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors and oxidative stress.[16]

  • Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR), which can lead to apoptosis if the stress is prolonged.[17][18][19]

  • Off-Target Effects: Interaction with cellular targets other than the intended viral protein (HCV NS5A), leading to unforeseen cellular damage.

Q4: How can I distinguish between antiviral effects and general cytotoxicity?

A4: To differentiate between the desired antiviral activity and unwanted cytotoxicity, it is crucial to determine the Selectivity Index (SI). The SI is the ratio of the CC50 to the 50% effective concentration (EC50) against the virus (SI = CC50 / EC50). A higher SI value indicates a wider therapeutic window where the drug is effective against the virus at concentrations that are not harmful to the host cells.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High cell death observed at the expected effective concentration (EC50). The EC50 and CC50 are too close for your specific cell line. Cell line is particularly sensitive to this compound.Determine the CC50 for your specific cell line using a dose-response experiment. If the SI is low, consider using a more resistant cell line or exploring cytoprotective strategies.
Gradual decrease in cell viability over several weeks of culture. Chronic toxicity due to long-term exposure. Accumulation of toxic metabolites. Depletion of essential nutrients.Consider intermittent dosing schedules (e.g., drug-free periods). Perform regular media changes to replenish nutrients and remove waste. Supplement media with antioxidants (e.g., N-acetylcysteine) to mitigate oxidative stress.
Increased expression of apoptotic markers (e.g., cleaved caspase-3). This compound may be inducing apoptosis.Confirm apoptosis using multiple assays (e.g., Annexin V staining, TUNEL assay). Investigate the involvement of intrinsic vs. extrinsic pathways by measuring the activity of initiator caspases (caspase-9 and -8, respectively).
Signs of cellular stress (e.g., vacuolization) without significant cell death. Sub-lethal cytotoxicity or induction of ER stress.Assess markers of ER stress (e.g., phosphorylation of PERK and eIF2α, splicing of XBP1, cleavage of ATF6).[20][21][22][23][24][25] Consider reducing the concentration of this compound to a non-stress-inducing level.

Quantitative Data

Table 1: In Vitro Cytotoxicity and Antiviral Activity of this compound

CompoundCell LineAssay DurationCC50EC50 (HCV Genotype)Reference(s)
This compoundHuh-73 days> 1 µM0.005 nM (1b)
0.014 nM (1a)

Experimental Protocols

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
  • Cell Seeding: Seed hepatoma cells (e.g., Huh-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours for acute toxicity, or longer for chronic toxicity assessment with intermittent media changes).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.

Protocol 2: General Protocol for Long-Term Cell Culture with this compound
  • Initial Seeding and Treatment: Seed cells at a lower density to allow for long-term growth. After 24 hours, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.

  • Culture Maintenance: Maintain the cells in a humidified incubator at 37°C and 5% CO2.

  • Media Changes: Change the medium every 2-3 days to replenish nutrients and maintain the drug concentration.

  • Cell Passaging: When the cells reach 80-90% confluency, passage them as you would normally. Re-plate the cells at a lower density and continue the treatment with this compound.

  • Monitoring: At each passage, or at regular time points, collect a sample of cells to assess viability, proliferation, and markers of cytotoxicity or specific cellular pathways of interest.

Visualizations

Experimental and Logical Workflows

G cluster_setup Experiment Setup cluster_monitoring Monitoring Phase cluster_troubleshooting Troubleshooting start Start Long-Term Culture with this compound determine_cc50 Determine CC50 in Target Cell Line (e.g., MTT Assay) start->determine_cc50 choose_conc Choose this compound Concentration (Below CC50) determine_cc50->choose_conc observe_morphology Observe Cell Morphology (Microscopy) choose_conc->observe_morphology assess_viability Assess Cell Viability (e.g., Trypan Blue) observe_morphology->assess_viability cytotoxicity_check Cytotoxicity Observed? assess_viability->cytotoxicity_check no_cytotoxicity Continue Experiment cytotoxicity_check->no_cytotoxicity No yes_cytotoxicity Investigate Mechanism cytotoxicity_check->yes_cytotoxicity Yes apoptosis_assay Apoptosis Assays (Caspase Activity, Annexin V) yes_cytotoxicity->apoptosis_assay er_stress_assay ER Stress Assays (UPR Markers) yes_cytotoxicity->er_stress_assay mito_assay Mitochondrial Health Assays (Membrane Potential) yes_cytotoxicity->mito_assay

Caption: Workflow for managing this compound cytotoxicity.

Potential Signaling Pathways in Drug-Induced Cytotoxicity

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., TNF-α, FasL) death_receptor Death Receptors (e.g., TNFR1, Fas) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 bcl2_proteins Bcl-2 Family Proteins (Bax/Bak activation) caspase8->bcl2_proteins via Bid/tBid caspase3 Caspase-3 (Executioner) caspase8->caspase3 This compound This compound (Potential Stressor) mito_stress Mitochondrial Stress This compound->mito_stress mito_stress->bcl2_proteins cytochrome_c Cytochrome c Release bcl2_proteins->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic pathways in cytotoxicity.

G cluster_upr Unfolded Protein Response (UPR) This compound This compound (Potential Stressor) er_stress ER Stress (Unfolded Protein Accumulation) This compound->er_stress ire1 IRE1α er_stress->ire1 perk PERK er_stress->perk atf6 ATF6 er_stress->atf6 adaptive_response Adaptive Response (Chaperone Upregulation, Reduced Translation) ire1->adaptive_response prolonged_stress Prolonged/Severe Stress ire1->prolonged_stress perk->adaptive_response perk->prolonged_stress atf6->adaptive_response atf6->prolonged_stress apoptosis Apoptosis (via CHOP, Caspase activation) prolonged_stress->apoptosis

Caption: ER stress and the Unfolded Protein Response.

References

Technical Support Center: Enhancing Ombitasvir Delivery to Hepatocytes In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while developing and evaluating techniques to enhance the delivery of Ombitasvir to hepatocytes in vitro.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions to potential problems encountered during experimental workflows.

Formulation & Encapsulation

Question 1: I am experiencing low encapsulation efficiency of this compound in my polymeric nanoparticles (e.g., PLGA). What are the possible causes and solutions?

Answer: Low encapsulation efficiency of hydrophobic drugs like this compound in polymeric nanoparticles is a common challenge. Here are some potential causes and troubleshooting steps:

  • Drug Solubility in Organic Solvent: this compound may not be sufficiently soluble in the organic solvent used for nanoparticle preparation.

    • Troubleshooting:

      • Screen different organic solvents (e.g., dichloromethane, ethyl acetate, acetone) to find one with higher solubility for this compound.

      • Consider using a solvent mixture to improve solubility.[1]

  • Drug Partitioning into the Aqueous Phase: During the emulsification process, the drug may partition into the external aqueous phase, especially if the organic solvent evaporates too slowly.

    • Troubleshooting:

      • Optimize the solvent evaporation rate. A faster evaporation can quickly solidify the nanoparticles, trapping the drug inside.

      • Modify the properties of the aqueous phase, such as pH or the addition of salts, to reduce the solubility of this compound in it.

  • Drug-Polymer Interaction: Poor interaction between this compound and the polymer matrix can lead to drug expulsion during nanoparticle formation.

    • Troubleshooting:

      • Experiment with different types of polymers or copolymers (e.g., PLGA with different lactide-to-glycolide ratios) to find one with better affinity for this compound.

      • Consider adding a hydrophobic ion pair to the formulation to enhance drug-polymer interaction.

  • High Surfactant Concentration: While necessary for emulsion stability, excessive surfactant concentration can increase the solubility of the drug in the aqueous phase.

    • Troubleshooting:

      • Titrate the surfactant concentration to find the optimal balance between emulsion stability and encapsulation efficiency.

Question 2: My liposomal formulation for this compound shows poor stability and drug leakage. How can I improve this?

Answer: The stability of liposomes and the retention of the encapsulated drug are critical. Here are factors that can influence stability and potential solutions:

  • Lipid Composition: The choice of phospholipids and the inclusion of cholesterol are crucial for bilayer rigidity and stability.

    • Troubleshooting:

      • Incorporate cholesterol into your formulation (typically at a 1:1 or 2:1 molar ratio with the primary phospholipid) to increase bilayer packing and reduce permeability.[2]

      • Use phospholipids with a higher phase transition temperature (Tc) to create a more rigid and less leaky bilayer at your experimental temperature (e.g., 37°C).

  • Preparation Method: The method used to prepare liposomes can affect their lamellarity and size distribution, which in turn impacts stability.

    • Troubleshooting:

      • Ensure the complete removal of the organic solvent during the thin-film hydration process, as residual solvent can destabilize the bilayer.[3]

      • Use extrusion through polycarbonate membranes to create unilamellar vesicles with a more uniform size distribution, which can improve stability compared to multilamellar vesicles.[2][4]

  • Storage Conditions: Liposomes are sensitive to temperature, pH, and light.

    • Troubleshooting:

      • Store liposome suspensions at 4°C and protect them from light.

      • Ensure the pH of the storage buffer is optimal for the stability of your lipid formulation.

In Vitro Hepatocyte Assays

Question 3: I am observing high cytotoxicity in my primary hepatocyte cultures after treatment with this compound-loaded nanoparticles. How can I determine the source of toxicity and mitigate it?

Answer: Differentiating between the cytotoxicity of the drug and the nanocarrier is a critical step.

  • Control Experiments: It is essential to include proper controls in your cytotoxicity assay.

    • Troubleshooting:

      • Test the toxicity of "empty" nanoparticles (without this compound) at the same concentrations as the drug-loaded ones. This will help you determine the intrinsic toxicity of the nanocarrier.

      • Include a positive control for cytotoxicity (e.g., a known hepatotoxic compound) to ensure your assay is working correctly.[5][6]

      • Test the toxicity of free this compound at equivalent concentrations to the loaded nanoparticles.

  • Nanoparticle Properties: The physicochemical properties of nanoparticles can contribute to toxicity.

    • Troubleshooting:

      • Characterize the size, zeta potential, and concentration of your nanoparticles. Highly cationic nanoparticles can be more toxic due to strong interactions with the negatively charged cell membrane.

      • Ensure your nanoparticle preparation is free from residual organic solvents or other contaminants from the formulation process.

  • Assay-Specific Issues: The type of cytotoxicity assay used can influence the results.

    • Troubleshooting:

      • Use multiple cytotoxicity assays that measure different cellular endpoints (e.g., metabolic activity like MTT or AlamarBlue, and membrane integrity like LDH release) to get a more comprehensive picture of the toxic effects.[5][6][7]

Question 4: The cellular uptake of my this compound-loaded nanoparticles in HepG2 cells is low. What strategies can I employ to enhance uptake?

Answer: Enhancing the uptake of nanoparticles by hepatocytes often involves targeting specific receptors on the cell surface.

  • Targeted Delivery: Hepatocytes express specific receptors that can be exploited for targeted drug delivery.

    • Troubleshooting:

      • Decorate the surface of your nanoparticles with ligands that bind to receptors highly expressed on hepatocytes, such as the asialoglycoprotein receptor (ASGPR). Galactose or N-acetylgalactosamine (GalNAc) are common targeting moieties for ASGPR.

  • Nanoparticle Size and Surface Charge: These physical properties play a significant role in cellular internalization.

    • Troubleshooting:

      • Optimize the size of your nanoparticles. Studies have shown that nanoparticle size can influence the efficiency of uptake by liver cells.[8]

      • A slightly positive surface charge can enhance interaction with the negatively charged cell membrane, but be mindful of potential cytotoxicity.

  • Experimental Conditions: The conditions of your in vitro assay can affect uptake.

    • Troubleshooting:

      • Optimize the incubation time and nanoparticle concentration. Perform a time-course and dose-response study to determine the optimal conditions for uptake.

      • Ensure that the cell confluence is appropriate, as this can affect cellular processes, including endocytosis.

Data Presentation

The following tables provide representative quantitative data from studies on nanoparticle-based drug delivery to hepatocytes. Note: These data are not for this compound and should be used as a reference for the types of measurements and expected outcomes. Similar experiments would need to be conducted for this compound-loaded formulations.

Table 1: Physicochemical Properties of Representative Nanoparticle Formulations

Formulation IDDrugNanocarrier TypeSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
PLGA-NP-DrugX Hydrophobic Drug XPLGA150 ± 150.15-25.3 ± 2.175.2 ± 5.4
Lipo-DrugY Hydrophobic Drug YLiposome120 ± 100.12-15.8 ± 1.585.6 ± 6.1
SLN-DrugZ Poorly Soluble Drug ZSolid Lipid Nanoparticle130 ± 120.21-20.5 ± 2.588.0 ± 4.8[9]

Table 2: In Vitro Cytotoxicity in HepG2 Cells (48h Incubation)

FormulationConcentration (µg/mL)Cell Viability (%)
Control 0100
Empty PLGA-NP 10092.5 ± 4.3
PLGA-NP-DrugX 10065.7 ± 5.1
Free Drug X 5070.2 ± 4.8

Table 3: Cellular Uptake of Nanoparticles in HepG2 Cells (4h Incubation)

FormulationConcentration (µg/mL)Uptake (µg drug/mg cell protein)
PLGA-NP-DrugX 502.5 ± 0.3
Gal-PLGA-NP-DrugX 508.2 ± 0.7
Free Drug X 251.1 ± 0.2

Experimental Protocols

Below are detailed methodologies for key experiments. These are generalized protocols and should be optimized for your specific drug and nanoparticle system.

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Rotary evaporator

  • Ultracentrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the chosen organic solvent (e.g., 5 mL of DCM).[10]

  • Aqueous Phase Preparation: Prepare the PVA solution.

  • Emulsification: Add the organic phase to a larger volume of the aqueous PVA solution (e.g., 20 mL) under constant stirring. Emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath. Sonication parameters (power, time, pulse on/off) need to be optimized.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours (or overnight) to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this process.[10]

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes at 4°C).

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final pellet in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose) and freeze-dry to obtain a powder for storage.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

Materials:

  • Phospholipids (e.g., DSPC, DMPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform/methanol mixture

  • Phosphate-buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation: Dissolve the lipids and this compound in the organic solvent in a round-bottom flask.[2]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. Ensure the temperature is maintained above the Tc of the lipid.[3][11]

  • Drying: Dry the film under vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration: Add the aqueous buffer (pre-heated to above the lipid Tc) to the flask and hydrate the lipid film by gentle rotation. This will form multilamellar vesicles (MLVs).[2][11]

  • Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles, sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[2][4]

Protocol 3: In Vitro Cytotoxicity Assay (MTT/AlamarBlue)

Materials:

  • HepG2 cells or primary human hepatocytes

  • Cell culture medium and supplements

  • 96-well plates

  • This compound-loaded nanoparticles, empty nanoparticles, and free this compound

  • MTT or AlamarBlue reagent

  • DMSO (for MTT assay)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.[6][7]

  • Treatment: Remove the culture medium and add fresh medium containing serial dilutions of your test articles (drug-loaded nanoparticles, empty nanoparticles, free drug) and controls (untreated cells, vehicle control).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals.

    • For AlamarBlue: Add AlamarBlue reagent to each well and incubate for 1-4 hours.[5]

  • Measurement: Read the absorbance (MTT) or fluorescence (AlamarBlue) using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 4: Quantitative Cellular Uptake Assay

Materials:

  • Hepatocytes

  • 6-well or 12-well plates

  • Fluorescently labeled nanoparticles (if using a fluorescence-based method) or unlabeled nanoparticles (if using LC-MS/MS)

  • Cell lysis buffer

  • BCA protein assay kit

  • Fluorescence plate reader or LC-MS/MS system

Procedure:

  • Cell Seeding: Seed hepatocytes in multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Treatment: Treat the cells with a known concentration of nanoparticles for a specific time period (e.g., 4 hours).

  • Washing: After incubation, aspirate the medium and wash the cells thoroughly with cold PBS (3-5 times) to remove any nanoparticles that are not internalized.

  • Cell Lysis: Add cell lysis buffer to each well and incubate to lyse the cells.

  • Quantification:

    • Fluorescence Method: If using fluorescently labeled nanoparticles, measure the fluorescence of the cell lysate using a plate reader. Create a standard curve with known concentrations of the nanoparticles to quantify the amount of uptake.[12]

    • LC-MS/MS Method: If using unlabeled nanoparticles, the concentration of this compound in the cell lysate can be quantified using a validated LC-MS/MS method.[13]

  • Normalization: Determine the total protein concentration in each lysate sample using a BCA protein assay. Normalize the quantified amount of nanoparticles or drug to the total protein content (e.g., µg of drug per mg of protein).

Visualizations

Experimental Workflow for Nanoparticle Formulation and In Vitro Testing

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_optimization Optimization Loop prep Nanoparticle Preparation encap This compound Encapsulation prep->encap char Physicochemical Characterization (Size, Zeta, EE%) encap->char culture Hepatocyte Culture (HepG2 or Primary) char->culture uptake Cellular Uptake Assay culture->uptake tox Cytotoxicity Assay culture->tox analysis Data Analysis uptake->analysis tox->analysis opt Formulation Optimization analysis->opt opt->prep

Caption: Workflow for developing and testing this compound-loaded nanoparticles.

Targeted vs. Non-Targeted Nanoparticle Uptake Pathway

uptake_pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte np Non-Targeted NP endocytosis Endocytosis np->endocytosis Non-specific endocytosis tnp Targeted NP (e.g., Gal-NP) receptor ASGPR Receptor tnp->receptor membrane Cell Membrane receptor->endocytosis Receptor-mediated endocytosis endosome Endosome endocytosis->endosome release Drug Release (this compound) endosome->release target Intracellular Target release->target

Caption: Hepatocyte uptake of targeted vs. non-targeted nanoparticles.

References

Technical Support Center: Mitigating the Impact of Serum Proteins on Ombitasvir In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by serum protein binding on the in vitro antiviral activity of Ombitasvir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a direct-acting antiviral medication used in combination with other drugs to treat chronic Hepatitis C virus (HCV) infection.[1] It functions as a potent inhibitor of the HCV non-structural protein 5A (NS5A), which is a critical component for viral RNA replication and virion assembly.[1][2][3][4] By targeting NS5A, this compound disrupts the formation of the viral replication complex, thereby blocking HCV RNA production.[1]

Q2: Why is the high plasma protein binding of this compound a concern for in vitro experiments?

This compound is highly bound to human plasma proteins, with a binding rate of approximately 99.9%.[1][3] In in vitro antiviral assays, such as the HCV replicon system, the presence of serum proteins in the cell culture medium can sequester this compound, reducing its free (unbound) concentration. Only the unbound fraction of the drug is available to exert its antiviral effect on the cells.[5] This can lead to an overestimation of the 50% effective concentration (EC50), making the drug appear less potent than it actually is.

Q3: Which serum proteins are most likely to bind to this compound?

While specific binding studies for this compound are not extensively detailed in publicly available literature, highly lipophilic and basic or neutral drugs often bind to human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[6] Given this compound's characteristics, both proteins are potential sources of binding interference in in vitro assays.

Q4: How does serum protein binding affect the interpretation of EC50 values?

The presence of serum proteins in the assay medium will lead to a rightward shift in the dose-response curve, resulting in a higher apparent EC50 value. This is because a higher total concentration of this compound is required to achieve the same free concentration that is effective against the virus. To accurately assess the intrinsic potency of this compound and to better correlate in vitro data with in vivo efficacy, it is crucial to determine the protein-adjusted EC50.[5][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Higher than expected this compound EC50 values. High concentration of serum (e.g., Fetal Bovine Serum - FBS) in the cell culture medium is binding to this compound, reducing its free concentration.1. Reduce Serum Concentration: If cell health permits, lower the percentage of FBS in your assay medium. 2. Use Serum-Free or Low-Protein Medium: If your cell line can be adapted, consider using a serum-free or low-protein medium for the duration of the drug treatment. 3. Determine Protein-Adjusted EC50: Perform experiments to quantify the impact of protein binding and calculate a corrected EC50 value (see Experimental Protocols).
Inconsistent EC50 values between experiments. Variability in the protein content of different lots of FBS or serum.1. Lot-to-Lot Serum Testing: Test new lots of FBS for their effect on a control compound's EC50 before use in critical experiments. 2. Use of Purified Proteins: For mechanistic studies, consider supplementing a low-serum medium with known concentrations of purified human serum albumin (HSA) and/or alpha-1-acid glycoprotein (AAG) to create a more defined system.
Difficulty correlating in vitro EC50 with in vivo efficacy. The in vitro EC50 was not corrected for protein binding, leading to a misleadingly high value that does not reflect the unbound, active concentration in vivo.1. Calculate the Inhibitory Quotient (IQ): Determine the unbound fraction of this compound in your assay conditions and in human plasma. The IQ, which relates the unbound drug concentration to the protein-corrected EC50, can provide a better prediction of in vivo virological response.[5]
Suspected "matrix effects" in analytical measurements of this compound. Endogenous components in the cell culture lysate or medium are interfering with the quantification of this compound by methods like LC-MS/MS.[8]1. Optimize Sample Preparation: Employ more rigorous sample clean-up procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[8] 2. Matrix-Matched Calibration Standards: Prepare your calibration standards in a matrix that closely resembles your experimental samples to compensate for matrix effects.[8][9]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against HCV Genotypes

HCV GenotypeEC50 (pM)
1a4.6
1b1.1
2a0.82
2b4.3
3a19
4a1.7
5a3.2
6a366

Note: These EC50 values were determined in HCV replicon assays, and the specific serum concentrations in the culture medium may vary between studies.[2][10]

Table 2: Protein Binding of this compound

ParameterValue
Human Plasma Protein Binding~99.9%

[1][3]

Experimental Protocols

Protocol 1: Determination of Protein-Adjusted EC50 of this compound in an HCV Replicon Assay

This protocol outlines a method to determine the EC50 of this compound in the presence of varying concentrations of human serum albumin (HSA) to calculate a protein-adjusted EC50.

1. Materials:

  • HCV replicon-containing cells (e.g., Huh-7)

  • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

  • Human Serum Albumin (HSA), fatty acid-free

  • This compound

  • Luciferase assay reagent (if using a luciferase-based replicon)

  • 96-well cell culture plates

2. Procedure:

  • Cell Seeding: Seed HCV replicon cells in 96-well plates at a density optimized for a 3-day incubation period.

  • Preparation of Drug Dilutions with HSA:

    • Prepare a series of this compound dilutions in serum-free medium.

    • For each this compound dilution, create parallel dilutions in serum-free medium supplemented with physiological concentrations of HSA (e.g., 1%, 2%, and 4% w/v).

  • Treatment of Cells:

    • After 24 hours of cell seeding, remove the growth medium and add the this compound dilutions with and without HSA to the respective wells.

    • Include a "no drug" control for each HSA concentration.

  • Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

  • Quantification of HCV Replication:

    • For luciferase-based replicons, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • For non-luciferase replicons, quantify HCV RNA levels using RT-qPCR.

  • Data Analysis:

    • Normalize the data to the "no drug" control for each HSA concentration.

    • Plot the normalized data against the log of this compound concentration and fit a four-parameter logistic curve to determine the EC50 value for each HSA concentration.

    • Calculate the protein-adjusted EC50 by extrapolating the EC50 values to a 0% HSA concentration or by using established correction factor equations.[5]

Protocol 2: Equilibrium Dialysis for Determining this compound Protein Binding

This protocol describes the use of equilibrium dialysis to measure the unbound fraction of this compound in the presence of human plasma or specific plasma proteins.

1. Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Semi-permeable dialysis membranes (with an appropriate molecular weight cutoff)

  • Human plasma or a solution of HSA/AAG in phosphate-buffered saline (PBS)

  • This compound

  • PBS

  • LC-MS/MS system for quantification

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and spike it into human plasma or the protein solution to achieve the desired final concentration.

    • Prepare a corresponding drug-free protein solution and PBS.

  • Assembly of Dialysis Unit: Assemble the equilibrium dialysis units according to the manufacturer's instructions, separating the sample and buffer chambers with the dialysis membrane.

  • Loading the Dialysis Unit:

    • Add the this compound-spiked plasma/protein solution to the sample chamber.

    • Add an equal volume of PBS to the buffer chamber.

  • Equilibration: Incubate the dialysis unit at 37°C on a shaking platform for a sufficient time to reach equilibrium (typically 4-24 hours, to be optimized).

  • Sample Collection: After incubation, carefully collect samples from both the plasma/protein chamber and the buffer chamber.

  • Quantification:

    • Determine the concentration of this compound in both chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.

  • Calculation of Unbound Fraction (fu):

    • fu = (Concentration in buffer chamber) / (Concentration in plasma/protein chamber)

Visualizations

Experimental_Workflow_Protein_Adjusted_EC50 cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis HCV_cells Seed HCV Replicon Cells Treat_cells Treat Cells with this compound +/- HSA HCV_cells->Treat_cells Ombitasvir_dilutions Prepare this compound Dilutions Ombitasvir_dilutions->Treat_cells HSA_solutions Prepare HSA Solutions HSA_solutions->Treat_cells Incubate Incubate for 72h Treat_cells->Incubate Measure Measure HCV Replication (Luciferase/RT-qPCR) Incubate->Measure EC50_calc Calculate EC50 for each HSA concentration Measure->EC50_calc Adjusted_EC50 Determine Protein-Adjusted EC50 EC50_calc->Adjusted_EC50 Signaling_Pathway_Ombitasvir_Action cluster_extracellular Extracellular cluster_intracellular HCV-Infected Cell Ombitasvir_total Total this compound Ombitasvir_bound Bound this compound Ombitasvir_total->Ombitasvir_bound Ombitasvir_free Free this compound Ombitasvir_total->Ombitasvir_free Serum_Protein Serum Protein (e.g., HSA) Serum_Protein->Ombitasvir_bound NS5A HCV NS5A Protein Ombitasvir_free->NS5A Enters Cell Ombitasvir_free->NS5A Inhibits Replication_Complex Viral Replication Complex NS5A->Replication_Complex Essential for HCV_Replication HCV RNA Replication Replication_Complex->HCV_Replication

References

Validation & Comparative

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Ombitasvir in HCV Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, offering high cure rates and improved patient outcomes. Ombitasvir, a potent NS5A inhibitor, is a key component of several approved combination therapies. However, the emergence of resistance-associated substitutions (RASs) can compromise treatment efficacy. This guide provides a comprehensive comparison of the cross-resistance profile of this compound against other HCV drugs, supported by experimental data, to inform research and drug development efforts in the ongoing battle against HCV.

Quantitative Analysis of Cross-Resistance

The following tables summarize the in vitro fold-change in 50% effective concentration (EC50) for this compound and other representative DAAs against common RASs in the HCV NS5A, NS3/4A, and NS5B regions. This data, derived from HCV replicon assays, provides a quantitative measure of the impact of these substitutions on drug susceptibility.

Table 1: Cross-Resistance Profile of this compound and other NS5A Inhibitors against common NS5A RASs in HCV Genotype 1a
RASThis compound Fold Change (EC50)Ledipasvir Fold Change (EC50)Daclatasvir Fold Change (EC50)Velpatasvir Fold Change (EC50)Elbasvir Fold Change (EC50)Pibrentasvir Fold Change (EC50)
M28V58[1]<2>1,000<2<2<2
Q30R425>1,000422<2
L31M<2>1,000>1,000>1,000>1,000<2
H58D1221132<2
Y93H1,858[2]>1,000>1,000>100>1,0003
Y93N>2,000>1,000>1,000>100>1,0003
Table 2: Cross-Resistance Profile of this compound and other NS5A Inhibitors against common NS5A RASs in HCV Genotype 1b
RASThis compound Fold Change (EC50)Ledipasvir Fold Change (EC50)Daclatasvir Fold Change (EC50)Velpatasvir Fold Change (EC50)Elbasvir Fold Change (EC50)Pibrentasvir Fold Change (EC50)
L28T/V8-11<22-4<2<2<2
L31F/V8-202-44-8<2<2<2
Y93H77-661[1][3]1,000-10,000>1,000>100>1,0003
Table 3: Susceptibility of this compound and other DAA Classes to RASs in NS3/4A and NS5B
Drug ClassRepresentative DrugTargetKey RASsFold Change (EC50) against Representative DrugFold Change (EC50) against this compound
NS3/4A Protease Inhibitors Paritaprevir, Grazoprevir, GlecaprevirNS3/4A ProteaseR155K, A156T, D168A/V>50 (Paritaprevir)No significant change
NS5B Nuceloside Inhibitors SofosbuvirNS5B PolymeraseS282T2-18No significant change
NS5B Non-Nucleoside Inhibitors DasabuvirNS5B PolymeraseC316Y, M414T, Y448H>100No significant change

Analysis of Cross-Resistance:

  • Within NS5A Inhibitors: There is significant cross-resistance among first-generation NS5A inhibitors.[4] For instance, the Y93H substitution in both genotype 1a and 1b confers high-level resistance to this compound, Ledipasvir, Daclatasvir, and Elbasvir.[2][4][5] However, some RASs exhibit a more selective resistance profile. The M28V substitution in genotype 1a, for example, significantly impacts this compound's activity but has a minimal effect on Ledipasvir, Velpatasvir, Elbasvir, and Pibrentasvir.[1][4] Notably, the L31M RAS in genotype 1a confers high-level resistance to Ledipasvir and Daclatasvir but does not impact this compound.[4][5] The next-generation NS5A inhibitor, Pibrentasvir, generally retains activity against RASs that affect earlier-generation inhibitors.

  • Across DAA Classes: this compound does not exhibit cross-resistance with DAAs that target different viral proteins. RASs that confer resistance to NS3/4A protease inhibitors (e.g., R155K, D168V) or NS5B polymerase inhibitors (e.g., S282T) do not affect the antiviral activity of this compound.[6] This lack of cross-resistance is a cornerstone of combination therapy, as it allows for the simultaneous targeting of multiple viral functions, reducing the likelihood of treatment failure due to resistance.

Experimental Protocols

The quantitative data presented above is primarily generated using HCV replicon assays. These in vitro systems are essential for studying viral replication and drug susceptibility.

HCV Replicon Assay for Phenotypic Resistance Analysis

Objective: To determine the susceptibility of HCV replicons carrying specific amino acid substitutions to antiviral drugs.

Methodology:

  • Replicon Constructs: Subgenomic or full-length HCV replicon plasmids are used. These plasmids contain the HCV non-structural proteins necessary for replication, along with a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase). Specific resistance-associated substitutions are introduced into the target viral protein sequence (e.g., NS5A) using site-directed mutagenesis.

  • Cell Line: Human hepatoma cell lines, such as Huh-7 or Huh-7.5, which are highly permissive for HCV replication, are commonly used.

  • RNA Transcription and Transfection: The replicon plasmids are linearized, and RNA is synthesized in vitro using a T7 RNA polymerase. The resulting replicon RNA is then transfected into the hepatoma cells using electroporation or lipid-based transfection reagents.

  • Drug Treatment: Following transfection, the cells are seeded in multi-well plates and treated with serial dilutions of the antiviral drug being tested (e.g., this compound). A control group of cells is treated with the drug vehicle (e.g., DMSO).

  • Selection of Stable Replicon Cell Lines (Optional but common for resistance selection): For selecting resistant variants, transfected cells are cultured in the presence of a selective agent (e.g., G418) and the antiviral drug at various concentrations.[2] Colonies that survive and proliferate harbor replicons with reduced susceptibility to the drug.

  • Quantification of HCV Replication: After a defined incubation period (typically 48-72 hours), the level of HCV replication is assessed.

    • Luciferase Assay: If a luciferase reporter is used, cell lysates are collected, and luciferase activity is measured using a luminometer. The light output is proportional to the level of replicon RNA.

    • RT-qPCR: Viral RNA can be extracted from the cells and quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis: The EC50 value, which is the drug concentration required to inhibit 50% of HCV replication, is calculated for both the wild-type and mutant replicons. The fold-change in EC50 is determined by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon. A higher fold-change indicates a greater level of resistance.[7]

Visualizing HCV Replication and Drug Action

The following diagrams illustrate the HCV replication cycle and the mechanisms of action of different DAA classes, providing a visual context for understanding drug resistance.

HCV_Replication_Cycle cluster_cell Hepatocyte cluster_drugs DAA Targets Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication Translation->Replication NS3_4A NS3/4A Protease Translation->NS3_4A Assembly 5. Assembly Replication->Assembly NS5A_protein NS5A Replication->NS5A_protein NS5B NS5B Polymerase Replication->NS5B Release 6. Release Assembly->Release New_virion New HCV Virion Release->New_virion HCV_virion HCV Virion HCV_virion->Entry

Caption: The Hepatitis C Virus (HCV) life cycle within a hepatocyte.

Experimental_Workflow start Start: HCV Replicon Plasmid (Wild-type or Mutant) step1 In vitro RNA Transcription start->step1 step2 Transfection into Huh-7 cells step1->step2 step3 Treatment with serial dilutions of DAA step2->step3 step4 Incubation (48-72h) step3->step4 step5 Quantify HCV Replication (Luciferase Assay or RT-qPCR) step4->step5 step6 Calculate EC50 and Fold-Change in Resistance step5->step6 end End: Resistance Profile step6->end

Caption: Workflow for phenotypic resistance analysis using an HCV replicon assay.

Cross_Resistance_Relationships cluster_NS5A NS5A Inhibitors cluster_NS3_4A NS3/4A Protease Inhibitors cluster_NS5B NS5B Polymerase Inhibitors This compound This compound Ledipasvir Ledipasvir Daclatasvir Daclatasvir Velpatasvir Velpatasvir Elbasvir Elbasvir Pibrentasvir Pibrentasvir Paritaprevir Paritaprevir Grazoprevir Grazoprevir Sofosbuvir Sofosbuvir Dasabuvir Dasabuvir Y93H Y93H RAS Y93H->this compound High Resistance Y93H->Ledipasvir High Resistance Y93H->Daclatasvir High Resistance Y93H->Elbasvir High Resistance M28V M28V RAS M28V->this compound High Resistance M28V->Ledipasvir No/Low Resistance M28V->Velpatasvir No/Low Resistance M28V->Elbasvir No/Low Resistance M28V->Pibrentasvir No/Low Resistance L31M L31M RAS L31M->this compound No Resistance L31M->Ledipasvir High Resistance L31M->Daclatasvir High Resistance D168V D168V RAS D168V->this compound No Cross-Resistance D168V->Paritaprevir High Resistance D168V->Grazoprevir High Resistance S282T S282T RAS S282T->this compound No Cross-Resistance S282T->Sofosbuvir Low Resistance

Caption: Logical relationships of cross-resistance between this compound and other HCV drugs.

References

Validating Ombitasvir's Efficacy: A Comparative Guide for Researchers in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ombitasvir's efficacy against other leading Hepatitis C virus (HCV) NS5A inhibitors. The data presented is supported by in vitro experimental findings to aid in the evaluation of antiviral compounds in a physiologically relevant setting.

This compound is a potent direct-acting antiviral agent that targets the HCV non-structural protein 5A (NS5A), a key protein in the viral replication complex.[1][2] Its efficacy has been demonstrated in numerous clinical trials, leading to its approval for the treatment of chronic HCV infection, typically in combination with other antivirals.[3][4][5] Understanding its performance in primary human hepatocytes—the gold standard for in vitro liver-related research—is crucial for preclinical assessment and comparison with other therapies.

Comparative Efficacy of NS5A Inhibitors

The following table summarizes the in vitro efficacy of this compound and other commercially available NS5A inhibitors against various HCV genotypes. The data, presented as EC50 values (the concentration of a drug that gives a half-maximal response), is primarily derived from studies using Huh-7 cell lines containing HCV replicons, as direct comparative data in primary human hepatocytes is limited in publicly available literature.

DrugTargetHCV Genotype 1a EC50 (pM)HCV Genotype 1b EC50 (pM)HCV Genotype 2a EC50 (pM)HCV Genotype 3a EC50 (pM)HCV Genotype 4a EC50 (pM)HCV Genotype 5a EC50 (pM)HCV Genotype 6a EC50 (pM)
This compound NS5A4.90.8219.34.01.11.5366
Daclatasvir NS5A1 - 91 - 52300 - 10002 - 14-2 - 4
Ledipasvir NS5A18411,00016,0004201,100
Velpatasvir NS5A19141314151514

EC50 values are indicative of potency, with lower values representing higher potency. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

A robust methodology is critical for the accurate assessment of antiviral efficacy. The following is a detailed protocol for the infection of primary human hepatocytes and subsequent evaluation of antiviral compounds.

Protocol for HCV Infection and Antiviral Testing in Primary Human Hepatocytes

1. Preparation of Primary Human Hepatocytes:

  • Thaw cryopreserved primary human hepatocytes according to the supplier's instructions.
  • Plate the hepatocytes on collagen-coated plates in appropriate hepatocyte culture medium.
  • Allow the cells to attach and form a monolayer for 24-48 hours before infection.

2. HCV Infection:

  • Prepare a stock of infectious HCV (e.g., Jc1FLAG2(p7-nsGluc2A) reporter virus) of a known titer.
  • Remove the culture medium from the hepatocyte monolayer.
  • Inoculate the cells with HCV at a specific multiplicity of infection (MOI) in a minimal volume of medium.
  • Incubate for 4-6 hours to allow for viral entry.
  • Remove the inoculum and wash the cells gently with phosphate-buffered saline (PBS) to remove unbound virus.
  • Add fresh hepatocyte culture medium to the cells.

3. Antiviral Compound Treatment:

  • Prepare serial dilutions of this compound and other comparator compounds in culture medium.
  • At a designated time point post-infection (e.g., 24 hours), remove the medium from the infected hepatocytes and add the medium containing the antiviral compounds.
  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known HCV inhibitor).

4. Assessment of Antiviral Efficacy:

  • Incubate the treated cells for a specified period (e.g., 48-72 hours).
  • Quantify HCV replication. The method of quantification will depend on the experimental setup:
  • qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to measure the levels of HCV RNA.
  • Reporter Virus Assays: If using a reporter virus (e.g., expressing luciferase), collect the cell culture supernatant or lyse the cells and measure the reporter protein activity.
  • Immunofluorescence: Fix the cells and perform immunofluorescence staining for HCV proteins (e.g., NS5A) to visualize and quantify infected cells.[6]

5. Data Analysis:

  • Normalize the HCV replication signal to a housekeeping gene or total protein concentration.
  • Plot the normalized signal against the drug concentration.
  • Calculate the EC50 value for each compound using a suitable nonlinear regression model.

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action of NS5A inhibitors, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_infection HCV Infection cluster_treatment Antiviral Treatment cluster_analysis Efficacy Analysis thaw Thaw Cryopreserved Primary Human Hepatocytes plate Plate on Collagen-Coated Plates thaw->plate culture Culture for 24-48h plate->culture inoculate Inoculate with HCV culture->inoculate incubate_infection Incubate for 4-6h inoculate->incubate_infection wash_infection Wash to Remove Unbound Virus incubate_infection->wash_infection add_drug Add Antiviral Compounds wash_infection->add_drug incubate_treatment Incubate for 48-72h add_drug->incubate_treatment quantify Quantify HCV Replication (qRT-PCR, Reporter Assay, etc.) incubate_treatment->quantify analyze Calculate EC50 Values quantify->analyze

Experimental workflow for this compound efficacy validation.

HCV_Lifecycle_and_Inhibition cluster_host_cell Hepatocyte cluster_replication_complex Replication Complex cluster_inhibitors Direct-Acting Antivirals entry Viral Entry & Uncoating translation Translation & Polyprotein Processing entry->translation replication RNA Replication translation->replication assembly Virion Assembly replication->assembly NS3_4A NS3/4A Protease NS5B NS5B Polymerase NS5A_protein NS5A Protein release Release assembly->release HCV_virion_out HCV_virion_out release->HCV_virion_out New Virions NS3_4A_inhibitor Protease Inhibitors (e.g., Paritaprevir) NS3_4A_inhibitor->NS3_4A NS5B_inhibitor Polymerase Inhibitors (e.g., Sofosbuvir) NS5B_inhibitor->NS5B NS5A_inhibitor NS5A Inhibitors (e.g., this compound) NS5A_inhibitor->NS5A_protein HCV_virion HCV Virion HCV_virion->entry

HCV life cycle and points of therapeutic intervention.

The mechanism of action for NS5A inhibitors like this compound involves targeting the NS5A protein, which is crucial for both viral RNA replication and the assembly of new virus particles.[1][2][7][8] By inhibiting NS5A, these drugs disrupt these key processes in the HCV life cycle, leading to a potent antiviral effect.[1][2] The provided diagrams illustrate both the experimental validation process and the targeted signaling pathway, offering a comprehensive overview for researchers in the field.

References

A Head-to-Head In Vitro Comparison of Ombitasvir and Daclatasvir: Efficacy, Resistance, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ombitasvir and Daclatasvir are both potent, direct-acting antiviral agents that target the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2] While both drugs have been integral components of successful HCV treatment regimens, a detailed in vitro comparison is crucial for understanding their distinct properties and informing future drug development efforts. This guide provides an objective, data-driven comparison of this compound and Daclatasvir, focusing on their in vitro performance with supporting experimental data.

Executive Summary

Both this compound and Daclatasvir exhibit picomolar to low nanomolar potency against various HCV genotypes in vitro.[3][4] Their primary mechanism of action involves binding to the NS5A protein, disrupting its function in viral RNA replication and virion assembly.[2][5] Key differences emerge in their specific efficacy against certain genotypes and their resistance profiles. This guide will delve into the quantitative data supporting these points and provide an overview of the experimental methodologies used to generate this data.

Data Presentation: Quantitative In Vitro Comparison

The following tables summarize the in vitro efficacy and resistance profiles of this compound and Daclatasvir against various HCV genotypes.

Table 1: In Vitro Efficacy (EC50) of this compound and Daclatasvir Against HCV Genotypes

HCV GenotypeThis compound EC50 (pM)Daclatasvir EC50 (pM)
Genotype 1a 14.1[4]1 - 50[3][6]
Genotype 1b 5.0[4]1 - 10[3][6]
Genotype 2a 0.82[4]3 - 20[3]
Genotype 2b 4.3[4]-
Genotype 3a 19.3[4]30 - 2,000[3]
Genotype 4a 1.7[7]1 - 100[8]
Genotype 5a 2.9[4]3 - 7[3]
Genotype 6a 366[4]74[3]

EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit 50% of viral replication in vitro.

Table 2: Key Resistance-Associated Variants (RAVs) for this compound and Daclatasvir

GenotypeThis compound RAVsDaclatasvir RAVs
Genotype 1a M28T/V, Q30R, Y93C/H/N[4][9]M28T, Q30E/H/R, L31V/M, Y93C/H/N[10]
Genotype 1b Y93H[4]L31V/M, Y93H[11]
Genotype 3a Y93H[4]Y93H[10]
Genotype 4 L28V, L30S, Y93H[7]L28M, M31V, Y93H[8]

RAVs are mutations in the NS5A protein that reduce the susceptibility of the virus to the inhibitor.

Mechanism of Action: Targeting the NS5A Protein

Both this compound and Daclatasvir inhibit HCV replication by targeting the NS5A protein, a phosphoprotein essential for viral RNA replication and virion assembly.[2][12] NS5A has no known enzymatic activity, making it a unique drug target.[13][14] The inhibitors are thought to bind to the N-terminus of domain I of NS5A, inducing a conformational change that disrupts its function.[10][13] This interference is believed to occur at two key stages of the viral lifecycle:

  • Inhibition of RNA Replication: NS5A is a critical component of the "membranous web," the site of viral RNA replication. By binding to NS5A, these inhibitors are thought to disrupt the formation or function of the replication complex.[5][15]

  • Impairment of Virion Assembly: NS5A is also involved in the assembly of new virus particles. Inhibition of NS5A can lead to an altered subcellular localization of the protein, thereby interfering with the process of virion assembly and release.[6][15]

The binding of these inhibitors is thought to be to a dimeric form of NS5A.[2][16] Modeling studies suggest that drugs like Daclatasvir bind symmetrically to the NS5A dimer.[17]

Visualizing the HCV Lifecycle and Inhibition

The following diagrams illustrate the HCV replication cycle and the points at which NS5A inhibitors act, as well as a typical experimental workflow for evaluating antiviral compounds.

HCV_Lifecycle cluster_host_cell Hepatocyte cluster_inhibition NS5A Inhibitor Action Entry 1. Entry & Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation Viral RNA Replication 3. RNA Replication (Membranous Web) Translation->Replication NS Proteins (including NS5A) Assembly 4. Virion Assembly Replication->Assembly New Viral RNA Inhibit_Replication Block Replication Complex Formation Release 5. Release Assembly->Release New Virions Inhibit_Assembly Disrupt Virion Assembly HCV HCV Virion Release->HCV Progeny Virions HCV->Entry

Caption: The Hepatitis C Virus (HCV) lifecycle and points of NS5A inhibitor action.

Experimental_Workflow cluster_setup Assay Setup cluster_analysis Data Analysis cluster_resistance Resistance Studies Cell_Culture 1. Culture Huh-7 cells containing HCV replicons Drug_Addition 2. Add serial dilutions of This compound or Daclatasvir Cell_Culture->Drug_Addition Selection A. Culture replicon cells with escalating drug concentrations Cell_Culture->Selection For resistance profiling Incubation 3. Incubate for 48-72 hours Drug_Addition->Incubation Quantification 4. Quantify HCV RNA levels (e.g., qRT-PCR) Incubation->Quantification Calculation 5. Calculate EC50 values Quantification->Calculation Sequencing B. Sequence NS5A gene from resistant colonies Selection->Sequencing Characterization C. Characterize phenotype of mutant replicons Sequencing->Characterization

Caption: A generalized workflow for in vitro evaluation of HCV NS5A inhibitors.

Experimental Protocols

The in vitro data presented in this guide are primarily derived from two key types of experiments: HCV replicon assays and resistance selection studies.

HCV Replicon Assay

This assay is the standard method for determining the in vitro potency of antiviral compounds against HCV.

Objective: To determine the EC50 value of a compound.

Methodology:

  • Cell Line: Human hepatoma cells (e.g., Huh-7) that stably express an HCV subgenomic or full-length replicon are used. These replicons contain the genetic material necessary for HCV RNA replication.

  • Plating: Cells are seeded into 96-well plates and allowed to adhere.

  • Compound Addition: The test compounds (this compound or Daclatasvir) are serially diluted to various concentrations and added to the cell culture medium.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication in the presence of the drug.

  • Quantification of HCV RNA: After incubation, total cellular RNA is extracted. The level of HCV RNA is then quantified using a sensitive method such as quantitative real-time reverse transcription PCR (qRT-PCR).

  • Data Analysis: The HCV RNA levels in drug-treated cells are compared to those in untreated control cells. The EC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Resistance Selection Studies

These studies are performed to identify the genetic mutations that confer resistance to an antiviral drug.

Objective: To identify resistance-associated variants (RAVs).

Methodology:

  • Long-Term Culture: HCV replicon-containing cells are cultured in the presence of the NS5A inhibitor at a concentration around its EC50.

  • Dose Escalation: The concentration of the drug is gradually increased over several weeks or months. This applies selective pressure on the virus, favoring the growth of drug-resistant variants.

  • Colony Selection: As the drug concentration increases, only cells containing resistant replicons will survive and form colonies.

  • RNA Extraction and Sequencing: RNA is extracted from these resistant colonies. The NS5A region of the HCV genome is then amplified by RT-PCR and sequenced.

  • Sequence Analysis: The NS5A sequences from the resistant colonies are compared to the wild-type sequence to identify amino acid substitutions.

  • Phenotypic Characterization: The identified mutations are often introduced back into a wild-type replicon using site-directed mutagenesis. The susceptibility of these mutant replicons to the drug is then tested in a standard replicon assay to confirm their resistance phenotype.[18][19]

Conclusion

Both this compound and Daclatasvir are highly potent in vitro inhibitors of HCV replication, targeting the viral NS5A protein. While they share a common mechanism of action, their efficacy can vary across different HCV genotypes, and they select for distinct, though sometimes overlapping, patterns of resistance-associated variants. The data and methodologies presented in this guide provide a foundational understanding of the in vitro characteristics of these two important antiviral agents, which is essential for the ongoing research and development of novel HCV therapies.

References

Comparative Potency of Ombitasvir and Pibrentasvir Against HCV Genotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two key NS5A inhibitors in the fight against Hepatitis C, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their in vitro efficacy, resistance profiles, and underlying mechanisms of action.

This guide offers an objective comparison of Ombitasvir and Pibrentasvir, two potent direct-acting antiviral agents (DAAs) targeting the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). The document summarizes key experimental data on their potency against various HCV genotypes and resistance-associated substitutions (RASs), outlines the methodologies of pivotal in vitro assays, and visualizes the essential viral signaling pathway and experimental workflows.

Mechanism of Action

Both this compound and Pibrentasvir are inhibitors of the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2] By binding to NS5A, these drugs disrupt its normal function, thereby inhibiting the formation of the viral replication complex and ultimately suppressing HCV replication.[1][2]

In Vitro Potency Against HCV Genotypes

The in vitro potency of antiviral agents is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral replication in cell culture assays. Pibrentasvir demonstrates potent, pangenotypic activity with low picomolar EC50 values against all major HCV genotypes (1-6).[3][4] this compound also exhibits picomolar potency but is most active against genotypes 1 and 4.[5][6]

DrugGenotype 1aGenotype 1bGenotype 2aGenotype 2bGenotype 3aGenotype 4aGenotype 5aGenotype 6a
This compound 14.1 pM[6]5.0 pM[6]0.82 pM[6]19.3 pM[5]1.1 pM[5]1.3 pM[5]4.3 pM[5]366 pM[6]
Pibrentasvir 1.8 pM[3]4.3 pM[3]5.0 pM[3]1.4 pM[3]2.1 pM[3]2.8 pM[3]1.4 pM[3]2.3 pM[3]

Table 1: Comparative in vitro EC50 values of this compound and Pibrentasvir against HCV genotypes 1-6. Data was compiled from multiple sources and determined using HCV replicon assays.

Activity Against Resistance-Associated Substitutions (RASs)

The emergence of RASs in the NS5A protein can confer resistance to NS5A inhibitors. Pibrentasvir has a high barrier to resistance and maintains activity against many common RASs that reduce the susceptibility to first-generation NS5A inhibitors like this compound.[3][7]

RAS at PositionAmino Acid SubstitutionFold Change in EC50 vs. Wild-Type
This compound
Genotype 1a
28M28V58[5]
30Q30R>800[6]
93Y93H>800[6]
Genotype 1b
31L31V-
93Y93H77[5]

Table 2: Fold change in EC50 values for this compound and Pibrentasvir against common NS5A resistance-associated substitutions in HCV genotype 1.

Experimental Protocols

The in vitro potency of this compound and Pibrentasvir is primarily determined using two key experimental systems: the HCV replicon assay and cell-based HCV infection assays.

HCV Subgenomic Replicon Assay

This assay utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV replicon. This replicon is a portion of the HCV genome that can replicate autonomously within the cell but does not produce infectious virus particles. The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.

Detailed Methodology:

  • Cell Culture: Huh-7 cells harboring the HCV subgenomic replicon are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compounds (this compound or Pibrentasvir). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for HCV replication and the effect of the compounds to manifest.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.

  • Data Analysis: The EC50 values are calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Cell-Based HCV Infection Assay

This assay uses infectious HCV particles (HCVcc) to infect cultured human hepatoma cells. This system allows for the evaluation of antiviral compounds that target any stage of the viral life cycle, including entry, replication, assembly, and release.

Detailed Methodology:

  • Cell Seeding: Huh-7.5 cells, which are highly permissive to HCV infection, are seeded in multi-well plates.

  • Infection and Treatment: The cells are infected with a known titer of HCVcc in the presence of serial dilutions of the antiviral compounds.

  • Incubation: The infected and treated cells are incubated for a period sufficient for multiple rounds of infection and replication (e.g., 48-72 hours).

  • Quantification of Infection: The level of HCV infection is quantified. This can be done through various methods:

    • Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against an HCV protein (e.g., NS5A or Core). The number of infected cells or the intensity of the fluorescent signal is then quantified.

    • RT-qPCR: Total RNA is extracted from the cells, and the level of HCV RNA is quantified using reverse transcription-quantitative polymerase chain reaction.

    • Reporter Virus: A reporter virus expressing an enzyme like luciferase can be used, and the activity of the enzyme is measured.

  • Data Analysis: The EC50 values are determined by analyzing the reduction in the chosen infection marker at different compound concentrations.

Visualizing Key Processes

To better understand the context of this compound and Pibrentasvir's action, the following diagrams illustrate the HCV NS5A signaling pathway and a general experimental workflow for antiviral testing.

HCV_NS5A_Signaling cluster_ER Endoplasmic Reticulum cluster_Replication Viral Replication HCV Polyprotein HCV Polyprotein NS3/4A NS3/4A HCV Polyprotein->NS3/4A Cleavage NS5A NS5A NS3/4A->NS5A NS5B NS5B NS3/4A->NS5B Membranous Web Membranous Web NS5A->Membranous Web Replication Complex Replication Complex NS5A->Replication Complex NS5B->Replication Complex Membranous Web->Replication Complex Scaffold New Virions New Virions Replication Complex->New Virions Assembly & Release HCV RNA HCV RNA HCV RNA->Replication Complex This compound / Pibrentasvir This compound / Pibrentasvir This compound / Pibrentasvir->NS5A Inhibition

Caption: HCV NS5A signaling pathway in viral replication.

Antiviral_Assay_Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment HCV Infection / Replicon Transfection HCV Infection / Replicon Transfection Compound Treatment->HCV Infection / Replicon Transfection Incubation Incubation HCV Infection / Replicon Transfection->Incubation Quantification Quantify Viral Replication/Infection Incubation->Quantification Data Analysis Data Analysis Quantification->Data Analysis EC50 Determination EC50 Determination Data Analysis->EC50 Determination End End EC50 Determination->End

Caption: General experimental workflow for in vitro antiviral potency testing.

References

Validating Ombitasvir's Mechanism of Action: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

Ombitasvir is a potent, direct-acting antiviral agent used in combination therapies to treat chronic Hepatitis C virus (HCV) infection.[1] It functions by inhibiting the HCV non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3][4] Although NS5A has no known enzymatic function, it is a critical component of the HCV replication complex, making it a prime target for antiviral therapy.[5][6] Genetic approaches have been instrumental in validating the mechanism of action of this compound and other NS5A inhibitors, providing definitive evidence of their target and elucidating the basis of drug resistance.

This guide compares the key genetic methods used to validate this compound's mechanism of action, presenting experimental data and detailed protocols for researchers in the field.

HCV Replicon Assays: The Primary Platform for Potency Determination

HCV replicon systems are the workhorses for the initial characterization and potency testing of antiviral compounds.[7] These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.[8][9][10] The replicon RNA often contains a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[8][11]

Experimental Data Summary:

In vitro studies using HCV replicon systems have demonstrated this compound's potent, pan-genotypic activity, with 50% effective concentration (EC50) values in the picomolar range against various HCV genotypes.[3][12]

HCV GenotypeMean EC50 (pM)
1a14.1
1b5.0
2a12.4
2b4.3
319.3
41.71
54.3
6415
Data sourced from in vitro replicon assays.[3]

Comparative Analysis:

The picomolar potency of this compound is comparable to or greater than other first-generation NS5A inhibitors like Daclatasvir and Ledipasvir. This high potency is a key characteristic that has been consistently validated through replicon assays.

Resistance Selection Studies: Pinpointing the Drug Target

A cornerstone of validating a drug's mechanism of action is the identification of resistance-associated variants (RAVs). By culturing HCV replicons in the presence of increasing concentrations of an antiviral agent, variants that can replicate despite the presence of the drug can be selected. Sequencing the target protein in these resistant variants reveals the specific amino acid substitutions that confer resistance, thereby confirming the drug's target.

Experimental Data Summary:

For this compound, resistance selection studies have consistently identified mutations in the NS5A protein, particularly within domain I.[13][14]

HCV GenotypeKey Resistance-Associated Variants in NS5AFold-Change in EC50 (vs. Wild-Type)
1aM28V58x
1aM28THigh
1aQ30RHigh
1bY93H77x
Fold-change indicates the increase in the concentration of this compound required to inhibit the mutant replicon by 50%.[13]

Comparative Analysis:

The development of resistance is a class effect for NS5A inhibitors, though the specific RAVs and the level of cross-resistance can vary.[14] For instance, the Y93H mutation in genotype 1b confers high-level resistance to many first-generation NS5A inhibitors, including this compound.[15] This cross-resistance pattern further validates that these drugs share a common mechanism of action.

Site-Directed Mutagenesis: Definitive Confirmation of Resistance Mutations

To definitively prove that a specific amino acid substitution is responsible for resistance, site-directed mutagenesis is employed. This technique involves introducing the identified mutation into a wild-type HCV replicon. The engineered mutant replicon is then tested for its susceptibility to the drug.

Experimental Workflow:

G cluster_0 Site-Directed Mutagenesis Workflow Identify_RAV Identify Potential RAV (e.g., Y93H in NS5A) from Resistance Selection Mutagenesis Introduce Y93H Mutation into Wild-Type Replicon Plasmid using PCR-based methods Identify_RAV->Mutagenesis Transcription In Vitro Transcription of Mutant Plasmid to Generate Replicon RNA Mutagenesis->Transcription Transfection Electroporate Mutant RNA into Huh-7 Cells Transcription->Transfection Assay Perform Replicon Assay with Serial Dilutions of this compound Transfection->Assay Analysis Calculate EC50 for Mutant Replicon and Compare to Wild-Type Assay->Analysis

Caption: Workflow for confirming a resistance-associated variant (RAV).

This process provides a direct causal link between a specific mutation in NS5A and the observed resistance to this compound, solidifying the validation of its mechanism of action.

Experimental Protocols

HCV Replicon Inhibition Assay

This protocol is adapted from high-throughput screening methodologies.[8]

1. Cell Plating:

  • Seed Huh-7 cells harboring a luciferase-based HCV replicon (e.g., genotype 1b) in 384-well plates.

  • Incubate for 24 hours at 37°C and 5% CO2.

2. Compound Addition:

  • Prepare serial dilutions of this compound and control compounds in DMSO.

  • Add the diluted compounds to the cell plates to achieve a final concentration range (e.g., 1 pM to 100 nM) and a final DMSO concentration of <0.5%.

  • Include "no drug" (vehicle control) and "100% inhibition" (a combination of potent HCV inhibitors) controls.

3. Incubation:

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

4. Luciferase Assay:

  • Lyse the cells and add a luciferase substrate according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader. This signal is proportional to the level of HCV replication.

5. Cytotoxicity Assay (Optional but Recommended):

  • In parallel, or in a multiplexed format, assess cell viability using a reagent like Calcein AM to ensure that the observed reduction in replication is not due to cytotoxicity.

6. Data Analysis:

  • Normalize the luciferase data to the vehicle control (0% inhibition) and the high-concentration inhibitor control (100% inhibition).

  • Plot the normalized data against the log of the drug concentration and fit a four-parameter logistic curve to determine the EC50 value.

Resistance Selection Protocol

This protocol describes the process for selecting for this compound-resistant HCV replicons.

1. Establishment of a Baseline:

  • Culture HCV replicon cells in the absence of any antiviral agent to establish a baseline replication level.

2. Initial Drug Exposure:

  • Treat the replicon cells with this compound at a concentration equal to its EC50 value.

  • Culture the cells until replication levels recover, indicating the outgrowth of potentially resistant variants.

3. Dose Escalation:

  • Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., 2x, 5x, 10x the EC50).

  • At each step, allow the cell population to recover before the next concentration increase.

4. Isolation of Resistant Clones:

  • Once a cell population that can replicate in high concentrations of this compound is established, isolate individual cell colonies.

5. Genotypic Analysis:

  • Extract total RNA from the resistant cell clones.

  • Reverse transcribe the HCV RNA and amplify the NS5A coding region using PCR.

  • Sequence the amplified NS5A gene to identify amino acid substitutions compared to the wild-type sequence.

Site-Directed Mutagenesis Protocol

This protocol outlines the general steps for introducing a specific mutation into an HCV replicon plasmid.[11][16]

1. Plasmid Template:

  • Use a plasmid containing the wild-type HCV replicon sequence as the template.

2. Primer Design:

  • Design a pair of complementary mutagenic primers that contain the desired mutation (e.g., changing the codon for Tyrosine to Histidine at position 93).

3. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.

4. Template Digestion:

  • Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the original, methylated parental DNA template.

5. Transformation:

  • Transform the mutated, nicked plasmid DNA into competent E. coli. The bacteria will repair the nicks.

6. Plasmid Isolation and Verification:

  • Isolate the plasmid DNA from the transformed E. coli.

  • Verify the presence of the desired mutation and the integrity of the rest of the replicon sequence by DNA sequencing.

7. In Vitro Transcription and Transfection:

  • Use the verified mutant plasmid as a template for in vitro transcription to generate mutant replicon RNA.

  • Transfect this RNA into Huh-7 cells to be used in susceptibility assays as described in the replicon inhibition protocol.

Logical Relationships and Pathways

G cluster_0 HCV Life Cycle & this compound's Point of Intervention cluster_1 Mechanism of Action & Validation cluster_2 Genetic Validation Methods Entry HCV Entry Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication (within Replication Complex) Translation->Replication Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release This compound This compound NS5A NS5A Protein This compound->NS5A Binds to Inhibition Inhibition of NS5A Function NS5A->Inhibition Leads to Inhibition->Replication Blocks Inhibition->Assembly Blocks Replicon_Assay Replicon Assay Replicon_Assay->this compound Measures Potency (EC50) Resistance_Selection Resistance Selection Resistance_Selection->NS5A Identifies Target & RAVs Site_Directed_Mutagenesis Site-Directed Mutagenesis Site_Directed_Mutagenesis->Resistance_Selection Confirms RAVs

Caption: Interplay of HCV replication, this compound's action, and genetic validation.

References

Benchmarking Ombitasvir Against Next-Generation NS5A Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), particularly the highly potent NS5A inhibitors. Ombitasvir, a first-generation NS5A inhibitor, has been a key component of successful combination therapies. However, the development of next-generation NS5A inhibitors, such as Pibrentasvir, Velpatasvir, and Elbasvir, has introduced new options with potentially improved characteristics. This guide provides an objective comparison of this compound against these newer agents, supported by experimental data, to inform research and drug development efforts.

Mechanism of Action: Targeting the HCV NS5A Protein

All NS5A inhibitors share a common mechanism of action: they target the HCV non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein essential for viral replication, assembly, and maturation.[1][2] It is a critical component of the HCV replication complex, which is responsible for synthesizing new viral RNA.[3][4][5] NS5A inhibitors bind to this protein, disrupting its function and thereby halting the viral life cycle.[6][7][8] While the precise downstream effects are complex and not fully elucidated, it is understood that this binding event interferes with both viral RNA replication and the assembly of new virus particles.[2][9]

HCV_Replication_and_NS5A_Inhibition cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome (+ strand) Polyprotein Polyprotein Translation HCV_RNA->Polyprotein Viral_Proteins Structural & Non-Structural (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->Viral_Proteins Replication_Complex Replication Complex Formation (on ER membrane) Viral_Proteins->Replication_Complex NS5A is a key component Virion_Assembly Virion Assembly & Release Viral_Proteins->Virion_Assembly Negative_Strand Negative Strand Synthesis (- strand RNA) Replication_Complex->Negative_Strand RNA-dependent RNA polymerase (NS5B) Progeny_RNA Progeny RNA Synthesis (+ strand RNA) Negative_Strand->Progeny_RNA Progeny_RNA->Virion_Assembly NS5A_Inhibitor NS5A Inhibitors (this compound, Pibrentasvir, Velpatasvir, Elbasvir) NS5A_Inhibitor->Replication_Complex Inhibits Function

Figure 1: Simplified HCV Replication Cycle and the Target of NS5A Inhibitors.

In Vitro Potency: A Head-to-Head Comparison

The half-maximal effective concentration (EC50) is a critical measure of a drug's in vitro potency. Data from replicon assays, which are cell-based systems that mimic HCV replication, allow for a direct comparison of the antiviral activity of different NS5A inhibitors against various HCV genotypes.

InhibitorGenotype 1a (EC50, pM)Genotype 1b (EC50, pM)Genotype 2a (EC50, pM)Genotype 3a (EC50, pM)Genotype 4a (EC50, pM)Genotype 5a (EC50, pM)Genotype 6a (EC50, pM)
This compound 14.1[1]5.0[1]0.82[1]19.3[1]1.7[8]3.2[8]366[1][10]
Pibrentasvir 1.8[6]4.3[6]5.0[6]2.1[6]1.4[6]2.8[6]2.1[6]
Velpatasvir 17-3912-254-112-194-1844-29
Elbasvir 4,000[11]3,000[11]3,000[11]12047500

Note: EC50 values can vary between studies due to different assay conditions and specific viral strains used. Data for Velpatasvir and Elbasvir against all genotypes were compiled from multiple sources and represent a range of reported values.

As the table demonstrates, the next-generation NS5A inhibitors, particularly Pibrentasvir, exhibit potent, pangenotypic activity with low picomolar EC50 values across all major HCV genotypes.[6] this compound also shows high potency against genotypes 1-5, but its activity against genotype 6a is notably lower.[1][10]

Resistance Profile: Impact of Resistance-Associated Substitutions (RASs)

A key challenge in HCV therapy is the emergence of resistance-associated substitutions (RASs) in the viral genome, which can reduce the efficacy of DAAs. The barrier to resistance and the activity against common RASs are therefore critical differentiators for NS5A inhibitors.

RAS PositionAmino Acid SubstitutionThis compound Fold Change in EC50 (GT1a)Pibrentasvir Fold Change in EC50 (GT1a)Velpatasvir Fold Change in EC50 (GT1a)Elbasvir Fold Change in EC50 (GT1a)
28M28V58[1]<2.5<2.5>100
30Q30R>800[1]<2.52.2[12]>100
31L31M/V>800[13]<2.5<2.5>100
93Y93H/N>40,000[13]6.7[14]609[14]>100

Fold change indicates the increase in EC50 required to inhibit the mutant virus compared to the wild-type virus. A higher fold change signifies greater resistance.

Pibrentasvir demonstrates a high barrier to resistance, maintaining potent activity against many common single-amino-acid substitutions at positions 28, 30, and 31 that confer significant resistance to first-generation NS5A inhibitors like this compound.[6][15] While the Y93H substitution impacts the activity of most NS5A inhibitors, its effect on Pibrentasvir is less pronounced compared to this compound and Velpatasvir.[14] The prevalence of baseline RASs varies by HCV genotype and geographic region, with studies in Australia and other regions showing a prevalence of clinically relevant NS5A RASs in genotype 1a ranging from approximately 5.5% to 7.6%.[1][6] The presence of baseline NS5A RASs has been shown to reduce the odds of achieving a sustained virologic response (SVR) with some regimens, particularly in patients with HCV genotype 3.[10]

Clinical Efficacy: Sustained Virologic Response (SVR) Rates

The ultimate measure of an antiviral regimen's success is the achievement of a sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12), which is considered a virologic cure. The following tables summarize SVR12 rates from key clinical trials for regimens containing this compound and next-generation NS5A inhibitors. It is important to note the absence of direct head-to-head randomized controlled trials comparing this compound-based regimens with Pibrentasvir or Velpatasvir-based regimens.

Table 3: SVR12 Rates for this compound-Based Regimens (Viekira Pak ± Dasabuvir ± Ribavirin)

GenotypePatient PopulationSVR12 Rate (%)
1aTreatment-Naïve, Non-Cirrhotic95-97[16]
1aTreatment-Experienced, Non-Cirrhotic96[16]
1aTreatment-Naïve or -Experienced, Cirrhotic89-94[16]
1bTreatment-Naïve, Non-Cirrhotic98-100[16]
1bTreatment-Experienced, Non-Cirrhotic97-100[16]
1bTreatment-Naïve or -Experienced, Cirrhotic99-100[16]
4Treatment-Naïve or -Experienced, with/without Cirrhosis100[17]

Table 4: SVR12 Rates for Glecaprevir/Pibrentasvir (Mavyret)

GenotypePatient PopulationSVR12 Rate (%)
1-6Treatment-Naïve, Non-Cirrhotic (8 weeks)98-99[18][19]
1-6Treatment-Naïve, Cirrhotic (12 weeks)97-100[18][20][21]
3Treatment-Experienced, Non-Cirrhotic (12-16 weeks)90-95[18]
3Treatment-Experienced, Cirrhotic (16 weeks)94[18]

Table 5: SVR12 Rates for Sofosbuvir/Velpatasvir (Epclusa)

GenotypePatient PopulationSVR12 Rate (%)
1, 2, 4, 5, 6Treatment-Naïve or -Experienced, with/without Cirrhosis98-100[7]
3Treatment-Naïve or -Experienced, Non-Cirrhotic95[7]
3Treatment-Naïve or -Experienced, Cirrhotic91[7]

Table 6: SVR12 Rates for Elbasvir/Grazoprevir (Zepatier)

GenotypePatient PopulationSVR12 Rate (%)
1aTreatment-Naïve or -Experienced, Non-Cirrhotic93-95
1bTreatment-Naïve or -Experienced, Non-Cirrhotic98-99
4Treatment-Naïve or -Experienced, with/without Cirrhosis97-100[22]
1Treatment-Experienced, Cirrhotic94[23]

The clinical trial data demonstrate that regimens containing next-generation NS5A inhibitors achieve very high SVR12 rates, often exceeding 95%, across a broad range of HCV genotypes and patient populations, including those with compensated cirrhosis and prior treatment experience.[7][18][21] Notably, Glecaprevir/Pibrentasvir and Sofosbuvir/Velpatasvir offer pangenotypic coverage.[7][18] The presence of baseline NS5A RASs did not appear to significantly impact SVR12 rates for Sofosbuvir/Velpatasvir in the ASTRAL-1 study.[24] For Glecaprevir/Pibrentasvir, the impact of baseline RASs on SVR12 was found to be more significant in patients with genotype 3 infection.[10]

Experimental Protocols

HCV Replicon Assay (Luciferase-Based)

This assay is a cornerstone for evaluating the in vitro efficacy of anti-HCV compounds.

HCV_Replicon_Assay_Workflow Cell_Seeding Seed Huh-7 cells harboring HCV replicon with a luciferase reporter gene in 384-well plates Compound_Addition Add serial dilutions of test compounds (e.g., NS5A inhibitors) Cell_Seeding->Compound_Addition Incubation Incubate plates for 72 hours at 37°C Compound_Addition->Incubation Lysis_and_Reagent Lyse cells and add luciferase substrate Incubation->Lysis_and_Reagent Luminescence_Measurement Measure luminescence to quantify replicon replication Lysis_and_Reagent->Luminescence_Measurement Data_Analysis Calculate EC50 values by plotting luminescence vs. compound concentration Luminescence_Measurement->Data_Analysis

Figure 2: Workflow for a Luciferase-Based HCV Replicon Assay.

Detailed Methodology:

  • Cell Culture: Maintain Huh-7 human hepatoma cells that stably express an HCV subgenomic replicon. The replicon construct contains a luciferase reporter gene (e.g., Renilla or Firefly luciferase) whose expression is dependent on HCV RNA replication.[25]

  • Assay Preparation: Seed the replicon-harboring cells into 384-well microplates at an appropriate density and allow them to adhere.

  • Compound Preparation and Addition: Prepare serial dilutions of the test compounds (this compound and next-generation NS5A inhibitors) in dimethyl sulfoxide (DMSO). Add the diluted compounds to the cell plates, ensuring a final DMSO concentration that is non-toxic to the cells (typically ≤0.5%).[25] Include appropriate controls: a no-drug control (vehicle only) and a positive control (a known potent HCV inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for HCV replication and the effect of the compounds to manifest.[25]

  • Luciferase Assay: After incubation, lyse the cells using a passive lysis buffer. Add the appropriate luciferase assay substrate to the cell lysates.

  • Signal Detection: Measure the luminescence signal using a luminometer. The intensity of the light signal is directly proportional to the level of HCV replicon RNA replication.

  • Data Analysis: Plot the percentage of inhibition of luciferase activity against the logarithm of the compound concentration. Use a nonlinear regression analysis to fit the dose-response curve and determine the EC50 value, which is the concentration of the compound that inhibits 50% of the HCV replicon replication.

NS5A Resistance-Associated Substitution (RAS) Analysis by Sanger Sequencing

This method is used to identify known and potentially new mutations in the NS5A region of the HCV genome that may confer resistance to NS5A inhibitors.

Detailed Methodology:

  • RNA Extraction: Extract viral RNA from patient plasma or serum samples using a commercial viral RNA extraction kit.[26]

  • Reverse Transcription and PCR Amplification (RT-PCR): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and primers specific to the HCV NS5A region. Subsequently, amplify the NS5A target region from the cDNA using a nested or semi-nested polymerase chain reaction (PCR) with specific primers.[26][27]

  • PCR Product Purification: Purify the amplified PCR product to remove unincorporated primers and dNTPs.

  • Sanger Sequencing: Perform cycle sequencing on the purified PCR product using fluorescently labeled dideoxynucleotides and primers that anneal to the NS5A region.

  • Sequence Analysis: Separate the sequencing reaction products by capillary electrophoresis. The sequence of the NS5A region is then determined by analyzing the fluorescent signals.

  • RAS Identification: Align the obtained patient-derived NS5A sequence with a wild-type reference sequence for the corresponding HCV genotype. Identify amino acid substitutions at positions known to be associated with resistance to NS5A inhibitors.[28] The sensitivity of Sanger sequencing for detecting minor variants is typically around 15-25% of the viral population.[3]

Conclusion

The development of NS5A inhibitors has been a pivotal achievement in the fight against chronic hepatitis C. While this compound, as part of combination therapies, has demonstrated high efficacy, particularly against genotype 1, the next-generation NS5A inhibitors Pibrentasvir, Velpatasvir, and Elbasvir offer several advantages.

  • Pangenotypic Activity: Pibrentasvir and Velpatasvir exhibit potent activity against all major HCV genotypes, simplifying treatment algorithms.

  • Higher Barrier to Resistance: Pibrentasvir, in particular, maintains its potency against many of the common resistance-associated substitutions that can compromise the efficacy of first-generation NS5A inhibitors.

  • High Clinical Efficacy: Regimens containing these next-generation inhibitors consistently achieve SVR12 rates exceeding 95% in a broad range of patients, including those who are traditionally difficult to treat.

The choice of an NS5A inhibitor for future research and development will likely depend on the specific therapeutic goals, including the desired breadth of genotypic coverage, the need for a high barrier to resistance, and the overall profile of the combination regimen. The data presented in this guide provide a foundation for making informed decisions in the ongoing effort to eradicate HCV.

References

Safety Operating Guide

Proper Disposal Procedures for Ombitasvir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of ombitasvir, a potent antiviral agent used in the treatment of Hepatitis C. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

This compound Chemical and Safety Data

Proper handling and disposal of this compound require an understanding of its chemical and hazardous properties. The following table summarizes key data for this compound.

PropertyValueReference
Chemical Name Dimethyl ([(2S,5S)-1-(4-tert-butylphenyl) pyrrolidine-2,5- diyl]bis{benzene-4,1-diylcarbamoyl(2S)pyrrolidine-2,1-diyl[(2S)-3-methyl-1-oxobutane-1,2- diyl]})biscarbamate hydrate[1]
CAS Number 1258226-87-7[2][3]
Molecular Formula C50H67N7O8[4]
Hazard Classifications Acute toxicity, oral (Category 4)[2] Skin corrosion/irritation (Category 2)[2] Serious eye damage/eye irritation (Category 2A)[2] Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]Some Safety Data Sheets classify this compound as not a hazardous substance or mixture.[3] It is crucial to consult the specific SDS for the product in use.
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.[2]Use in a well-ventilated area is recommended.[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]

Experimental Protocols: Spill and Waste Management

While specific experimental protocols for the degradation of this compound are not publicly available, the following procedures for handling spills and waste are derived from safety data sheets and general laboratory practice.

Accidental Release Measures:

  • Personnel Protection: Ensure full personal protective equipment (PPE) is worn, including a self-contained breathing apparatus if necessary.[2] Avoid breathing vapors, mist, dust, or gas.[2]

  • Ventilation: Ensure adequate ventilation and evacuate personnel to safe areas.[2]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]

  • Clean-up:

    • For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[2]

    • For solids, pick up mechanically.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

  • Disposal of Contaminated Material: Dispose of contaminated material according to the procedures outlined in the "Step-by-Step Disposal Procedures" section below.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

OmbitasvirDisposalWorkflow cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathway start Start: this compound Waste Generated waste_type Determine Waste Type: - Unused/Expired Product - Contaminated Materials (PPE, labware) - Spill Residue start->waste_type is_hazardous Is the waste classified as hazardous under RCRA? waste_type->is_hazardous hazardous_disposal Dispose as Hazardous Waste: - Segregate from other waste - Label clearly - Arrange for collection by a licensed  hazardous waste contractor for incineration. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Pharmaceutical Waste: - Do not sewer - Segregate for incineration or landfilling  according to institutional and local regulations. is_hazardous->non_hazardous_disposal No end_disposal End: Waste Disposed Compliantly hazardous_disposal->end_disposal non_hazardous_disposal->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Waste Characterization:

    • Determine if the this compound waste is considered hazardous. While some safety data sheets indicate it is not hazardous[3], others list classifications that may qualify it as hazardous under RCRA.[2] It is the responsibility of the waste generator to make this determination.

    • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying pharmaceutical waste.

  • Segregation and Collection:

    • Hazardous Waste: If classified as hazardous, the waste must be segregated from non-hazardous waste.[6] It should be collected in a designated, properly labeled, and sealed container.

    • Non-Hazardous Waste: If determined to be non-hazardous, it should still be managed as pharmaceutical waste and not mixed with general trash.[7]

  • Disposal Method:

    • Prohibited Disposal: Do not dispose of this compound down the drain or in regular solid waste.[7][8] The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals.[5][8]

    • Recommended Disposal: The recommended disposal method for both hazardous and non-hazardous pharmaceutical waste is incineration by a licensed waste management facility.[5][6][7] This ensures the complete destruction of the active pharmaceutical ingredient.

    • Landfilling: For non-hazardous pharmaceutical waste, disposal in a permitted solid waste landfill may be an option, but this is generally less preferred than incineration and should be done in accordance with all state and local regulations.[7]

  • Record Keeping:

    • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the method used. If a third-party waste contractor is used, retain all manifests and certificates of destruction.

  • Consult with Professionals:

    • Always consult with your institution's EHS department or a licensed pharmaceutical waste contractor to ensure compliance with all applicable regulations. These professionals can provide specific guidance on packaging, labeling, and disposal procedures for your location.

References

Essential Safety and Operational Guidance for Handling Ombitasvir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Ombitasvir is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to facilitate a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powder form, adherence to the following PPE guidelines is crucial to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from dust, aerosols, and splashes.[1][2]
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact and absorption.[1][2]
Body Protection Impervious clothing or lab coatProvides a barrier against contamination of personal clothing and skin.[1][2]
Respiratory Protection Suitable respiratorNecessary when handling powders to avoid inhalation of dust particles.[1][2]

Hazard Identification and First Aid

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate potential hazards.[1][2] It is prudent to handle it with care, assuming it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[2]

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.

Safe Handling and Storage Protocol

A systematic approach to handling and storing this compound will minimize the risk of exposure and maintain the integrity of the compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to control airborne dust.[1][2]

  • Ensure easy access to a safety shower and eyewash station.[1][2]

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of dust in the open lab.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

Storage:

  • Store this compound in a tightly sealed container in a cool, well-ventilated area.[1]

  • Recommended storage for the powder is at -20°C for long-term stability (up to 3 years).[1]

  • For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Containment and Cleanup:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, absorb with an inert material such as diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontaminate: Clean the spill area and any contaminated equipment with alcohol.[2]

  • Dispose: Collect all contaminated materials in a sealed container for proper disposal.

Disposal:

  • Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or watercourses.[1][2] Smaller quantities may potentially be disposed of with household waste, but it is crucial to follow official regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Ventilated Hood prep_ppe->prep_workspace weigh Weigh Solid this compound prep_workspace->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Experiment Complete dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Final Step

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.